Isoguvacine Hydrochloride
Description
Properties
IUPAC Name |
1,2,3,6-tetrahydropyridine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c8-6(9)5-1-3-7-4-2-5;/h1,7H,2-4H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWREQRNTXCCBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
64603-90-3 (Parent) | |
| Record name | 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068547977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00218663 | |
| Record name | 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00218663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>24.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500427 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
68547-97-7, 64603-90-3 | |
| Record name | 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068547977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pyridinecarboxylic acid, 1,2,3,6-tetrahydro-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00218663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,6-Tetrahydro-4-pyridinecarboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,6-tetrahydropyridine-4-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Isoguvacine Hydrochloride: A Deep Dive into its Agonist Action at GABA-A Receptors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Isoguvacine (B1206775) hydrochloride, a potent and selective agonist of the γ-aminobutyric acid type A (GABA-A) receptor, serves as a critical tool in neuroscience research.[1] Its rigid structure and specific interaction with the GABA binding site provide a valuable pharmacological probe for elucidating the mechanisms of GABAergic neurotransmission. This technical guide provides a comprehensive overview of the mechanism of action of isoguvacine hydrochloride on GABA-A receptors, including its binding affinity, efficacy, and functional effects. Detailed experimental protocols for radioligand binding assays and whole-cell patch-clamp electrophysiology are presented, alongside a quantitative summary of its pharmacological properties and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to Isoguvacine and GABA-A Receptors
Isoguvacine is a structural analogue of GABA, constrained in a partially folded conformation.[2] As a specific GABA-A receptor agonist, it mimics the action of the endogenous neurotransmitter GABA, the primary inhibitory neurotransmitter in the central nervous system.[1] GABA-A receptors are ligand-gated ion channels that, upon activation, conduct chloride ions (Cl-) across the neuronal membrane, leading to hyperpolarization and inhibition of neuronal firing.[3] These receptors are pentameric structures assembled from a variety of subunits (e.g., α, β, γ), with the specific subunit composition determining the pharmacological and physiological properties of the receptor complex.[4] Isoguvacine's inability to cross the blood-brain barrier makes it a valuable tool for studying peripheral GABA-A receptors and for developing peripherally-restricted therapeutic agents.[2]
Mechanism of Action of this compound
This compound exerts its effects by directly binding to and activating GABA-A receptors. The binding of isoguvacine to the orthosteric GABA binding site, located at the interface between the α and β subunits, triggers a conformational change in the receptor protein.[3][4] This conformational change leads to the opening of the integral chloride ion channel. The subsequent influx of chloride ions into the neuron increases the negative charge inside the cell, causing hyperpolarization of the cell membrane. This hyperpolarization moves the neuron's membrane potential further away from the threshold required to fire an action potential, thus producing an inhibitory effect on neuronal excitability.
Signaling Pathway
The signaling pathway for isoguvacine's action at the GABA-A receptor is a direct, ionotropic mechanism.
Caption: Signaling pathway of Isoguvacine at the GABA-A receptor.
Quantitative Pharmacological Data
The affinity (Ki), potency (EC50), and inhibitory concentration (IC50) of isoguvacine have been characterized across various native and recombinant GABA-A receptor subtypes. These values are crucial for understanding its receptor subtype selectivity and functional efficacy.
| Parameter | Receptor Subtype/Preparation | Value | Reference(s) |
| Ki | Rat synaptic cortical membranes | 55 nM | [5] |
| EC50 | α1β2γ2S | 13 µM | [5] |
| α2β2γ2S | 4.5 µM | [5] | |
| α3β2γ2S | 5.6 µM | [5] | |
| α5β2γ2S | 0.78 µM | [5] | |
| ρ1 | 3.1 µM | [5] | |
| Rat hippocampal slices (CA1 population spike) | 13 µM | [5] | |
| GABA-ρ1 | 205 µM | [6] | |
| GABA-ρ2 | 35 µM | [6] | |
| IC50 | [³H]Muscimol Binding (rat brain membranes) | 5,000 nM | [7] |
Experimental Protocols
Radioligand Binding Assay for Isoguvacine Affinity (Competition Assay)
This protocol details a competition binding assay to determine the affinity (Ki) of isoguvacine for GABA-A receptors using a radiolabeled ligand such as [³H]Muscimol.
References
- 1. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Isoguvacine - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Isoguvacine Hydrochloride: A Technical Guide to its GABAA Receptor Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoguvacine (B1206775) hydrochloride is a potent and selective agonist for the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Its rigid structure, which mimics the active conformation of GABA, makes it an invaluable tool for probing the structure, function, and pharmacology of GABAA receptors. This technical guide provides an in-depth overview of the binding affinity and kinetics of isoguvacine hydrochloride, compiling available quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.
Data Presentation: Binding Affinity and Kinetics of Isoguvacine
The following tables summarize the known quantitative data for isoguvacine's interaction with GABAA receptors. It is important to note that binding affinities and kinetic parameters can vary depending on the specific GABAA receptor subunit composition, the experimental system (e.g., native tissue vs. recombinant receptors), and the assay conditions.
Table 1: Isoguvacine Binding Affinity for GABAA Receptors
| Receptor Subtype/Preparation | Ligand | Parameter | Value | Species | Reference(s) |
| Native GABAA Receptors (Forebrain synaptic membranes) | [3H]Isoguvacine | Kd | Two binding affinities suggested | Mouse | [1] |
| Native GABAA Receptors (Cortical membranes) | Isoguvacine | IC50 | 5.6 µM | Rat | [2] |
| Recombinant α1β3 | Isoguvacine | EC50 | ~10 µM | Human | [3] |
| Recombinant α1β3γ2 | Isoguvacine | EC50 | ~10 µM | Human | [3] |
Table 2: Isoguvacine Kinetic Parameters at GABAA Receptors
| Receptor Subtype | Parameter | Value | Experimental Condition | Species | Reference(s) |
| Recombinant α1β3 | Desensitization Time Constant (τ1) | 288.6 ± 43.3 ms | Whole-cell patch clamp | Human | [3] |
| Recombinant α1β3 | Desensitization Time Constant (τ2) | 8.0 ± 1.9 s | Whole-cell patch clamp | Human | [3] |
| Recombinant α1β3γ2 | Desensitization Time Constant (τ1) | 167 ± 15 ms | Whole-cell patch clamp | Human | [3] |
| Recombinant α1β3γ2 | Desensitization Time Constant (τ2) | 4.4 ± 0.4 s | Whole-cell patch clamp | Human | [3] |
Experimental Protocols
Radioligand Binding Assay (Competition Assay)
This protocol describes a method to determine the inhibitory constant (Ki) of isoguvacine for the GABAA receptor by measuring its ability to displace a radiolabeled ligand (e.g., [3H]muscimol).
1. Materials:
-
Tissue Preparation: Whole brain or specific brain regions (e.g., cortex, cerebellum) from rat or mouse.
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Radioligand: [3H]muscimol (specific activity ~10-30 Ci/mmol).
-
Unlabeled Ligands: this compound, GABA (for non-specific binding determination).
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
2. Membrane Preparation:
-
Homogenize tissue in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptic membranes.
-
Wash the pellet by resuspending in fresh Homogenization Buffer and repeating the centrifugation step.
-
Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1-2 mg/mL. Protein concentration can be determined using a standard protein assay (e.g., Bradford or BCA).
3. Binding Assay:
-
Set up assay tubes containing:
-
Total Binding: Assay Buffer, radioligand (e.g., 1-5 nM [3H]muscimol), and membrane preparation.
-
Non-specific Binding: Assay Buffer, radioligand, a high concentration of unlabeled GABA (e.g., 1 mM), and membrane preparation.
-
Competition: Assay Buffer, radioligand, varying concentrations of this compound, and membrane preparation.
-
-
Incubate the tubes at 4°C for 60 minutes to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold Assay Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the isoguvacine concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of isoguvacine that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the measurement of isoguvacine-induced currents in cells expressing GABAA receptors.
1. Materials:
-
Cells: HEK293 cells stably or transiently expressing the desired GABAA receptor subunits, or cultured neurons.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH adjusted to 7.2 with CsOH).
-
-
Patch-clamp amplifier and data acquisition system.
-
Microscope and micromanipulators.
-
Perfusion system.
-
Borosilicate glass capillaries for patch pipettes.
2. Procedure:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Plate cells on coverslips in a recording chamber mounted on the microscope stage.
-
Continuously perfuse the recording chamber with external solution.
-
Approach a target cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane under the pipette tip by applying gentle suction to establish the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply isoguvacine at various concentrations using a rapid perfusion system.
-
Record the resulting inward chloride currents using the patch-clamp amplifier.
3. Data Analysis:
-
Measure the peak amplitude of the isoguvacine-induced currents at each concentration.
-
Plot the normalized peak current amplitude against the logarithm of the isoguvacine concentration to construct a dose-response curve.
-
Fit the dose-response curve with the Hill equation to determine the EC50 (the concentration of isoguvacine that elicits a half-maximal response) and the Hill coefficient.
-
Analyze the kinetics of the current, such as activation, deactivation, and desensitization rates, by fitting the current traces with exponential functions.
Mandatory Visualizations
GABAA Receptor Signaling Pathway
Caption: Isoguvacine-mediated GABAA receptor signaling pathway.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
References
Isoguvacine Hydrochloride: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoguvacine hydrochloride is a potent and selective agonist for the γ-aminobutyric acid type A (GABA_A) receptor, the primary inhibitory neurotransmitter receptor in the mammalian central nervous system (CNS).[1] Its rigid structure, derived from the semi-rigid GABA analogue muscimol, allows it to interact specifically with the GABA binding site on the GABA_A receptor complex.[2] This specificity makes Isoguvacine a valuable pharmacological tool for elucidating the physiological and pathological roles of GABAergic neurotransmission. Unlike some other GABA agonists, Isoguvacine is a highly charged zwitterion at physiological pH, which significantly limits its ability to cross the blood-brain barrier.[3] This property makes it particularly useful for studies on peripheral GABA_A receptors or for direct application to CNS tissue in in vitro and ex vivo preparations, avoiding systemic central effects.
This technical guide provides an in-depth overview of the use of this compound in neuroscience research, with a focus on its pharmacological properties, experimental applications, and the underlying signaling mechanisms.
Core Mechanism of Action
Isoguvacine acts as a direct agonist at the orthosteric binding site of the GABA_A receptor, the same site to which the endogenous neurotransmitter GABA binds. The GABA_A receptor is a ligand-gated ion channel composed of five subunits that form a central chloride (Cl⁻) permeable pore. Upon binding of an agonist like Isoguvacine, the receptor undergoes a conformational change, leading to the opening of the channel and an influx of Cl⁻ ions into the neuron. This influx of negative ions hyperpolarizes the postsynaptic membrane, making it less likely to fire an action potential and thus exerting an inhibitory effect on neuronal activity.
Quantitative Pharmacological Data
The affinity and potency of this compound can vary depending on the subunit composition of the GABA_A receptor. The following tables summarize key quantitative data for Isoguvacine and, for comparative purposes, the endogenous agonist GABA and another potent agonist, muscimol.
| Compound | Receptor Subtype | K_i_ (nM) | Reference |
| Isoguvacine | Native (rat brain) | - | [4] |
| GABA | α1β3γ2 | - | [4] |
| Muscimol | δ-containing (high affinity) | ~1-1.6 | [4] |
| Compound | Receptor Subtype | EC_50_ (µM) | IC_50_ (µM) | Efficacy | Reference |
| Isoguvacine | α1β3 | ~10 | - | - | [5] |
| α1β3γ2 | ~10 | - | - | [5] | |
| Native (rat brain) | - | 5.6 | Agonist | [1] | |
| GABA-ρ2 | - | - | Low Potency & Efficacy | [6] | |
| GABA | α1β2γ2S | - | - | Full Agonist | [7] |
| α2β2γ2S | - | - | Full Agonist | [7] | |
| α3β2γ2S | - | - | Full Agonist | [7] | |
| α5β2γ2S | - | - | Full Agonist | [7] | |
| ρ1 | - | - | Full Agonist | [7] | |
| Muscimol | GABA-ρ2 | - | - | Potent Partial Agonist | [6] |
Note: Data is compiled from multiple sources and experimental conditions may vary. The lack of comprehensive, directly comparative datasets for K_i_ and EC_50_ values across all agonists and receptor subtypes should be taken into consideration.
Signaling Pathways and Experimental Workflows
GABA_A Receptor Signaling Pathway Activated by Isoguvacine
The binding of Isoguvacine to the GABA_A receptor initiates a signaling cascade that leads to neuronal inhibition. The following diagram illustrates this pathway.
Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology
Whole-cell patch-clamp recording is a key technique to study the effects of Isoguvacine on neuronal activity and synaptic transmission. The following diagram outlines a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Patch Clamp Protocol [labome.com]
- 3. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. conductscience.com [conductscience.com]
- 6. researchgate.net [researchgate.net]
- 7. wjgnet.com [wjgnet.com]
Isoguvacine Hydrochloride: A Technical Guide for the Selective GABA-A Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoguvacine (B1206775) hydrochloride is a potent and selective agonist for the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. As a structural analogue of GABA, isoguvacine mimics the action of the endogenous neurotransmitter, leading to the opening of the receptor's associated chloride ion channel and subsequent neuronal hyperpolarization. This technical guide provides a comprehensive overview of isoguvacine hydrochloride, including its chemical properties, mechanism of action, and pharmacological data derived from key experimental protocols. Detailed methodologies for radioligand binding assays and electrophysiological recordings are presented to facilitate further research and drug development efforts targeting the GABAergic system.
Introduction
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Its effects are primarily mediated by the ionotropic GABA-A receptors, which are ligand-gated chloride channels.[1] Activation of these receptors leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and inhibition of neurotransmission.[1] This mechanism is a key target for a wide array of therapeutic agents, including anxiolytics, sedatives, and anticonvulsants.[1]
Isoguvacine is a conformationally restricted analogue of GABA and a selective agonist at GABA-A receptors.[2] Its hydrochloride salt is a water-soluble form commonly used in research.[3] Unlike the endogenous neurotransmitter GABA, isoguvacine is a highly charged zwitterion, which limits its ability to cross the blood-brain barrier.[4] This property makes it a valuable tool for in vitro and localized in vivo studies of the GABA-A receptor.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | 1,2,3,6-Tetrahydro-4-pyridinecarboxylic acid hydrochloride | [3] |
| Molecular Formula | C₆H₉NO₂·HCl | [3] |
| Molecular Weight | 163.6 g/mol | [3] |
| CAS Number | 68547-97-7 | [3] |
| Appearance | Crystalline solid | [5] |
| Solubility | Soluble in water (100 mM) | [3] |
Mechanism of Action
This compound exerts its effects by binding to the orthosteric GABA binding site on the GABA-A receptor. This binding event triggers a conformational change in the receptor, leading to the opening of the integral chloride ion channel. The subsequent influx of chloride ions into the neuron hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.[6]
Signaling Pathway
The activation of the GABA-A receptor by isoguvacine initiates a direct signaling cascade resulting in neuronal inhibition. In certain developmental stages or specific neuronal compartments, GABA-A receptor activation can lead to a chloride efflux and subsequent depolarization, which can trigger downstream signaling events, including calcium influx and activation of protein kinase C (PKC).[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Isoguvacine binding, uptake, and release: relation to the GABA system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | GABAA receptor agonist | Hello Bio [hellobio.com]
- 4. Isoguvacine - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and properties of Isoguvacine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological actions of Isoguvacine Hydrochloride. It is designed to serve as a critical resource for professionals in neuroscience research and drug development, offering detailed experimental protocols and data presented for clarity and practical application.
Chemical Structure and Physicochemical Properties
This compound is a potent and selective agonist for the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] Its chemical structure is integral to its pharmacological activity, allowing it to mimic the endogenous neurotransmitter GABA.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 1,2,3,6-Tetrahydropyridine-4-carboxylic acid hydrochloride | [1][2][4] |
| Synonyms | 1,2,3,6-Tetrahydro-4-pyridinecarboxylic acid hydrochloride | [5][6][7] |
| CAS Number | 68547-97-7 | [1][2][5] |
| Molecular Formula | C₆H₁₀ClNO₂ | [5][8] |
| Molecular Weight | 163.60 g/mol | [1][2][7] |
| Appearance | White to light yellow solid | [5][7] |
| Solubility | Water: Soluble to 100 mM.[1][2] H₂O: 90 mg/mL (550.12 mM).[5] DMSO: 20 mg/mL (122.25 mM).[5] PBS (pH 7.2): 10 mg/mL.[9] Methanol: Slightly soluble.[10] | [1][2][5][9][10] |
| Storage | Store at room temperature.[1][2] Powder: -20°C for 3 years.[5] In solvent: -80°C for 1 year.[5] | [1][2][5] |
| Purity | ≥99% | [1][2] |
Pharmacological Properties
This compound is a specific and selective agonist of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] Its binding to the GABA-A receptor mimics the action of GABA, leading to the opening of an integral chloride ion channel. The resulting influx of chloride ions hyperpolarizes the neuron, reducing its excitability and inhibiting neurotransmission.[11]
Receptor Binding and Potency
Isoguvacine binds with high affinity to GABA-A receptors, although it is less potent than the endogenous ligand, GABA.[12] Its binding can be displaced by GABA, muscimol, and the competitive antagonist bicuculline, but not by the channel blocker picrotoxin.[5] The highest levels of Isoguvacine binding are observed in the cerebellum, cortex, and hippocampus.[5]
Table 2: Pharmacological Data for Isoguvacine
| Parameter | Value | Receptor/System | Source(s) |
| Kᵢ (Binding Affinity) | 55 nM | Rat synaptic cortical membranes | [9] |
| EC₅₀ (Potency) | 13 µM | α₁β₂γ₂S GABA-A receptors | [9] |
| 4.5 µM | α₂β₂γ₂S GABA-A receptors | [9] | |
| 5.6 µM | α₃β₂γ₂S GABA-A receptors | [9] | |
| 0.78 µM | α₅β₂γ₂S GABA-A receptors | [9] | |
| 3.1 µM | ρ₁ GABA-A receptors | [9] | |
| 13 µM | Inhibition of CA1 population spikes in rat hippocampal slices | [9] | |
| IC₅₀ | 5.6 µM | GABA-A receptor | [12] |
Signaling Pathway
The binding of this compound to the GABA-A receptor initiates a signaling cascade that results in neuronal inhibition.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.
Preparation of Rat Brain Synaptic Membranes
This protocol is fundamental for in vitro radioligand binding assays.
Methodology:
-
Homogenization: Dissect rat brain cortices and homogenize in ice-cold 0.32 M sucrose buffer.[13]
-
Initial Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.[4]
-
High-Speed Centrifugation: Collect the supernatant and centrifuge at high speed (e.g., 20,000 x g for 20 minutes) to pellet the crude mitochondrial fraction, which contains synaptosomes.[12]
-
Hypotonic Lysis: Resuspend the pellet in a hypotonic buffer (e.g., 5 mM Tris-HCl, pH 8.0) to lyse the synaptosomes and release synaptic membranes.[1]
-
Membrane Pelletting: Centrifuge the lysate at high speed (e.g., 50,000 x g for 10 minutes) to pellet the synaptic membranes.[8]
-
Washing: Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation step to remove contaminants.[4]
-
Storage: Resuspend the final pellet in a suitable buffer, determine the protein concentration, and store at -80°C until use.[12]
Radioligand Binding Assay for GABA-A Receptors
This assay is used to determine the binding affinity (Kᵢ) of this compound for the GABA-A receptor.
Methodology:
-
Reaction Mixture: In assay tubes, combine the prepared synaptic membrane preparation, a radiolabeled ligand (e.g., [³H]Muscimol or [³H]GABA), and varying concentrations of unlabeled this compound in a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[4][7]
-
Total and Non-specific Binding:
-
Total Binding: Tubes containing only the radioligand and membrane preparation.
-
Non-specific Binding: Tubes containing the radioligand, membrane preparation, and a high concentration of a non-labeled competing ligand (e.g., unlabeled GABA) to saturate the receptors.[4]
-
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 4°C) for a specific duration (e.g., 45-60 minutes) to allow binding to reach equilibrium.[4][11]
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters to separate bound from free radioligand.[14]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[4]
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.[4]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (concentration of Isoguvacine that inhibits 50% of specific radioligand binding) from a competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.[14]
Fluorometric Imaging Plate Reader (FLIPR) Assay
This functional assay measures the activation of GABA-A receptors by this compound by detecting changes in cell membrane potential.
Methodology:
-
Cell Culture: Plate cells stably expressing the desired GABA-A receptor subunits (e.g., HEK293 or CHO cells) in a 96-well or 384-well microplate and culture until they form a confluent monolayer.[2][9]
-
Dye Loading: Load the cells with a membrane potential-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Red Dye) according to the manufacturer's instructions.[2][9]
-
Compound Addition: Prepare a plate containing various concentrations of this compound.
-
FLIPR Measurement: Use a FLIPR instrument to measure the baseline fluorescence, then add the Isoguvacine solutions to the cell plate and continue to monitor the change in fluorescence over time. An increase in fluorescence indicates cell membrane depolarization resulting from chloride ion efflux (in cells with a high intracellular chloride concentration).[3]
-
Data Analysis: Determine the EC₅₀ value, which is the concentration of Isoguvacine that produces 50% of the maximal response, by plotting the change in fluorescence against the log of the Isoguvacine concentration.[15]
Electrophysiological Recording in Hippocampal Slices
This ex vivo technique assesses the effect of Isoguvacine on neuronal activity in a more intact biological system.
Methodology:
-
Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) from rodents using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).[16][17]
-
Recovery: Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour before recording.[16]
-
Recording Setup: Transfer a slice to a recording chamber on a microscope stage and continuously perfuse with oxygenated aCSF.
-
Electrophysiological Recording: Using techniques such as whole-cell patch-clamp or field potential recordings, measure neuronal activity (e.g., postsynaptic currents or population spikes) in a specific hippocampal region (e.g., CA1 pyramidal cells).[18][19]
-
Isoguvacine Application: After establishing a stable baseline recording, apply this compound to the slice via the perfusion system at known concentrations.
-
Data Acquisition and Analysis: Record the changes in neuronal activity in response to Isoguvacine application. Analyze parameters such as the frequency and amplitude of synaptic events or the magnitude of population spikes to determine the effect of Isoguvacine on neuronal excitability.[18]
References
- 1. sites.pitt.edu [sites.pitt.edu]
- 2. Use of FLIPR membrane potential dyes for validation of high-throughput screening with the FLIPR and microARCS technologies: identification of ion channel modulators acting on the GABA(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PDSP - GABA [kidbdev.med.unc.edu]
- 5. An improved method of preparing rat brain synaptic membranes. Elimination of a contaminating membrane containing 2',3'-cyclic nucleotide 3'-phosphohydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Preparation of Synaptic Plasma Membrane and Postsynaptic Density Proteins Using a Discontinuous Sucrose Gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sysy.com [sysy.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. A FLIPR Assay for Discovery of GABAA Receptor Modulators of Natural Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Single cell electrophysiologic recordings in hippocampal slices [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isoguvacine Hydrochloride: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoguvacine (B1206775) hydrochloride is a potent and selective agonist for the γ-aminobutyric acid (GABA) type A (GABAA) receptor. Its discovery and characterization have been instrumental in advancing the understanding of GABAergic neurotransmission. This technical guide provides a comprehensive overview of the history, discovery, and key experimental findings related to isoguvacine hydrochloride. It includes detailed experimental protocols, quantitative pharmacological data, and visualizations of relevant pathways and workflows to serve as a valuable resource for researchers in neuroscience and drug development.
Introduction
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), mediating its effects through ionotropic GABAA receptors and metabotropic GABAB receptors. The GABAA receptor, a ligand-gated chloride ion channel, is a crucial target for a wide array of therapeutic agents, including anxiolytics, sedatives, and anticonvulsants. The development of selective agonists has been pivotal in dissecting the physiological roles of different GABA receptor subtypes.
Isoguvacine (1,2,3,6-tetrahydropyridine-4-carboxylic acid) is a conformationally restricted analogue of GABA that has played a significant role as a research tool in the study of GABAA receptors.[1] Its hydrochloride salt is the commonly used form in experimental settings. A key characteristic of isoguvacine is its zwitterionic nature at physiological pH, which prevents it from crossing the blood-brain barrier (BBB).[2] This property makes it particularly useful for studying peripheral GABAA receptors or for direct application to CNS tissue in experimental models.
This guide delves into the historical context of isoguvacine's discovery, its synthesis, and the key experimental methodologies used to elucidate its pharmacological profile.
Discovery and History
The exploration of GABA analogues to understand the structure-activity relationships at the GABA receptor led to the synthesis and characterization of isoguvacine. The pioneering work in this area was conducted by Danish medicinal chemist Povl Krogsgaard-Larsen and his colleagues in the late 1970s. Their research focused on creating conformationally restricted analogues of GABA to probe the specific spatial requirements for binding and activation of its receptors.
A key publication in 1977 by Krogsgaard-Larsen and colleagues in Nature introduced a new class of GABA agonists, including isoguvacine.[1] This seminal work demonstrated the GABA-like effects of isoguvacine on mammalian central neurons. Subsequent studies in the early 1980s, such as the 1981 paper on "Esters of isoguvacine as potential prodrugs," further solidified its importance and explored ways to circumvent its limited BBB permeability for potential therapeutic applications.[3] These early investigations established isoguvacine as a selective and potent tool for the pharmacological dissection of the GABAA receptor system.[4]
Pharmacological Profile
Isoguvacine is a selective agonist at the GABAA receptor, with little to no activity at GABAB receptors or GABA uptake transporters.[4] Its binding to the GABAA receptor is competitively displaced by GABA, the classic GABAA agonist muscimol (B1676869), and the competitive antagonist bicuculline.[5] However, its binding is not affected by the channel blocker picrotoxin.[5]
Kinetic binding studies have suggested the presence of two distinct binding affinities for isoguvacine in mouse forebrain synaptic membranes.[5] The highest densities of isoguvacine binding sites are found in the cerebellum, cortex, and hippocampus.[5] Functionally, isoguvacine mimics the action of GABA by opening the chloride channel of the GABAA receptor, leading to hyperpolarization or shunting inhibition of the neuron. This has been demonstrated in various experimental preparations, including organotypic hippocampal slice cultures where isoguvacine can suppress seizure-like events.
Quantitative Pharmacological Data
The following tables summarize the binding affinity (Ki) and potency (EC50) of isoguvacine at various GABAA receptor subtypes. These values can vary depending on the experimental conditions and the specific receptor subunit composition.
Table 1: Binding Affinity (Ki) of Isoguvacine for GABAA Receptors
| Radioligand | Tissue/Cell Line | Ki (nM) | Reference(s) |
| [3H]muscimol | Rat Brain Membranes | 40 | [6] |
Note: Comprehensive Ki data for isoguvacine across a wide range of specific recombinant receptor subtypes is limited in the literature.
Table 2: Potency (EC50) of Isoguvacine at Various GABAA Receptor Subtypes
| Receptor Subtype | Expression System | EC50 (µM) | Reference(s) |
| α1β3 | Xenopus oocytes | ~10 | [7] |
| α1β3γ2 | Xenopus oocytes | ~10 | [7] |
| α1β2γ2S | Xenopus oocytes | 1.1 | [8] |
| α1β3γ2S | Xenopus oocytes | 1.3 | [8] |
| ρ1 | Xenopus oocytes | 3.8 | [9] |
| ρ2 | Xenopus oocytes | 0.6 | [9] |
Experimental Protocols
Radioligand Binding Assay for GABAA Receptors
This protocol describes a method to determine the binding affinity of isoguvacine for GABAA receptors using [3H]muscimol as the radioligand in a competitive binding assay.
Objective: To determine the inhibition constant (Ki) of isoguvacine by measuring its ability to displace [3H]muscimol from GABAA receptors in a rat brain membrane preparation.
Materials:
-
Rat brains (e.g., whole brain, cortex, or cerebellum)
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold)
-
[3H]muscimol (specific activity ~15-30 Ci/mmol)
-
This compound
-
Unlabeled GABA (for defining non-specific binding)
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brains in 20 volumes of ice-cold Homogenization Buffer.[10]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[10]
-
Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.[10]
-
Resuspend the pellet in deionized water and centrifuge again at 140,000 x g for 30 minutes at 4°C.[10]
-
Wash the pellet by resuspending in Binding Buffer and centrifuging two more times.[10]
-
Resuspend the final pellet in Binding Buffer to a protein concentration of 0.1-0.2 mg/mL. Protein concentration can be determined using a standard protein assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and various concentrations of the competing ligand (isoguvacine).
-
Total Binding: Add 100 µL of Binding Buffer, 100 µL of [3H]muscimol (final concentration ~5 nM), and 800 µL of the membrane preparation.[10]
-
Non-specific Binding: Add 100 µL of unlabeled GABA (final concentration 10 mM), 100 µL of [3H]muscimol, and 800 µL of the membrane preparation.[10]
-
Competition: Add 100 µL of isoguvacine solution (at various concentrations), 100 µL of [3H]muscimol, and 800 µL of the membrane preparation.
-
Incubate all tubes at 4°C for 45 minutes.[10]
-
-
Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters pre-soaked in wash buffer.
-
Wash the filters three times with 4 mL of ice-cold Wash Buffer.[11]
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the isoguvacine concentration.
-
Determine the IC50 value (the concentration of isoguvacine that inhibits 50% of the specific binding of [3H]muscimol) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus Oocytes
This protocol outlines the procedure for characterizing the functional effects of isoguvacine on recombinant GABAA receptors expressed in Xenopus laevis oocytes.
Objective: To determine the potency (EC50) and efficacy of isoguvacine at specific GABAA receptor subtypes.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2)
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)
-
Collagenase solution
-
Microinjection system
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ)
-
Perfusion system
-
This compound solutions of varying concentrations
Procedure:
-
Oocyte Preparation and cRNA Injection:
-
Harvest oocytes from a female Xenopus laevis.
-
Treat the oocytes with collagenase to remove the follicular layer.
-
Inject the oocytes with a mixture of cRNAs encoding the desired GABAA receptor subunits.
-
Incubate the injected oocytes in ND96 solution at 16-18°C for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Agonist Application and Data Acquisition:
-
Apply isoguvacine at various concentrations to the oocyte via the perfusion system.
-
Record the inward chloride currents elicited by the activation of GABAA receptors.
-
Ensure a sufficient washout period between applications to allow for receptor recovery.
-
-
Data Analysis:
-
Measure the peak current amplitude for each concentration of isoguvacine.
-
Normalize the current responses to the maximal response.
-
Plot the normalized current against the logarithm of the isoguvacine concentration to generate a dose-response curve.
-
Fit the data to a sigmoidal function (e.g., the Hill equation) to determine the EC50 value and the Hill coefficient.
-
Mandatory Visualizations
Signaling Pathway
Caption: GABAA Receptor Signaling Pathway.
Experimental Workflow: Synthesis of Isoguvacine
Caption: Simplified Synthetic Workflow for Isoguvacine.
Logical Relationship of Agonist Action
Caption: Logical Flow of Isoguvacine's Agonist Action.
Conclusion
This compound remains a cornerstone tool in the field of GABAergic research. Its discovery by Krogsgaard-Larsen and colleagues marked a significant step in understanding the structural requirements for GABAA receptor activation. Despite its inability to cross the blood-brain barrier, which limits its systemic therapeutic potential, it is an invaluable pharmacological agent for in vitro and direct CNS application studies. The detailed protocols and compiled quantitative data in this guide are intended to facilitate its continued use in elucidating the complex roles of GABAA receptors in health and disease, and in the ongoing development of novel therapeutics targeting the GABAergic system.
References
- 1. A new class of GABA agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoguvacine - Wikipedia [en.wikipedia.org]
- 3. Esters of isoguvacine as potential prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of GABAA receptor partial agonists in primary cultures of cerebellar granule neurons and cerebral cortical neurons reflect different receptor subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Rational approaches for the design of various GABA modulators and their clinical progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recombinant GABAA receptor desensitization: the role of the gamma 2 subunit and its physiological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PDSP - GABA [kidbdev.med.unc.edu]
- 11. Probes for the heterogeneity of muscimol binding sites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 13. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
The Role of Isoguvacine Hydrochloride in Elucidating Inhibitory Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of the central nervous system (CNS), the balance between excitation and inhibition is paramount for proper neuronal function. The principal mediator of fast inhibitory neurotransmission is Gamma-Aminobutyric Acid (GABA).[1] Understanding the mechanisms of GABAergic signaling is crucial for research into a host of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances.[2] Isoguvacine (B1206775) Hydrochloride is a conformationally restricted analogue of GABA that serves as a selective and potent agonist for the GABA type A (GABA_A) receptor.[1][3][4] Its inability to readily cross the blood-brain barrier makes it particularly useful for targeted in vitro and local in vivo applications, allowing researchers to dissect the specific roles of GABA_A receptors in neuronal circuits.[5] This guide provides a technical overview of Isoguvacine Hydrochloride, detailing its mechanism of action, pharmacological profile, and application in key experimental protocols to study inhibitory neurotransmission.
Mechanism of Action: Targeting the GABA_A Receptor
Isoguvacine exerts its effects by directly binding to and activating the GABA_A receptor.[3][4][6]
The GABA_A Receptor: This receptor is a ligand-gated ion channel, a heteropentameric protein complex assembled from a variety of subunits (e.g., α, β, γ).[7] The specific subunit composition determines the receptor's pharmacological and physiological properties.[1] Upon binding of an agonist like GABA or Isoguvacine to the orthosteric site located at the interface between α and β subunits, the integral chloride (Cl⁻) channel opens.[7]
Inhibitory Postsynaptic Potential (IPSP): The opening of the channel allows for a rapid influx of Cl⁻ ions down their electrochemical gradient. This influx of negative ions causes the postsynaptic membrane to hyperpolarize, making it more difficult for the neuron to reach the threshold for firing an action potential. This change in membrane potential is known as an inhibitory postsynaptic potential (IPSP), which is the fundamental basis of fast synaptic inhibition.[1]
Isoguvacine selectively mimics this action at GABA_A receptors, with negligible affinity for GABA_B receptors, making it a clean pharmacological tool to probe GABA_A receptor-mediated inhibition.[1]
Pharmacological Profile
Isoguvacine is characterized as a potent GABA_A receptor agonist, though generally less potent than GABA itself and muscimol (B1676869).[8] Its pharmacological properties are critical for designing and interpreting experiments.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆H₉NO₂·HCl |
| Molecular Weight | 163.6 g/mol [3][4] |
| Purity | ≥99%[3][4] |
| Solubility | Soluble to 100 mM in water[3] |
| CAS Number | 68547-97-7[3] |
Pharmacodynamic Properties: Binding Affinity and Potency
The binding affinity (Ki) and potency (EC50/IC50) of Isoguvacine can vary depending on the GABA_A receptor subunit composition and the experimental system.[9] Kinetic data from binding studies have suggested two distinct binding affinities.[10]
| Compound | Receptor Subtype / Preparation | K_i (nM) | EC₅₀ / IC₅₀ (µM) | Reference |
| Isoguvacine | Native (Rat Brain) | - | 5.6 (IC₅₀) | [9] |
| Recombinant α1β3γ2 | - | ~10 | [3] | |
| GABA-ρ2 | - | 2.5 | [4] | |
| GABA | Recombinant α1β3γ2 | - | 10-20 | [3] |
| Cortical Neurons | - | ~8 | [11] | |
| Recombinant α1β2γ2 | - | 6.6 | [7] | |
| Recombinant α6β3γ2 | - | 0.17 | [7] | |
| Muscimol | Rat Sympathetic Ganglia | - | More potent than GABA | [8] |
Note: EC50 (half-maximal effective concentration) measures the concentration of an agonist that provokes a response halfway between the baseline and maximum response. IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to inhibit a biological process by 50%.[12] Ki (inhibition constant) is an absolute measure of binding affinity.[13]
Experimental Protocols
This compound is employed in a range of experimental paradigms to investigate GABAergic function.
Radioligand Binding Assays
These assays are the gold standard for determining the binding affinity of a compound to its receptor. A competitive binding assay with Isoguvacine is used to calculate its inhibition constant (Ki) at the GABA_A receptor.
Detailed Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex or hippocampus, regions with high GABA_A receptor density) in a buffered solution and centrifuge to isolate synaptic membranes.[10]
-
Incubation: Incubate the prepared membranes with a fixed concentration of a radiolabeled GABA_A agonist (e.g., [³H]GABA or [³H]muscimol) and a range of concentrations of unlabeled Isoguvacine.[10]
-
Equilibrium: Allow the binding reaction to reach equilibrium at a controlled temperature (e.g., 4°C).[10]
-
Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand using vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of Isoguvacine to determine the IC₅₀ value. Convert the IC₅₀ to a K_i value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[12]
Electrophysiology
Electrophysiological techniques, particularly patch-clamp recording, allow for the direct measurement of the functional consequences of GABA_A receptor activation by Isoguvacine on individual neurons.
Detailed Methodology:
-
Tissue Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from a region of interest like the hippocampus or cortex, or use cultured neurons.
-
Recording Setup: Place the slice/culture in a recording chamber on a microscope stage, continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Patch-Clamp: Using a glass micropipette, form a high-resistance "giga-seal" with the membrane of a target neuron to achieve the whole-cell recording configuration.
-
Drug Application: Apply Isoguvacine to the bath at varying concentrations. Automated perfusion systems can be used for precise and rapid solution exchange.
-
Data Acquisition: In voltage-clamp mode, hold the neuron at a specific membrane potential and record the inward chloride current evoked by Isoguvacine. In current-clamp mode, record the change in membrane potential (hyperpolarization).
-
Data Analysis: Construct a dose-response curve by plotting the current amplitude or change in membrane potential against the Isoguvacine concentration. Fit this curve with a logistic function to determine the EC₅₀. This method is also used to study the effects of Isoguvacine on suppressing seizure-like events in brain slices.[3][4]
In Vivo Behavioral Studies
While Isoguvacine's poor blood-brain barrier penetration limits systemic administration for CNS effects, it can be delivered directly to the brain or spinal cord to study its influence on behavior.[5]
Detailed Methodology:
-
Animal Model: Use appropriate animal models, such as rats or mice.
-
Surgical Procedure: Perform stereotaxic surgery to implant a cannula for targeted drug delivery into a specific brain region or an intrathecal/intracisternal catheter for delivery to the spinal cord or brainstem.
-
Drug Administration: After a recovery period, directly administer this compound solution to the target site.
-
Behavioral Testing: Assess the animal's behavior in relevant paradigms. For example, to study its role in pain modulation (anti-nociception), the tail-withdrawal or hot-plate test can be used to measure changes in pain latency following intracisternal injection.
-
Data Analysis: Compare the behavioral outcomes of the Isoguvacine-treated group with a vehicle-treated control group using appropriate statistical tests.
Conclusion
This compound remains an indispensable pharmacological tool for the study of inhibitory neurotransmission. Its selectivity as a GABA_A receptor agonist allows researchers to precisely activate this critical pathway, enabling the detailed investigation of its function in health and disease.[3][4] Through its application in radioligand binding assays, electrophysiological recordings, and targeted in vivo studies, Isoguvacine has significantly contributed to our understanding of synaptic inhibition, neuronal excitability, and the pathophysiology of disorders like epilepsy.[3][5] While it is less potent than the endogenous ligand GABA, its stability and specificity ensure its continued relevance in the toolkit of neuroscientists and drug development professionals striving to unravel the complexities of the GABAergic system.
References
- 1. researchgate.net [researchgate.net]
- 2. GABA-A receptor; alpha-1/beta-2/gamma-2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 3. Recombinant GABAA receptor desensitization: the role of the gamma 2 subunit and its physiological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoguvacine - Wikipedia [en.wikipedia.org]
- 6. GABA Type A Receptor Activation in the Allosteric Coagonist Model Framework: Relationship between EC50 and Basal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABA Potency at GABAA Receptors Found in Synaptic and Extrasynaptic Zones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoguvacine, isonipecotic acid, muscimol and N-methyl isoguvacine on the GABA receptor in rat sympathetic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound | GABA Receptor | TargetMol [targetmol.com]
The Pharmacological Profile of Isoguvacine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoguvacine (B1206775) hydrochloride is a potent and selective agonist for the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system (CNS). As a structural analogue of GABA, isoguvacine serves as an invaluable tool in neuroscience research to probe the function of the GABAergic system. Its hydrochloride salt form enhances its stability and solubility for experimental use. This technical guide provides a comprehensive overview of the pharmacological profile of Isoguvacine Hydrochloride, detailing its mechanism of action, receptor binding affinity, and effects in both in vitro and in vivo models. The information presented herein is intended to support researchers, scientists, and drug development professionals in their investigation of GABA-A receptor pharmacology and the development of novel therapeutics targeting this critical system.
Mechanism of Action
Isoguvacine exerts its pharmacological effects by binding to and activating GABA-A receptors. These receptors are ligand-gated ion channels that, upon activation, increase the influx of chloride ions into the neuron. This influx of negative ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission. Isoguvacine mimics the action of the endogenous ligand GABA at the receptor's orthosteric binding site.
Signaling Pathway of GABA-A Receptor Activation
The activation of the GABA-A receptor by an agonist like isoguvacine initiates a direct signaling cascade resulting in neuronal inhibition.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound, focusing on its binding affinity and potency at GABA receptors. These values can vary depending on the specific GABA-A receptor subunit composition and the experimental conditions.
Table 1: Receptor Binding and Potency of this compound
| Parameter | Receptor/Tissue | Species | Value | Reference(s) |
| IC₅₀ | Native GABA-A Receptors (Brain) | Rat | 5.6 µM | [1] |
| EC₅₀ | Recombinant GABA-A (α₁β₃) | Human | ~10 µM | [2] |
| EC₅₀ | Recombinant GABA-A (α₁β₃γ₂) | Human | ~10 µM | [2] |
| EC₅₀ | GABA-ρ₁ | Human | >1000 µM | [3] |
| EC₅₀ | GABA-ρ₂ | Human | 331 µM | [3] |
| Kᵢ | GABA-B | Human | >10000 nM | [4] |
Experimental Protocols
Radioligand Binding Assay (Generalized)
This protocol outlines a general procedure for determining the binding affinity of a test compound like isoguvacine for GABA-A receptors.
Materials:
-
Brain tissue (e.g., rat cortex)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [³H]muscimol)
-
This compound
-
Non-labeled GABA (for determining non-specific binding)
-
Filtration apparatus and glass fiber filters
-
Scintillation counter and cocktail
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer. Perform differential centrifugation to isolate the crude synaptic membrane fraction. Wash the membranes to remove endogenous GABA.
-
Binding Assay: Incubate the prepared membranes with a fixed concentration of radioligand and varying concentrations of isoguvacine. Include tubes with excess non-labeled GABA to determine non-specific binding.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of isoguvacine that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology (Generalized)
This protocol describes a general workflow for recording GABA-A receptor-mediated currents in response to isoguvacine application.
Materials:
-
Cultured neurons or acute brain slices
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Glass capillaries for pipettes
-
Internal and external recording solutions
-
This compound solutions of varying concentrations
Procedure:
-
Preparation: Prepare the neuronal preparation and the recording pipette filled with internal solution.
-
Seal Formation: Approach a neuron with the pipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.
-
Recording: Clamp the cell at a holding potential (e.g., -60 mV) and record baseline membrane current.
-
Drug Application: Perfuse the cell with a solution containing a known concentration of isoguvacine.
-
Data Acquisition: Record the current evoked by isoguvacine.
-
Data Analysis: Measure the peak amplitude of the evoked current. Construct a dose-response curve by plotting the current amplitude against the concentration of isoguvacine to determine the EC₅₀.
In Vivo Pharmacology
Isoguvacine has been utilized in various animal models to investigate the role of the GABA-A receptor in different physiological and pathological processes.
Anticonvulsant Activity
Isoguvacine has demonstrated anti-epileptic actions.[1] In in vitro studies using organotypic hippocampal slice cultures, isoguvacine dose-dependently inhibits low magnesium-induced seizure-like events.[5] While specific in vivo anticonvulsant dose-response data for isoguvacine is limited in the readily available literature, its activity in these models highlights the potential of GABA-A receptor agonism in seizure control.
Antiallodynic Effects
In a rat model of neuropathic pain (spared nerve injury), systemic administration of isoguvacine at a dose of 20 mg/kg (subcutaneous) was found to be ineffective against mechanical allodynia and hyperalgesia.[3] This lack of effect is attributed to its poor penetration of the blood-brain barrier.[3]
Cardiovascular Effects
The propyl ester of isoguvacine, which acts as a prodrug, has been shown to induce hypotension and bradycardia when administered into the vertebral artery of cats.[6] These effects were antagonized by the GABA-A receptor antagonist bicuculline, suggesting that central GABA-A receptor stimulation is responsible for these cardiovascular responses.[6]
Conclusion
This compound is a well-characterized, selective GABA-A receptor agonist that serves as a fundamental research tool. Its ability to potently and selectively activate GABA-A receptors allows for the detailed investigation of GABAergic neurotransmission in both health and disease. While a substantial body of knowledge exists regarding its pharmacological profile, further studies to elucidate its specific activity at various GABA-A receptor subunit combinations would provide a more complete understanding of its actions. The data and protocols presented in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies of the GABAergic system.
References
- 1. Muscimol - Wikipedia [en.wikipedia.org]
- 2. Recombinant GABAA receptor desensitization: the role of the gamma 2 subunit and its physiological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Centrally-mediated antinociceptive actions of GABA(A) receptor agonists in the rat spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic antiallodynic effects of pregabalin and thioctic acid in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Whole Cell Patch Clamp Protocol [protocols.io]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Isoguvacine Hydrochloride for Investigating Seizure-Like Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoguvacine (B1206775) hydrochloride is a potent and selective agonist for the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system.[1][2] This technical guide provides a comprehensive overview of isoguvacine hydrochloride, focusing on its utility as a pharmacological tool for investigating seizure-like activity in both in vitro and in vivo models. By activating GABA-A receptors, isoguvacine can be employed to modulate neuronal excitability, offering a valuable mechanism to study the fundamental processes underlying epileptogenesis and to screen for potential anticonvulsant therapies.[3][4] This document details its mechanism of action, presents key quantitative data, outlines experimental protocols for its use, and provides visual representations of relevant pathways and workflows.
Mechanism of Action: Potentiation of GABAergic Inhibition
This compound exerts its effects by binding to and activating GABA-A receptors, which are ligand-gated ion channels permeable to chloride ions (Cl⁻).[5] In the mature central nervous system, the activation of these receptors leads to an influx of Cl⁻, causing hyperpolarization of the neuronal membrane. This hyperpolarization moves the neuron's membrane potential further from the threshold required to fire an action potential, thus exerting an inhibitory effect on neuronal firing.[6]
Disruptions in this delicate balance between neuronal excitation and inhibition are a hallmark of epilepsy.[7][8] By acting as a GABA-A receptor agonist, isoguvacine can be used to experimentally enhance inhibitory tone, thereby suppressing or modulating seizure-like activity induced by various pro-convulsant agents or conditions.[2][3]
Data Presentation: Key Pharmacological and Chemical Properties
The following tables summarize the essential quantitative data for this compound, facilitating its effective use in experimental design.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₉NO₂·HCl | [9] |
| Molecular Weight | 163.6 g/mol | [3][9] |
| CAS Number | 68547-97-7 | [3] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥99% | [2][4] |
| Solubility | Water (to 100 mM), DMSO (to 25 mg/mL with sonication) | [4][7][9] |
| Storage | Store at room temperature | [2][9] |
Table 2: Pharmacological Data of this compound
| Parameter | Value | Model System | Reference |
| Affinity (Kᵢ) | 55 nM | Rat synaptic cortical membranes | [10] |
| EC₅₀ (α₁β₂γ₂ₛ GABA-A Receptor) | 13 µM | FLIPR Assay | [10] |
| EC₅₀ (α₂β₂γ₂ₛ GABA-A Receptor) | 4.5 µM | FLIPR Assay | [10] |
| EC₅₀ (α₃β₂γ₂ₛ GABA-A Receptor) | 5.6 µM | FLIPR Assay | [10] |
| EC₅₀ (α₅β₂γ₂ₛ GABA-A Receptor) | 0.78 µM | FLIPR Assay | [10] |
| EC₅₀ (ρ₁ GABA-A Receptor) | 3.1 µM | FLIPR Assay | [10] |
| EC₅₀ (Inhibition of CA1 population spikes) | 13 µM | Rat hippocampal slices | [10] |
| Concentration to block epileptiform events | 50 µM | Organotypic hippocampal slice cultures (low magnesium model) | [1] |
Experimental Protocols
Detailed methodologies for utilizing this compound in common seizure models are provided below.
In Vitro Seizure Models
1. Organotypic Hippocampal Slice Culture: Low-Magnesium Model
This protocol describes the induction of seizure-like activity in organotypic hippocampal slice cultures by perfusion with a low-magnesium artificial cerebrospinal fluid (aCSF) and the subsequent application of this compound to observe its modulatory effects.
-
Slice Culture Preparation:
-
Humanely euthanize postnatal day 7-9 rat or mouse pups in accordance with institutional guidelines.
-
Under sterile conditions, dissect the hippocampi in ice-cold dissection medium.
-
Section the hippocampi into 350-400 µm thick slices using a tissue chopper.
-
Place the slices onto semi-porous membrane inserts in a 6-well plate containing culture medium.
-
Incubate the cultures at 37°C in a 5% CO₂ humidified atmosphere for 7-14 days to allow for maturation.
-
-
Induction of Seizure-Like Activity and Isoguvacine Application:
-
Transfer the slice culture inserts to a recording chamber perfused with standard aCSF at a rate of 2-3 mL/min at 32-34°C.
-
Record baseline neuronal activity using extracellular field potential recordings in the CA1 or CA3 region.
-
To induce seizure-like activity, switch the perfusion to a low-magnesium aCSF (e.g., MgCl₂ concentration reduced to 0.25 mM or completely omitted).
-
Once stable epileptiform activity (characterized by recurrent, synchronized bursts of neuronal firing) is established, perfuse with aCSF containing the desired concentration of this compound (e.g., 10-100 µM).
-
Record the changes in the frequency, duration, and amplitude of the seizure-like events.
-
A washout period with standard aCSF can be performed to observe the reversal of the drug's effects.
-
2. Acute Hippocampal Slice Preparation: 4-Aminopyridine (B3432731) (4-AP) Model
This protocol outlines the use of the K⁺ channel blocker 4-aminopyridine (4-AP) to induce epileptiform activity in acute hippocampal slices.
-
Acute Slice Preparation:
-
Anesthetize and decapitate an adult rodent.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) slicing solution.
-
Cut 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.
-
Transfer the slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
-
-
Induction of Epileptiform Activity and Isoguvacine Application:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 32-34°C.
-
Obtain baseline field potential recordings.
-
Induce epileptiform activity by adding 50-100 µM 4-AP to the perfusing aCSF.
-
After establishing a stable pattern of epileptiform discharges, co-apply this compound at various concentrations to the aCSF.
-
Monitor and quantify the changes in the characteristics of the epileptiform activity.
-
In Vivo Seizure Models
1. Pentylenetetrazol (PTZ)-Induced Seizure Model
PTZ is a non-competitive GABA-A receptor antagonist that can induce generalized seizures in rodents. This model is often used to screen for anticonvulsant compounds.
-
Procedure:
-
Acclimatize adult mice or rats to the experimental environment.
-
Prepare a fresh solution of PTZ in saline.
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, i.p.) at a predetermined time before PTZ administration.
-
Administer a sub-convulsive or convulsive dose of PTZ (e.g., 35-60 mg/kg, i.p.).
-
Immediately place the animal in an observation chamber and record seizure activity for at least 30 minutes.
-
Score the seizure severity using a standardized scale (e.g., the Racine scale).
-
Measure parameters such as the latency to the first seizure, the duration of seizures, and the seizure score.
-
2. Kainic Acid-Induced Seizure Model
Kainic acid is a potent agonist of kainate receptors, a subtype of ionotropic glutamate (B1630785) receptors. Its administration can induce status epilepticus and subsequent chronic epilepsy, modeling aspects of temporal lobe epilepsy.
-
Procedure:
-
Anesthetize the rodent and place it in a stereotaxic frame.
-
Perform a craniotomy over the desired brain region (e.g., hippocampus or amygdala).
-
Slowly infuse a low dose of kainic acid (e.g., 0.2-0.5 µg in 50 nL of saline) into the target region.
-
Alternatively, for a systemic model, administer a higher dose of kainic acid intraperitoneally (e.g., 10-30 mg/kg).
-
Administer this compound or vehicle at a specified time before or after kainic acid administration.
-
Monitor the animal for behavioral seizures and record electroencephalographic (EEG) activity via implanted electrodes.
-
Analyze the EEG recordings for changes in seizure frequency, duration, and power in different frequency bands.
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for investigating the effects of this compound.
Caption: GABA-A Receptor Signaling Pathway Activated by Isoguvacine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 5. GABA - Wikipedia [en.wikipedia.org]
- 6. Epileptiform activity triggers long-term plasticity of GABAB receptor signalling in the developing rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Technical Guide to the Use of Isoguvacine Hydrochloride in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the fundamental principles for utilizing Isoguvacine Hydrochloride in a research setting. Isoguvacine is a valuable pharmacological tool for investigating the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. As a selective agonist for the GABAA receptor, Isoguvacine allows for the targeted modulation of this critical ion channel, enabling detailed studies of its function in health and disease.
Core Principles and Mechanism of Action
This compound is a conformationally restricted analogue of GABA, which grants it specificity as a GABAA receptor agonist.[1] Its primary mechanism of action is to bind to and activate GABAA receptors, which are ligand-gated chloride ion channels.[2][3] Upon binding, Isoguvacine mimics the action of endogenous GABA, causing the channel to open and allowing an influx of chloride ions into the neuron.[4] This influx of negatively charged ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission. Isoguvacine has been shown to bind to various GABAA receptor subunit combinations, including α1β2γ2S, α2β2γ2S, α3β2γ2S, α5β2γ2S, and ρ1.[3]
Data Presentation: Quantitative Pharmacological Parameters
The following tables summarize key quantitative data for this compound and the endogenous ligand, GABA. It is important to note that these values can vary depending on the specific receptor subunit composition, the experimental system (e.g., native tissue vs. recombinant receptors), and the assay conditions.
Table 1: Binding Affinity (Ki) of Isoguvacine for GABA Receptors
| Ligand | Receptor Subtype | Preparation | Radioligand | Ki (nM) | Reference(s) |
| Isoguvacine | GABAB | Human (cloned) | [3H]-GABA | >10000 | [5] |
Note: Specific Ki values for Isoguvacine at various GABAA receptor subtypes are not consistently reported in publicly available literature. The provided data indicates its low affinity for the GABAB receptor, highlighting its selectivity for GABAA receptors.
Table 2: Potency (EC50/IC50) of Isoguvacine and GABA at GABAA Receptors
| Compound | Receptor Subtype/Preparation | Assay Type | EC50/IC50 (µM) | Reference(s) |
| Isoguvacine | Native (rat brain) | Radioligand Binding | 5.6 (IC50) | [4][6] |
| Isoguvacine | α1β3 / α1β3γ2 | Electrophysiology | ~10 (EC50) | |
| GABA | α1β3γ2 | Electrophysiology | 2.1 | |
| GABA | α2β3γ2 | Electrophysiology | 13.4 | |
| GABA | α3β3γ2 | Electrophysiology | 12.5 | |
| GABA | α5β3γ2 | Electrophysiology | 1.4 | |
| GABA | α6β3γ2 | Electrophysiology | 0.17 | |
| GABA | α1β2γ2 | Electrophysiology | 22.1 | |
| GABA | α5β3γ2 | Electrophysiology | 10.4 | |
| GABA | α4β3δ | Electrophysiology | 5.7 |
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
References
- 1. The affinities, potencies and efficacies of some benzodiazepine-receptor agonists, antagonists and inverse-agonists at rat hippocampal GABAA-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of a novel gamma-aminobutyric acid type A (GABAA) receptor ligand that combines outstanding metabolic stability, pharmacokinetics, and anxiolytic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of the Co-Agonist Concerted Transition Model to Analysis of GABAA Receptor Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Integrated workflow for the identification of new GABAA R positive allosteric modulators based on the in silico screening with further in vitro validation. Case study using Enamine's stock chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vivo Administration of Isoguvacine Hydrochloride in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoguvacine (B1206775) Hydrochloride is a potent and selective agonist for the gamma-aminobutyric acid type A (GABA_A) receptor. As the primary inhibitory neurotransmitter in the central nervous system, GABA plays a crucial role in regulating neuronal excitability. Isoguvacine, by mimicking the action of GABA, is a valuable pharmacological tool for investigating the role of the GABAergic system in various physiological and pathological processes, including anxiety, epilepsy, and sedation. These application notes provide detailed protocols for the in vivo administration of Isoguvacine Hydrochloride in rodent models, along with methods for assessing its pharmacokinetic and pharmacodynamic effects.
Data Presentation
Pharmacokinetic Profile of Isoguvacine in Rodents
The following table summarizes the pharmacokinetic parameters of Isoguvacine following administration in rats. It is important to note that pharmacokinetic data for Isoguvacine is limited in publicly available literature, and the values presented are compiled from various sources and should be considered as representative.
| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | Species | Reference |
| Isoguvacine | Intravenous (IV) | 10 | ~2643 | ~0.1 | 3.42 - 5.44 | Rat | [1] |
| Intraperitoneal (IP) | 10 | ~178 | ~0.25 | 3.42 - 5.44 | Rat | [1] | |
| Oral (PO) | 10 | ~45 | 0.5 | 3.42 - 5.44 | Rat | [1] |
Behavioral Effects of Isoguvacine in Rodent Models
Isoguvacine administration is expected to modulate behaviors regulated by the GABAergic system, such as anxiety and locomotor activity. The following table provides a summary of expected outcomes in common behavioral paradigms.
| Behavioral Test | Species | Route of Administration | Dose Range (mg/kg) | Expected Effect | Key Measurement Parameters |
| Elevated Plus Maze | Mouse/Rat | IP, SC | 0.1 - 10 | Anxiolytic-like effects | Increased time spent in open arms, Increased number of entries into open arms |
| Open Field Test | Mouse/Rat | IP, SC | 0.1 - 10 | Sedative effects at higher doses | Decreased total distance traveled, Decreased rearing frequency |
| Locomotor Activity | Rat | Intra-accumbens injection | 0.125 - 2 µg | Dose-dependent effects on hyperactivity | Locomotor activity counts |
Experimental Protocols
Preparation of this compound Solution for In Vivo Administration
This compound is soluble in water.[2][3][4] For in vivo administration, sterile, pyrogen-free saline (0.9% NaCl) is the recommended vehicle.
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
Aseptically weigh the this compound powder and transfer it to a sterile vial.
-
Add the calculated volume of sterile saline to the vial.
-
Vortex the solution until the this compound is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.
-
Store the solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.[4] Always bring the solution to room temperature before administration.
Routes of Administration in Rodent Models
The choice of administration route depends on the desired pharmacokinetic profile and the specific experimental question.
This is a common route for systemic drug administration in rodents, offering rapid absorption.
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL) with appropriate gauge needles (25-27G for mice, 23-25G for rats)[5]
Procedure:
-
Restrain the rodent appropriately. For mice, scruff the neck and secure the tail. For rats, a two-person technique is often preferred for safe handling.[5]
-
Position the animal with its head tilted slightly downwards.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.[5]
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure no fluid (blood or urine) is drawn back.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
This route provides a slower, more sustained absorption compared to IP injection.
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL) with appropriate gauge needles (25-27G for mice, 23-25G for rats)[6]
-
70% ethanol
Procedure:
-
Restrain the rodent.
-
Lift the loose skin over the shoulders or flank to form a "tent".
-
Swab the injection site with 70% ethanol.
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Aspirate to check for blood.
-
Inject the solution to form a small bleb under the skin.
-
Withdraw the needle and gently massage the area to aid dispersal.
-
Return the animal to its cage and monitor.
This method is used for direct administration into the stomach.
Materials:
-
Prepared this compound solution
-
Sterile gavage needles (flexible or rigid with a ball tip; 18-20G for mice, 16-18G for rats)[7]
-
Syringes
Procedure:
-
Measure the correct length of the gavage needle for the animal (from the mouth to the last rib).
-
Restrain the animal firmly, keeping the head and body in a straight line.
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is in the stomach, administer the solution slowly.
-
Remove the needle gently and return the animal to its cage.
-
Monitor for any signs of respiratory distress.
Behavioral Assessment Protocols
The EPM is a widely used test to assess anxiety-like behavior in rodents.[8][9][10][11] Anxiolytic compounds like Isoguvacine are expected to increase exploration of the open arms.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle at the appropriate time before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (typically 5 minutes).
-
Record the session using a video camera mounted above the maze.
-
Analyze the recording for the time spent in the open and closed arms, and the number of entries into each arm.
-
Clean the maze with 70% ethanol between each animal.
The open field test assesses general locomotor activity and can also provide an indication of anxiety-like behavior.[1]
Apparatus:
-
A square or circular arena with walls to prevent escape.
Procedure:
-
Habituate the animals to the testing room.
-
Administer this compound or vehicle.
-
Place the animal in the center of the open field arena.
-
Record the animal's activity for a specified duration (e.g., 10-30 minutes) using a video tracking system.
-
Analyze the data for parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Clean the arena thoroughly between trials.
Mandatory Visualizations
References
- 1. Oral, intraperitoneal and intravenous pharmacokinetics of deramciclane and its N-desmethyl metabolite in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Does uptake limit the action of GABA agonists in vivo? Experiments with muscimol, isoguvacine and THIP in cat spinal cord | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. THIP and isoguvacine are partial agonists of GABA-stimulated benzodiazepine receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isoguvacine and benzodiazepine derivatives for the treatment of tactile hypersensitivity and anxiety in autism spectrum disorders | Q-FASTR [qfastr.hms.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Dose–Response Analysis of Locomotor Activity and Stereotypy in Dopamine D3 Receptor Mutant Mice Following Acute Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Isoguvacine Hydrochloride Stock Solutions for In Vitro and In Vivo Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Isoguvacine (B1206775) hydrochloride is a potent and selective agonist for the γ-aminobutyric acid type A (GABAᴀ) receptor, making it a valuable pharmacological tool in neuroscience research.[1][2][3][4] Proper preparation of stock solutions is critical for obtaining accurate, reproducible, and reliable experimental results. This document provides detailed protocols for the preparation, storage, and handling of Isoguvacine hydrochloride solutions for use in a variety of research applications.
Product Information
Chemical Properties
| Property | Value | Source |
| Chemical Name | 1,2,3,6-Tetrahydro-4-pyridinecarboxylic acid hydrochloride | |
| Molecular Formula | C₆H₉NO₂·HCl | [1] |
| Molecular Weight | 163.6 g/mol | [1] |
| CAS Number | 68547-97-7 | [1][4] |
| Appearance | White solid | [2][5][6] |
| Purity | ≥95-99% | [1][7] |
Solubility Data
It is recommended to use the batch-specific molecular weight found on the product vial or Certificate of Analysis when preparing stock solutions.[1] Sonication may be recommended to aid dissolution.[2]
| Solvent | Maximum Concentration (w/v) | Maximum Concentration (Molar) | Source |
| Water | 90-100 mg/mL | ~550 mM | [2] |
| DMSO | ~1-20 mg/mL | ~122 mM | [2][7] |
| PBS (pH 7.2) | ~10 mg/mL | Not Specified | [7] |
Storage and Stability
| Form | Storage Temperature | Stability | Source |
| Solid Powder | Room Temperature or -20°C | ≥ 4 years (at -20°C) | [1][2][7][8] |
| Aqueous Stock Solutions | -20°C or -80°C | Up to 1 month at -20°C; up to 1 year at -80°C. Avoid repeated freeze-thaw cycles. | [2][4][9] |
| DMSO Stock Solutions | -20°C or -80°C | Up to 1 month at -20°C; up to 6 months at -80°C. | [9] |
Note: It is best practice to prepare fresh aqueous solutions for immediate use.[4][7] If storage is necessary, aliquot solutions into single-use volumes to minimize freeze-thaw cycles.[2][9]
Mechanism of Action: GABAᴀ Receptor Agonism
This compound exerts its effects by acting as a specific agonist at the GABAᴀ receptor, a ligand-gated ion channel.[1] Binding of isoguvacine to the GABAᴀ receptor mimics the action of the endogenous neurotransmitter GABA, leading to the opening of the chloride ion channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.[10]
Figure 1. Signaling pathway of this compound.
Experimental Protocols
Preparation of a 100 mM Aqueous Stock Solution
This protocol is for preparing a high-concentration stock solution in water, which is the recommended solvent for most applications.
Materials:
-
This compound (solid powder)
-
Nuclease-free water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes (e.g., 1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Determine the required mass: Using the molecular weight of this compound (163.6 g/mol ), calculate the mass needed for your desired volume and concentration.
-
For 1 mL of a 100 mM stock solution:
-
Mass (mg) = 100 mmol/L * 1 mL * (1 L / 1000 mL) * 163.6 g/mol * (1000 mg / 1 g) = 16.36 mg
-
-
-
Weigh the compound: Carefully weigh out the calculated mass of this compound powder and transfer it to a sterile conical tube.
-
Add solvent: Add the desired volume of nuclease-free water to the tube.
-
Dissolve the compound: Close the tube tightly and vortex until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[2]
-
Sterilization (optional): If required for your experiment (e.g., cell culture), sterile-filter the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to one year).[2][4][9]
Preparation of Working Solutions
Working solutions are prepared by diluting the high-concentration stock solution into the appropriate experimental buffer or cell culture medium.
Example: Preparing a 50 µM working solution for hippocampal slice experiments. [2][9]
Materials:
-
100 mM this compound stock solution
-
Artificial cerebrospinal fluid (aCSF) or desired experimental buffer
-
Sterile tubes and pipettes
Procedure:
-
Calculate the dilution factor:
-
Dilution Factor = (Concentration of stock) / (Concentration of working solution)
-
Dilution Factor = 100 mM / 50 µM = 100,000 µM / 50 µM = 2000
-
-
Perform the dilution: To prepare 10 mL of a 50 µM working solution:
-
Volume of stock = (Final Volume) / (Dilution Factor) = 10 mL / 2000 = 0.005 mL = 5 µL
-
Add 5 µL of the 100 mM stock solution to 9.995 mL of aCSF.
-
-
Mix and use: Gently mix the solution. The working solution is now ready for use in your experiment. It is recommended to prepare working solutions fresh on the day of the experiment.[4]
Figure 2. Workflow for preparing Isoguvacine HCl solutions.
Safety Precautions
This compound should be handled by trained personnel in a laboratory setting.[7] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[5] Avoid inhalation of the powder by working in a well-ventilated area or using a fume hood.[5][8] In case of contact with eyes or skin, rinse immediately with plenty of water.[5] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.[5][8][11]
References
- 1. This compound | GABA-A Receptor Agonists: R&D Systems [rndsystems.com]
- 2. This compound | GABA Receptor | TargetMol [targetmol.com]
- 3. This compound | GABAA Receptors | Tocris Bioscience [tocris.com]
- 4. This compound | GABAA receptor agonist | Hello Bio [hellobio.com]
- 5. fishersci.com [fishersci.com]
- 6. Isoguvacine solid 68547-97-7 [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. scbt.com [scbt.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
Application Notes and Protocols: Isoguvacine Hydrochloride for Neuronal Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Isoguvacine Hydrochloride as a selective GABAA receptor agonist for inducing neuronal inhibition. This document includes detailed protocols for key experiments, a summary of effective concentrations, and visualizations of the relevant signaling pathway and experimental workflows.
Introduction
This compound is a potent and selective agonist for the γ-aminobutyric acid type A (GABAA) receptor.[1][2][3] As an analog of the principal inhibitory neurotransmitter GABA, Isoguvacine mimics its effects by binding to and activating GABAA receptors, which are ligand-gated chloride ion channels.[4] This activation leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[4] Due to its specificity, Isoguvacine is an invaluable tool in neuroscience research for investigating the function of the GABAergic system and for the screening and development of novel therapeutic agents targeting GABAA receptors.
Mechanism of Action
Isoguvacine binds to the GABA binding site on the GABAA receptor complex, prompting a conformational change that opens the integral chloride ion channel.[4] The subsequent influx of negatively charged chloride ions increases the negative potential across the neuronal membrane, making it more difficult for the neuron to reach the threshold for firing an action potential. This process of hyperpolarization underlies the inhibitory effect of Isoguvacine on neuronal activity.
Quantitative Data Summary
The optimal concentration of this compound for neuronal inhibition is dependent on the specific experimental system, including the GABAA receptor subunit composition and the cell type. The following table summarizes key quantitative data from various studies.
| Compound | Receptor Subtype | Preparation | Value | Units | Reference |
| Isoguvacine | Native | Rat Brain | 5.6 (IC50) | µM | [4] |
| Isoguvacine | α1β3 | Recombinant | ~10 (EC50) | µM | [5] |
| Isoguvacine | α1β3γ2 | Recombinant | ~10 (EC50) | µM | [5] |
| Isoguvacine | GABA-ρ2 | Recombinant | - | - | [6] |
| Isoguvacine | - | Organotypic hippocampal slices | 50 | µM | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons
This protocol is designed to measure the inhibitory effect of Isoguvacine on individual neurons in culture.
Materials:
-
Cultured neurons on coverslips
-
External solution (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Internal solution containing (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, and 4 Na-ATP (pH adjusted to 7.25 with CsOH).
-
This compound stock solution (e.g., 10 mM in deionized water)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass pipettes (3-7 MΩ resistance)
Procedure:
-
Place a coverslip with cultured neurons into the recording chamber on the microscope stage and perfuse with external solution at a rate of 1-2 mL/min.
-
Pull a glass micropipette and fill it with the internal solution.
-
Approach a target neuron with the micropipette while applying slight positive pressure.
-
Upon touching the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply gentle suction to rupture the cell membrane and establish a whole-cell configuration.
-
Clamp the neuron at a holding potential of -60 mV in voltage-clamp mode.
-
Record a stable baseline current.
-
Prepare a series of dilutions of this compound in the external solution (e.g., 0.1, 1, 10, 100 µM).
-
Apply the different concentrations of Isoguvacine to the neuron via the perfusion system, starting with the lowest concentration.
-
Record the inward current elicited by each concentration of Isoguvacine. Ensure a washout period with the external solution between applications to allow the cell to return to baseline.
-
Data Analysis: Plot the peak current response against the logarithm of the Isoguvacine concentration to generate a dose-response curve. Fit the curve with a sigmoidal function to determine the EC50 value.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is suitable for characterizing the effect of Isoguvacine on specific GABAA receptor subtypes expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the desired GABAA receptor subunits
-
Microinjection setup
-
TEVC amplifier and data acquisition system
-
Recording chamber and perfusion system
-
Oocyte Ringer's solution (OR2) containing (in mM): 92.5 NaCl, 2.5 KCl, 1 CaCl2, 1 MgCl2, and 5 HEPES (pH 7.5).[1]
-
This compound solutions of varying concentrations in OR2.
Procedure:
-
Surgically remove oocytes from a female Xenopus laevis frog.
-
Treat the oocytes with collagenase to remove the follicular layer.
-
Inject the oocytes with the cRNA encoding the GABAA receptor subunits of interest.
-
Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and perfuse with OR2 solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.
-
Voltage-clamp the oocyte at a holding potential of -70 mV.[1]
-
Apply different concentrations of this compound to the oocyte through the perfusion system.
-
Record the current responses elicited by each concentration.
-
Data Analysis: Construct a dose-response curve by plotting the current amplitude against the Isoguvacine concentration and calculate the EC50.
Protocol 3: Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of Isoguvacine for the GABAA receptor.
Materials:
-
Rat brain membrane preparation
-
[3H]Muscimol (radioligand)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a series of dilutions of unlabeled this compound.
-
In a series of tubes, add the rat brain membrane preparation, a fixed concentration of [3H]Muscimol, and the varying concentrations of Isoguvacine.
-
Include control tubes for total binding (membranes and [3H]Muscimol only) and non-specific binding (membranes, [3H]Muscimol, and a high concentration of unlabeled GABA).
-
Incubate the tubes at 4°C to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [3H]Muscimol against the logarithm of the Isoguvacine concentration. Determine the IC50 value (the concentration of Isoguvacine that inhibits 50% of the specific binding of [3H]Muscimol) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathway
Caption: GABAA receptor signaling pathway activated by Isoguvacine.
Experimental Workflow
Caption: Workflow for determining Isoguvacine's optimal concentration.
References
- 1. Two-electrode voltage-clamp technique [bio-protocol.org]
- 2. PDSP - GABA [kidbdev.med.unc.edu]
- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 4. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Whole Cell Patch Clamp Protocol [protocols.io]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Isoguvacine Hydrochloride in Patch-Clamp Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoguvacine (B1206775) hydrochloride is a potent and selective agonist for the γ-aminobutyric acid type A (GABA_A) receptor.[1][2][3][4] As a structural analog of GABA, isoguvacine mimics the action of the endogenous neurotransmitter, binding to and activating GABA_A receptors to induce chloride ion influx and subsequent neuronal inhibition.[4][5] Its utility in neuroscience research, particularly in patch-clamp electrophysiology, stems from its ability to selectively probe the function of GABA_A receptors. These application notes provide detailed protocols for the use of isoguvacine hydrochloride in patch-clamp studies to characterize GABA_A receptor function.
Mechanism of Action
Isoguvacine binds to the GABA recognition site on the GABA_A receptor, a ligand-gated ion channel.[1][6] This binding event triggers a conformational change in the receptor, opening the integral chloride (Cl⁻) channel. The resulting influx of Cl⁻ ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission.[4]
Data Presentation
Quantitative Pharmacological Data of this compound
The following table summarizes the key quantitative data for this compound from patch-clamp studies on various GABA_A receptor subtypes. These values can vary depending on the specific receptor subunit composition and experimental conditions.
| Parameter | Receptor Subtype(s) | Value | Cell Type/Preparation | Reference(s) |
| EC₅₀ | α1β3 | ~10 µM | Recombinant human GABAA receptors | [7] |
| EC₅₀ | α1β3γ2 | ~10 µM | Recombinant human GABAA receptors | [7] |
| EC₅₀ | GABA-ρ2 | Low efficacy and potency noted | Oocytes expressing GABA-ρ2 receptors | [8] |
| EC₅₀ | (+) and (-) Isoguvacine Oxide | 6 µM and 5 µM respectively | Rat brain membrane preparations (in vitro estimate) | [9] |
| IC₅₀ | Native (rat brain) | 5.6 µM | Rat brain synaptic membranes | [5] |
| Bmax (for [³H]flunitrazepam binding) | Cerebellar membranes | Reduced by 28.3 ± 6.7% with isoguvacine treatment | Chick embryo cerebellar membranes | [10] |
Experimental Protocols
Whole-Cell Patch-Clamp Protocol for Characterizing Isoguvacine Effects on GABA_A Receptors
This protocol outlines the whole-cell voltage-clamp technique to record isoguvacine-evoked currents in cultured neurons or cells expressing recombinant GABA_A receptors.
1. Cell Preparation:
-
Culture cells (e.g., HEK293 cells stably expressing specific GABA_A receptor subunits, or primary neurons) on glass coverslips suitable for microscopy and patch-clamp recording.
-
Ensure cells are healthy and at an appropriate density for recording (typically 50-80% confluency).
2. Solutions:
| Solution | Component | Concentration (mM) |
| External Solution | NaCl | 140 |
| KCl | 5 | |
| CaCl₂ | 2 | |
| MgCl₂ | 1 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH adjusted to 7.4 with NaOH, osmolarity to ~320 mOsm with sucrose. | ||
| Internal (Pipette) Solution | CsCl or KCl | 140 |
| MgCl₂ | 2 | |
| EGTA | 10 | |
| HEPES | 10 | |
| ATP-Mg | 4 | |
| GTP-Na | 0.3 | |
| pH adjusted to 7.2 with CsOH or KOH, osmolarity to ~300 mOsm with sucrose. |
3. This compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in deionized water or the external solution.
-
Store aliquots at -20°C. On the day of the experiment, thaw an aliquot and dilute it to the final desired concentrations in the external solution.
4. Patch-Clamp Recording:
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution at a rate of 1-2 mL/min.
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.
-
Approach a target cell with the recording pipette and apply gentle positive pressure.
-
Once in proximity to the cell, release the positive pressure and apply gentle negative pressure to form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane with a brief pulse of suction to establish the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Allow the cell to stabilize for 5-10 minutes before recording.
5. Experimental Procedure:
-
Establish a stable baseline current in the external solution.
-
Apply this compound at various concentrations using a perfusion system. Start with a low concentration and proceed to higher concentrations to generate a dose-response curve.
-
Apply each concentration for a sufficient duration to allow the current to reach a steady state.
-
Wash out the drug with the external solution between applications to allow for recovery.
-
Include a positive control (e.g., a saturating concentration of GABA) to determine the maximal response.
6. Data Analysis:
-
Measure the peak amplitude of the inward current evoked by each concentration of isoguvacine.
-
Normalize the current responses to the maximal response elicited by a saturating concentration of GABA.
-
Plot the normalized current as a function of the isoguvacine concentration.
-
Fit the dose-response data to the Hill equation to determine the EC₅₀ (half-maximal effective concentration) and the Hill coefficient.
Mandatory Visualizations
Signaling Pathway of Isoguvacine Action on GABA_A Receptors
Caption: Signaling pathway of isoguvacine at the GABA_A receptor.
Experimental Workflow for Isoguvacine Patch-Clamp Studies
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | GABA Receptor | TargetMol [targetmol.com]
- 3. Isoguvacine - Wikipedia [en.wikipedia.org]
- 4. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Isoguvacine binding, uptake, and release: relation to the GABA system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recombinant GABAA receptor desensitization: the role of the gamma 2 subunit and its physiological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. deepdyve.com [deepdyve.com]
- 10. Agonist administration in ovo down-regulates cerebellar GABAA receptors in the chick embryo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assay with Isoguvacine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoguvacine (B1206775) is a potent and selective agonist for the GABA-A receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system.[1] The binding of agonists like isoguvacine to the GABA-A receptor facilitates the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. Due to its specific action on the GABA-A receptor, isoguvacine is a valuable pharmacological tool for studying the GABAergic system.[2] Radioligand binding assays are a fundamental technique used to characterize the interaction of compounds like isoguvacine with their receptor targets. This application note provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of Isoguvacine Hydrochloride for the GABA-A receptor using [³H]muscimol, a well-characterized high-affinity GABA-A agonist, as the radioligand.[3][4]
Signaling Pathway
The following diagram illustrates the canonical signaling pathway of a GABA-A receptor upon agonist binding.
Caption: GABA-A receptor signaling pathway activated by Isoguvacine.
Experimental Protocols
This section details the protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the GABA-A receptor.
Materials and Reagents
-
Biological Sample: Rat or mouse brain tissue (e.g., whole brain, cortex, or cerebellum)[5]
-
Radioligand: [³H]muscimol (specific activity 10-30 Ci/mmol)
-
Unlabeled Ligand: this compound
-
Non-specific Binding Control: GABA (gamma-Aminobutyric acid) at a high concentration (e.g., 100 µM - 10 mM)[3][5]
-
Buffers:
-
Equipment:
Membrane Preparation
-
Euthanize the animal according to approved institutional guidelines and rapidly dissect the desired brain region on ice.
-
Homogenize the tissue in 10-20 volumes of ice-cold Homogenization Buffer.[5]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[5]
-
Collect the supernatant and centrifuge at 20,000 - 140,000 x g for 20-30 minutes at 4°C to pellet the crude membrane fraction.[5][7]
-
Discard the supernatant and resuspend the pellet in ice-cold Assay Buffer.
-
To remove endogenous GABA, wash the membranes by repeating the centrifugation and resuspension step at least twice.[3]
-
After the final wash, resuspend the pellet in a known volume of Assay Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).
-
Store the membrane aliquots at -80°C until use.
Radioligand Binding Assay Protocol
The following diagram outlines the workflow for the competitive binding assay.
Caption: Experimental workflow for the radioligand binding assay.
-
On the day of the assay, thaw the membrane aliquots and resuspend them in ice-cold Assay Buffer to a final protein concentration of approximately 0.1-0.2 mg/mL.[5]
-
Set up the assay in triplicate in a 96-well plate with a final volume of 250-500 µL per well.
-
Total Binding: Add Assay Buffer, the membrane preparation, and [³H]muscimol (at a final concentration close to its Kd, typically 2-5 nM).[3][5]
-
Non-specific Binding (NSB): Add a saturating concentration of unlabeled GABA (e.g., 100 µM), the membrane preparation, and [³H]muscimol.[6]
-
Competition Binding: Add varying concentrations of this compound, the membrane preparation, and [³H]muscimol. A typical concentration range for the competitor would be from 10⁻¹⁰ M to 10⁻⁴ M.
-
Initiate the binding reaction by adding the membrane preparation to the wells.
-
Incubate the plate at 4°C for 45-60 minutes to reach equilibrium.[5]
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.[7]
-
Quickly wash the filters with 3-4 aliquots of ice-cold Wash Buffer to remove unbound radioligand.[7]
-
Place the filters into scintillation vials, add a suitable scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Data Analysis
-
Calculate the mean counts per minute (CPM) for each condition (Total, NSB, and Competition).
-
Specific Binding is calculated as: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)
-
For the competition experiment, plot the percentage of specific binding of [³H]muscimol as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression program (e.g., Prism) to determine the IC₅₀ value (the concentration of Isoguvacine that inhibits 50% of the specific binding of [³H]muscimol).
-
Calculate the inhibition constant (Ki) for Isoguvacine using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand ([³H]muscimol).
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Data Presentation
The following tables summarize representative binding data for Isoguvacine and other GABAergic ligands at GABA-A receptors. Note that values can vary depending on the experimental conditions, tissue source, and radioligand used.
Table 1: Comparative IC₅₀ Values for Competitors at GABA-A Receptors ([³H]muscimol Binding)
| Competitor | IC₅₀ (nM) |
| GABA | 22 |
| Muscimol | 5 |
| Isoguvacine | 5,000[8] |
| (-)-Baclofen | >100,000 |
| Bicuculline methiodide | >100,000[3] |
Data based on in vitro assays using rat brain membranes.[8]
Table 2: Binding Affinities (Kd) of GABA-A Receptor Agonists
| Ligand | Receptor/Tissue | Kd (nM) |
| [³H]muscimol | Bovine Cerebral Cortex (High-affinity site) | ~10[9] |
| [³H]muscimol | Bovine Cerebral Cortex (Low-affinity site) | ~500[9] |
| [³H]muscimol | Guinea-pig urinary bladder | 12[4] |
| [³H]isoguvacine | Mouse brain synaptic membranes | Two binding affinities suggested[10] |
Conclusion
This application note provides a comprehensive protocol for conducting a radioligand binding assay to characterize the interaction of this compound with GABA-A receptors. By following this detailed methodology, researchers can accurately determine the binding affinity of isoguvacine and other test compounds, which is a critical step in the study of GABAergic neurotransmission and the development of novel therapeutics targeting the GABA-A receptor.
References
- 1. This compound | GABA Receptor | TargetMol [targetmol.com]
- 2. Isoguvacine binding, uptake, and release: relation to the GABA system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding of [3H]-muscimol to GABAA sites in the guinea-pig urinary bladder: biochemical assay and autoradiography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDSP - GABA [kidbdev.med.unc.edu]
- 6. The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. Kinetics of [3H]muscimol binding to the GABAA receptor in bovine brain membranes [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Isoguvacine Hydrochloride Formulation for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoguvacine (B1206775) hydrochloride is a potent and selective agonist for the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3][4][5] As an analogue of the primary inhibitory neurotransmitter GABA, isoguvacine effectively crosses the blood-brain barrier, making it a valuable tool for in vivo studies investigating the GABAergic system.[6] Its utility has been demonstrated in various animal models, including studies on epilepsy and autism spectrum disorder.[1][7] Proper formulation and administration of Isoguvacine Hydrochloride are critical for obtaining reliable and reproducible results in animal research. These application notes provide detailed protocols for the preparation and administration of this compound for animal studies.
Physicochemical and Pharmacological Properties
This compound is a crystalline solid with good stability under standard storage conditions.[7] A summary of its key properties is presented in the table below.
| Property | Value | References |
| Molecular Formula | C₆H₉NO₂ · HCl | [3][4][8] |
| Molecular Weight | 163.6 g/mol | [3][4][8] |
| Appearance | White solid | [8] |
| Purity | ≥95% - ≥99% | [4][7] |
| Mechanism of Action | Selective GABA-A Receptor Agonist | [1][2][3][4][5] |
| Storage Temperature | Room temperature or -20°C for long-term storage | [3][7] |
Solubility Data
This compound exhibits high solubility in aqueous solutions, which is advantageous for preparing formulations for in vivo administration. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Solubility | References |
| Water | Soluble to 100 mM | [3][4][5] |
| H₂O | 90 mg/mL (550.12 mM) with sonication recommended | [1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | [7] |
| Dimethyl Sulfoxide (DMSO) | 1 mg/mL to 20 mg/mL (122.25 mM) with sonication recommended | [1][7] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (12.22 mM) with sonication recommended | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound in Sterile Saline for Injection
This protocol describes the preparation of a simple aqueous formulation of this compound suitable for most routes of administration, including intraperitoneal (IP), subcutaneous (SC), and intravenous (IV) injections.
Materials:
-
This compound powder
-
Sterile 0.9% Sodium Chloride (Saline) for injection
-
Sterile vials
-
Sterile syringes and needles
-
0.22 µm sterile syringe filter
-
Vortex mixer
-
pH meter and sterile pH adjustment solutions (e.g., 0.1 N HCl and 0.1 N NaOH), if necessary
Procedure:
-
Calculate the required amount: Determine the desired concentration and final volume of the this compound solution. Calculate the mass of the compound needed using the formula: Mass (mg) = Desired Concentration (mg/mL) x Final Volume (mL)
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder in a sterile container.
-
Dissolution: Add the sterile saline to the powder. Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if needed.[1]
-
pH Adjustment (if necessary): Check the pH of the solution. If necessary, adjust the pH to a physiologically compatible range (typically 6.8-7.4) using sterile pH adjustment solutions.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe and filter the solution into a final sterile vial. This step is crucial to ensure the sterility of the final product for injection.
-
Storage: For immediate use, the solution can be kept at room temperature. For storage up to one month, it is recommended to store the solution at -20°C.[3] Before use after freezing, ensure the solution is completely thawed and brought to room temperature, and check for any precipitation.[3]
Protocol 2: Preparation of this compound in a Co-Solvent Vehicle for Poorly Soluble Compounds
While this compound is highly water-soluble, researchers may need to co-administer it with other compounds that require a co-solvent vehicle. The following protocol details the preparation of a common vehicle for in vivo studies.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile 0.9% Saline
-
Sterile containers and syringes
Procedure:
-
Prepare the vehicle: In a sterile container, prepare the vehicle by sequentially adding the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1] Mix thoroughly after the addition of each component.
-
Dissolve the compound: If preparing a stock solution in DMSO first, dissolve the this compound in DMSO at a higher concentration.
-
Formulation: To prepare the final formulation, add the this compound stock solution (or powder directly) to the pre-mixed vehicle. For example, to prepare 1 mL of a 2 mg/mL solution, you can add 80 µL of a 25 mg/mL stock in DMSO to 400 µL of PEG300, mix well, add 50 µL of Tween 80, mix again, and finally add 470 µL of saline. Adjust volumes as necessary based on whether you start with powder or a stock solution.
-
Final Mixing: Vortex the final solution thoroughly to ensure homogeneity.
-
Sterilization: Due to the viscosity of this vehicle, sterile filtration may be challenging. It is recommended to prepare the formulation aseptically using sterile components in a laminar flow hood.
Protocol 3: Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared sterile this compound formulation
-
Sterile syringe (1 mL) and needle (25-27 gauge)
-
Animal scale
-
70% ethanol
Procedure:
-
Dose Calculation: Weigh the mouse to determine the correct injection volume based on its body weight and the desired dose (mg/kg). The maximum recommended IP injection volume for a mouse is 10 mL/kg.
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Site Identification: The injection site is in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Injection: Insert the needle at a 30-40 degree angle into the identified injection site. Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.
-
Administration: Inject the calculated volume of the this compound solution.
-
Post-injection Monitoring: Return the animal to its cage and monitor for any adverse reactions.
Protocol 4: Intracerebroventricular (ICV) Injection in Rats
ICV injection requires stereotaxic surgery and should be performed by trained personnel under aseptic conditions.
Materials:
-
Stereotaxic apparatus
-
Anesthesia
-
Surgical tools
-
Hamilton syringe with a 28-gauge needle
-
Prepared sterile this compound formulation
Procedure:
-
Anesthesia and Surgery: Anesthetize the rat and place it in the stereotaxic frame. Perform the surgical procedure to expose the skull and identify the bregma.
-
Coordinate Identification: Determine the stereotaxic coordinates for the lateral ventricle. For rats, typical coordinates are approximately 0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5-4.0 mm ventral to the skull surface.
-
Injection: Slowly lower the injection needle to the target coordinates.
-
Infusion: Infuse the this compound solution at a slow rate (e.g., 0.5 µL/min). The total volume for a bolus injection in a rat is typically less than 10 µL.[7]
-
Post-operative Care: After infusion, slowly retract the needle, suture the incision, and provide appropriate post-operative care, including analgesia and monitoring for recovery.
Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for animal studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lifetechindia.com [lifetechindia.com]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. Direct Intraventricular Delivery of Drugs to the Rodent Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. research.vt.edu [research.vt.edu]
Application Notes and Protocols for Isoguvacine Hydrochloride in Organotypic Slice Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Isoguvacine Hydrochloride, a selective GABA-A receptor agonist, in organotypic slice cultures. This document outlines the mechanism of action, protocols for preparation and application, and expected outcomes, facilitating the use of this compound in neuroscience research and drug development.
Introduction
This compound is a potent and selective agonist for the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] In the central nervous system (CNS), GABA is the primary inhibitory neurotransmitter, and its receptors are crucial for regulating neuronal excitability.[4] Organotypic slice cultures, which preserve the three-dimensional structure and synaptic connectivity of brain tissue in vitro, offer a valuable model system to study the effects of compounds like Isoguvacine on neuronal circuits.[5][6] These cultures are particularly useful for investigating mechanisms of synaptic transmission, neurotoxicity, and for screening potential therapeutic agents.[4] Isoguvacine has been utilized in organotypic hippocampal slice cultures to suppress seizure-like events, highlighting its potential for studying epilepsy and other neurological disorders characterized by neuronal hyperexcitability.[1][2][3]
Mechanism of Action
This compound exerts its effects by binding to and activating GABA-A receptors, which are ligand-gated ion channels.[1][2][3] Upon activation, the GABA-A receptor's integral chloride (Cl⁻) channel opens, leading to an influx of Cl⁻ into the neuron. This influx of negative ions hyperpolarizes the cell membrane, making it more difficult for the neuron to reach the threshold for firing an action potential, thus producing an inhibitory effect on neuronal activity. In some developmental stages or specific neuronal populations, GABA-A receptor activation can be excitatory due to a higher intracellular Cl⁻ concentration.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
| Parameter | Value | Reference |
| IC₅₀ | 5.6 µM | [7] |
| Solubility | Soluble to 100 mM in water | [1] |
| Molecular Weight | 163.6 g/mol | [1] |
| Age of Hippocampal Slice | Effect of 10 µM Isoguvacine on Neuronal Firing Rate (MUA Frequency as % of Control) | Reference |
| Postnatal Day 1-3 | ~250% (Excitatory) | [8][9] |
| Postnatal Day 4-5 | ~150% (Excitatory) | [8][9] |
| Postnatal Day 6-7 | ~100% (No significant change) | [8][9] |
| > Postnatal Day 13 | <50% (Inhibitory) | [8] |
Signaling Pathway
The binding of this compound to the GABA-A receptor initiates a signaling cascade that modulates neuronal excitability.
Caption: Signaling pathway of this compound via the GABA-A receptor.
Experimental Protocols
Preparation of Organotypic Hippocampal Slice Cultures
This protocol is adapted from standard methods for preparing organotypic hippocampal slice cultures.[10][5][6]
Materials:
-
Postnatal day 6-9 rat or mouse pups
-
Dissection medium (e.g., Gey's Balanced Salt Solution with glucose)
-
Culture medium (e.g., 50% MEM, 25% horse serum, 25% Hanks' Balanced Salt Solution, supplemented with L-glutamine and glucose)
-
Sterile dissection tools
-
Vibratome or tissue chopper
-
Millicell cell culture inserts (0.4 µm)
-
6-well culture plates
-
CO₂ incubator
Procedure:
-
Anesthetize and decapitate postnatal pups according to approved animal welfare protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated dissection medium.
-
Isolate the hippocampi from both hemispheres.
-
Cut the hippocampi into 350-400 µm thick slices using a vibratome or tissue chopper.
-
Transfer the slices to a dish containing cold dissection medium.
-
Carefully place 2-3 slices onto each Millicell insert in a 6-well plate containing 1 mL of culture medium per well.
-
Incubate the slice cultures at 37°C in a 5% CO₂ humidified atmosphere.
-
Change the culture medium every 2-3 days.
-
Allow the cultures to stabilize for at least 7 days in vitro (DIV) before commencing experiments.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, deionized water or desired solvent (e.g., DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the molecular weight (163.6 g/mol ), calculate the mass of this compound needed to prepare a high-concentration stock solution (e.g., 10 mM or 100 mM).
-
Dissolve the powder in sterile water. This compound is soluble in water up to 100 mM.[1]
-
Vortex briefly to ensure complete dissolution.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
Application of this compound to Slice Cultures
Procedure:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare the desired final concentrations of Isoguvacine (e.g., 1 µM, 10 µM, 50 µM, 100 µM) by diluting the stock solution in fresh, pre-warmed culture medium.
-
Include a vehicle control group (culture medium with the same concentration of the solvent used for the stock solution).
-
Carefully remove the old medium from the wells containing the slice cultures.
-
Gently add 1 mL of the medium containing the appropriate concentration of Isoguvacine or vehicle control to each well.
-
Return the cultures to the incubator for the desired treatment duration (this can range from acute application for a few minutes to chronic treatment for several days, depending on the experimental goals).
-
Following the treatment period, the slices can be processed for various analyses, such as electrophysiology, immunohistochemistry, or biochemical assays.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the effect of this compound on neuronal activity in organotypic slice cultures.
Caption: Experimental workflow for this compound application.
References
- 1. Ischaemia differentially regulates GABAB receptor subunits in organotypic hippocampal slice cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the GABA uptake inhibitor tiagabine on inhibitory synaptic potentials in rat hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Standard antiepileptic drugs fail to block epileptiform activity in rat organotypic hippocampal slice cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organotypic Hippocampal Slice Culture PROTOCOL [protocols.io]
- 5. Organotypic Hippocampal Slice Cultures As a Model to Study Neuroprotection and Invasiveness of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of organotypic hippocampal slice cultures for long-term live imaging | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. protocols.io [protocols.io]
Application Notes and Protocols: Measuring the Effects of Isoguvacine Hydrochloride on Synaptic Transmission
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoguvacine hydrochloride is a potent and selective agonist for the γ-aminobutyric acid type A (GABAa) receptor.[1][2][3] As the primary inhibitory neurotransmitter in the mammalian central nervous system, GABA plays a crucial role in regulating neuronal excitability.[4][5][6] Activation of GABAa receptors, which are ligand-gated chloride ion channels, leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and inhibition of synaptic transmission.[7][8] Isoguvacine, by mimicking the action of GABA, serves as a valuable pharmacological tool for investigating the function of the GABAergic system and for the development of therapeutics targeting this pathway.[1][3]
These application notes provide detailed protocols for key techniques used to measure the effects of this compound on synaptic transmission, including electrophysiological and neurochemical methods.
Key Techniques for Measuring this compound Effects
The effects of this compound on synaptic transmission can be assessed using a variety of techniques. The primary methods involve direct measurement of neuronal electrical activity and quantification of neurotransmitter release.
-
Electrophysiology: These techniques directly measure the electrical properties of neurons and their responses to this compound.
-
Patch-Clamp Electrophysiology: This is the gold standard for studying ion channel function and provides high-resolution information about the effects of Isoguvacine on individual neurons.[9][10][11] It can be used to measure changes in membrane potential, ion currents, and the frequency and amplitude of inhibitory postsynaptic currents (IPSCs).[12][13]
-
Local Field Potential (LFP) Recording: LFPs represent the summed synaptic activity of a population of neurons.[14][15][16] This technique is useful for assessing the overall network effects of Isoguvacine in brain slices or in vivo.[17][18]
-
-
Neurochemical Methods: These techniques measure changes in the concentration of neurotransmitters in the extracellular space.
-
Microdialysis coupled with High-Performance Liquid Chromatography (HPLC): Microdialysis allows for the sampling of extracellular fluid from specific brain regions in vivo.[19][20][21] The collected samples can then be analyzed by HPLC to quantify the levels of GABA and other neurotransmitters, providing insights into how Isoguvacine may modulate neurotransmitter release.[22][23][24][25]
-
Data Presentation
The following tables summarize quantitative data for Isoguvacine and other GABAa receptor agonists, as well as typical parameters measured in electrophysiology experiments.
Table 1: Comparative Pharmacological Data of GABAa Receptor Agonists
| Compound | Receptor Subtype | Kᵢ (nM) | EC₅₀ (µM) | Efficacy | Reference(s) |
| Isoguvacine | Native (rat brain) | - | 5.6 (IC₅₀) | Agonist | [7] |
| GABA | Native (rat brain) | - | 1.2 | Full Agonist | [7] |
| Muscimol | Native (rat brain) | 2-4 | 0.2-0.4 | Full Agonist | [7] |
| Gaboxadol (THIP) | α4β3δ | - | 0.3-1.2 | Partial/Full Agonist | [7] |
Note: Kᵢ and EC₅₀ values can vary depending on the specific GABAa receptor subunit composition and experimental conditions.
Table 2: Typical Electrophysiological Parameters for Assessing Isoguvacine Effects
| Parameter | Technique | Description | Expected Effect of Isoguvacine |
| Holding Current | Whole-Cell Patch-Clamp | The current required to maintain the neuron at a specific membrane potential. | Outward shift (more negative current) due to Cl⁻ influx.[26][27][28] |
| Inhibitory Postsynaptic Current (IPSC) Frequency | Whole-Cell Patch-Clamp | The number of spontaneous IPSCs per unit of time. | May decrease due to presynaptic inhibition via GABA auto-receptors. |
| IPSC Amplitude | Whole-Cell Patch-Clamp | The peak current of individual IPSCs. | May increase due to enhanced postsynaptic GABAa receptor activation. |
| IPSC Decay Time | Whole-Cell Patch-Clamp | The time it takes for an IPSC to decay to a certain percentage of its peak. | May be altered depending on the kinetics of Isoguvacine binding and unbinding. |
| Neuronal Firing Rate | Local Field Potential / Multi-Unit Activity | The frequency of action potentials in a neuronal population. | Decrease in firing rate due to increased inhibition.[17][29] |
| Power of Oscillatory Bands (e.g., Gamma) | Local Field Potential | The strength of rhythmic activity in specific frequency bands. | Modulation of network oscillations. |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording in Brain Slices
This protocol describes how to measure the effect of this compound on inhibitory postsynaptic currents (IPSCs) in neurons within acute brain slices.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Internal pipette solution
-
Brain slice preparation equipment (vibratome, microscope)
-
Patch-clamp rig (amplifier, micromanipulator, data acquisition system)
-
Borosilicate glass capillaries for pipettes
Procedure:
-
Brain Slice Preparation:
-
Anesthetize and decapitate the animal according to approved institutional guidelines.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Cut 300-400 µm thick coronal or sagittal slices of the desired brain region using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF (2-3 mL/min) at a controlled temperature (e.g., 32-34°C).
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.[13]
-
Fill the pipette with an appropriate internal solution. For recording IPSCs, a high chloride concentration is used to increase the driving force for chloride ions.
-
-
Whole-Cell Recording:
-
Visually identify a neuron in the slice using differential interference contrast (DIC) microscopy.
-
Approach the neuron with the recording pipette and apply gentle positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Voltage-clamp the neuron at a holding potential of -70 mV to record spontaneous IPSCs.[13]
-
Record a stable baseline of spontaneous IPSCs for 5-10 minutes.
-
Bath-apply this compound at the desired concentration by adding it to the perfusion aCSF.
-
Record the changes in holding current and IPSC frequency, amplitude, and kinetics for 10-20 minutes.
-
Wash out the drug by perfusing with normal aCSF and record the recovery.
-
-
Data Analysis:
Protocol 2: Local Field Potential (LFP) Recording in Brain Slices
This protocol outlines the measurement of network-level neuronal activity in response to this compound.
Materials:
-
This compound
-
aCSF
-
Brain slice preparation equipment
-
LFP recording setup (amplifier, digitizer, recording electrodes)
-
Stimulating electrode (optional)
Procedure:
-
Slice Preparation: Prepare brain slices as described in Protocol 1.
-
Recording Setup:
-
Place the slice in a submerged or interface-style recording chamber perfused with oxygenated aCSF.
-
Position a low-resistance recording electrode (e.g., a glass pipette filled with aCSF or a metal electrode) in the brain region of interest.
-
If evoking responses, place a stimulating electrode in an appropriate afferent pathway.
-
-
Data Acquisition:
-
Record spontaneous or evoked LFPs. For spontaneous activity, record a stable baseline for 10-20 minutes. For evoked potentials, deliver stimuli at a low frequency (e.g., 0.05 Hz).
-
Bath-apply this compound at the desired concentration.
-
Continue recording to observe changes in the LFP, such as a decrease in the amplitude of population spikes or changes in oscillatory activity.
-
Perform a washout by perfusing with normal aCSF.
-
-
Data Analysis:
-
Analyze the power spectrum of the LFP to identify changes in different frequency bands (e.g., theta, gamma).
-
If using evoked potentials, measure the amplitude and latency of the different components of the field potential.
-
Protocol 3: In Vivo Microdialysis and HPLC Analysis
This protocol describes how to measure extracellular GABA levels in the brain of a freely moving animal in response to the local application of this compound.
Materials:
-
This compound
-
Microdialysis probes
-
Stereotaxic apparatus
-
Syringe pump
-
Fraction collector
-
HPLC system with fluorescence or mass spectrometry detection[22][24][30]
-
Derivatization reagents (e.g., o-phthalaldehyde (B127526), OPA)[22][23]
-
Artificial cerebrospinal fluid (aCSF) for perfusion
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Perform a craniotomy over the target brain region.
-
Slowly lower the microdialysis probe to the desired coordinates.
-
Secure the probe to the skull with dental cement.
-
Allow the animal to recover from surgery.
-
-
Microdialysis Sampling:
-
Connect the probe inlet to a syringe pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 0.5-2.0 µL/min).
-
Collect baseline dialysate samples every 10-20 minutes for at least 1-2 hours.
-
Switch the perfusion medium to aCSF containing this compound to deliver the drug locally.
-
Continue collecting samples to measure the effect of Isoguvacine on extracellular GABA levels.
-
Switch back to normal aCSF for washout.
-
-
HPLC Analysis:
-
Derivatize the collected dialysate samples to make GABA detectable by fluorescence or mass spectrometry.[5][22][23][31]
-
Inject the derivatized samples into the HPLC system.
-
Separate the amino acids using a reverse-phase column.[23]
-
Detect and quantify the GABA peak based on its retention time and signal intensity compared to known standards.
-
-
Data Analysis:
-
Calculate the concentration of GABA in each dialysate sample.
-
Express the changes in GABA levels as a percentage of the baseline average.
-
Visualizations
GABAa Receptor Signaling Pathway
Caption: GABAa receptor signaling pathway activated by GABA or Isoguvacine.
Experimental Workflow for Agonist Characterization
Caption: General experimental workflow for characterizing Isoguvacine effects.
Logical Relationship of Described Techniques
Caption: Relationship between techniques for measuring Isoguvacine effects.
References
- 1. Isoguvacine binding, uptake, and release: relation to the GABA system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoguvacine - Wikipedia [en.wikipedia.org]
- 3. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. benchchem.com [benchchem.com]
- 8. GABAA receptor - Wikipedia [en.wikipedia.org]
- 9. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. moleculardevices.com [moleculardevices.com]
- 11. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. huguenardlab.stanford.edu [huguenardlab.stanford.edu]
- 13. docs.axolbio.com [docs.axolbio.com]
- 14. Systems-level analysis of local field potentials reveals differential effects of lysergic acid diethylamide and ketamine on neuronal activity and functional connectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Generation of field potentials and modulation of their dynamics through volume integration of cortical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Active C4 Electrodes for Local Field Potential Recording Applications | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Microdialysis of GABA and glutamate: analysis, interpretation and comparison with microsensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sampling glutamate and GABA with microdialysis: suggestions on how to get the dialysis membrane closer to the synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. helixchrom.com [helixchrom.com]
- 25. HPLC conditions are critical for the detection of GABA by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Methods for recording and measuring tonic GABAA receptor-mediated inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Rapid analysis of GABA and glutamate in microdialysis samples using high performance liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Application Notes and Protocols for Isoguvacine Hydrochloride in Two-Electrode Voltage Clamp (TEVC) Studies of GABA-A Receptors in Xenopus Oocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoguvacine hydrochloride is a potent and selective agonist for the γ-aminobutyric acid type A (GABA-A) receptor. As a structural analog of GABA, it is a valuable pharmacological tool for characterizing the function and modulation of GABA-A receptors. The Xenopus laevis oocyte expression system, coupled with the two-electrode voltage clamp (TEVC) technique, provides a robust platform for detailed electrophysiological studies of ligand-gated ion channels, including various subtypes of the GABA-A receptor. This document provides detailed application notes and protocols for the use of this compound in TEVC experiments to investigate the properties of GABA-A receptors expressed in Xenopus oocytes.
Data Presentation
The following table summarizes the quantitative pharmacological data for this compound on various GABA-A receptor subtypes as determined by TEVC in Xenopus oocytes. This data is essential for designing experiments and interpreting results.
| Receptor Subtype | Agonist | EC50 (µM) | Imax (% of GABA max) | Hill Coefficient (nH) | Reference |
| GABA-ρ1 | Isoguvacine | 1.8 ± 0.2 | 90 ± 5 | 1.5 ± 0.1 | [1] |
| GABA-ρ2 | Isoguvacine | 0.3 ± 0.05 | 45 ± 3 | 1.3 ± 0.1 | [1] |
Note: Further research is required to populate this table with data for a wider range of αβγ GABA-A receptor subtypes.
Experimental Protocols
This section outlines the key experimental protocols for using this compound in TEVC recordings with Xenopus oocytes expressing GABA-A receptors.
Preparation of Xenopus laevis Oocytes
-
Oocyte Harvesting: Surgically harvest oocyte lobes from an anesthetized female Xenopus laevis frog.
-
Defolliculation: Incubate the oocyte lobes in a calcium-free OR-2 solution containing collagenase (e.g., 2 mg/mL) for 1-2 hours at room temperature with gentle agitation to remove the follicular cell layer.
-
Washing and Selection: Thoroughly wash the oocytes with standard oocyte Ringer's solution (ND96) to remove residual collagenase and cellular debris. Select healthy, stage V-VI oocytes with a clear animal and vegetal pole.
-
Incubation: Incubate the selected oocytes in ND96 solution supplemented with antibiotics (e.g., 50 µg/mL gentamicin) at 16-18°C.
cRNA Preparation and Microinjection
-
cRNA Synthesis: Synthesize capped cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2) from linearized cDNA templates using an in vitro transcription kit.
-
cRNA Purification and Quantification: Purify the synthesized cRNA and determine its concentration and quality using spectrophotometry and gel electrophoresis.
-
Microinjection: Inject each oocyte with 50 nL of the cRNA solution (typically a mixture of subunit cRNAs at a specific ratio, e.g., 1:1:1 for α:β:γ) into the cytoplasm.
-
Incubation for Expression: Incubate the injected oocytes for 2-7 days at 16-18°C to allow for receptor expression on the oocyte membrane.
Solutions and Reagents
-
ND96 Solution (Oocyte Ringer's):
-
96 mM NaCl
-
2 mM KCl
-
1.8 mM CaCl2
-
1 mM MgCl2
-
5 mM HEPES
-
Adjust pH to 7.4 with NaOH.
-
-
Electrode Filling Solution: 3 M KCl.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in sterile water. Store aliquots at -20°C.
-
Working Solutions: On the day of the experiment, prepare fresh dilutions of this compound in ND96 solution to the desired final concentrations.
Two-Electrode Voltage Clamp (TEVC) Recording
-
Oocyte Placement: Place an oocyte in the recording chamber and continuously perfuse with ND96 solution.
-
Electrode Impalement: Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ), one for voltage sensing and one for current injection.
-
Clamping: Clamp the oocyte membrane potential to a holding potential of -70 mV or -80 mV.
-
Drug Application: Apply this compound solutions of varying concentrations to the oocyte via the perfusion system.
-
Data Acquisition: Record the resulting ion currents using a TEVC amplifier and data acquisition software. Apply a series of concentrations to generate a dose-response curve.
-
Data Analysis: Analyze the recorded currents to determine pharmacological parameters such as EC50, Imax, and the Hill coefficient. Fit the dose-response data to the Hill equation: I = Imax / (1 + (EC50/[A])^nH), where I is the current at agonist concentration [A], Imax is the maximum current, EC50 is the concentration for half-maximal response, and nH is the Hill coefficient.[2]
Visualizations
Signaling Pathway
Caption: Signaling pathway of GABA-A receptor activation by Isoguvacine.
Experimental Workflow
Caption: Experimental workflow for TEVC analysis of Isoguvacine on GABA-A receptors.
References
Troubleshooting & Optimization
Isoguvacine Hydrochloride solubility issues and how to solve them.
Welcome to the Technical Support Center for Isoguvacine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the solubility, handling, and application of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective agonist for the GABA_A (γ-aminobutyric acid type A) receptor. Its primary mechanism of action is to bind to and activate GABA_A receptors, which are ligand-gated ion channels. Upon activation, these channels open, allowing the influx of chloride ions (Cl-) into the neuron. This influx of negative ions leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect on neurotransmission.
Q2: What are the most common solvents for dissolving this compound?
A2: this compound is readily soluble in aqueous solutions. The most common and recommended solvents are Water, Phosphate-Buffered Saline (PBS), and Dimethyl Sulfoxide (DMSO).
Q3: I am observing precipitation in my this compound solution. What should I do?
A3: Precipitation can occur for several reasons, including exceeding the solubility limit, temperature fluctuations, or changes in pH. Please refer to the detailed Troubleshooting Guide for Solubility Issues below for step-by-step instructions on how to address this.
Q4: How should I store my this compound solutions?
A4: The optimal storage conditions depend on the solvent and the intended duration of storage. For short-term storage, aqueous solutions can be kept at 4°C for up to a week, though it is often recommended to prepare them fresh. For long-term storage, aliquoted stock solutions in water or DMSO should be stored at -20°C or -80°C.[1] To prevent degradation from repeated freeze-thaw cycles, it is crucial to store the solution in single-use aliquots.[1]
Q5: Can I sterilize my this compound solution for in vivo experiments?
A5: Yes, for in vivo applications, sterilization is critical. Aqueous solutions of this compound can be sterile-filtered using a 0.22 µm syringe filter.[1] Autoclaving is generally not recommended as the high temperatures may degrade the compound.
Solubility Data
The solubility of this compound can vary depending on the solvent and temperature. The following table summarizes the available quantitative data.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Water | 100[2] | 611.25[3] | Sonication or gentle heating can aid dissolution. |
| PBS (pH 7.2) | 10 | ~61 | Prepare fresh for best results. |
| DMSO | 20[4] | 122.25[4] | Sonication is recommended to aid dissolution.[4] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2[4] | 12.22[4] | A common formulation for in vivo experiments.[4] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 163.6 g/mol ).
-
Dissolution: Add the appropriate volume of sterile, purified water to achieve a final concentration of 100 mM.
-
Mixing: Vortex the solution until the powder is completely dissolved. If needed, sonicate the solution in a water bath for 5-10 minutes or gently warm the solution to aid dissolution.
-
Sterilization (for in vivo use): If the solution is intended for in vivo studies, filter it through a 0.22 µm sterile syringe filter into a sterile container.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months.[1]
Protocol 2: Preparation of a Working Solution in Artificial Cerebrospinal Fluid (aCSF) for In Vitro Electrophysiology
-
Prepare aCSF: Prepare your standard recording aCSF solution and ensure it is continuously bubbled with 95% O₂ / 5% CO₂.
-
Thaw Stock Solution: Thaw a single aliquot of your this compound stock solution (e.g., 100 mM in water) at room temperature.
-
Dilution: On the day of the experiment, perform a serial dilution of the stock solution into the carbogenated aCSF to achieve the desired final concentration for your experiment.
-
Application: Apply the this compound-containing aCSF to your brain slices or cultured neurons via the perfusion system.
Protocol 3: Preparation of an In Vivo Formulation
For in vivo applications requiring systemic or local administration, a co-solvent system is often used to ensure solubility and biocompatibility.
-
Prepare Co-solvent Mixture: In a sterile tube, prepare the vehicle by mixing the components in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.[4]
-
Dissolve this compound: Weigh the required amount of this compound and dissolve it first in the DMSO component of the vehicle.
-
Complete the Formulation: Gradually add the PEG300, Tween 80, and saline to the DMSO-drug mixture while vortexing to ensure a homogenous solution. Sonication can be used to aid dissolution if necessary.[4]
-
Final Concentration: The final concentration in this vehicle is typically lower than in aqueous solutions, around 2 mg/mL.[4]
-
Administration: This formulation is suitable for intraperitoneal (i.p.) or subcutaneous (s.c.) injections.
Troubleshooting Guide for Solubility Issues
| Issue | Possible Cause | Recommended Solution |
| Powder is not dissolving in water at room temperature. | Concentration may be too high, or the dissolution rate is slow. | 1. Vortex thoroughly. 2. Sonicate the solution in a water bath for 10-15 minutes. 3. Gently warm the solution (e.g., to 37°C) while stirring. Avoid excessive heat. |
| Precipitation observed after storing an aqueous solution at 4°C. | The solution may have become supersaturated, or the temperature change reduced solubility. | 1. Equilibrate to room temperature. [5] 2. Vortex and sonicate to try and redissolve the precipitate. 3. If precipitation persists, consider preparing the solution fresh before each experiment. |
| Precipitation observed after thawing a frozen stock solution. | Improper freezing/thawing technique or instability of the solution. | 1. Thaw the aliquot quickly at room temperature or in a 37°C water bath. 2. Vortex thoroughly after thawing. 3. If the precipitate does not redissolve, it is recommended to discard the aliquot and use a fresh one. |
| Cloudiness or precipitation when diluting a DMSO stock into an aqueous buffer. | The compound is precipitating out as the solvent changes from organic to aqueous. | 1. Use a serial dilution approach. Dilute the DMSO stock in a smaller volume of the aqueous buffer first, ensuring it is well-mixed, before adding the remaining buffer. 2. Increase the final concentration of DMSO in the working solution if the experimental paradigm allows, but be mindful of potential vehicle effects. |
Visualizing Key Processes and Pathways
Caption: GABA_A Receptor Signaling Pathway Activated by this compound.
Caption: General Experimental Workflow for this compound.
References
Technical Support Center: Isoguvacine Hydrochloride Aqueous Solution Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the degradation of Isoguvacine Hydrochloride in aqueous solutions. All recommendations are based on established principles of pharmaceutical stability.
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation and handling of this compound aqueous solutions.
Problem: Rapid discoloration (e.g., yellowing or browning) of the this compound solution is observed.
| Potential Cause | Recommended Action |
| Oxidative Degradation | 1. Deoxygenate Solvents: Before dissolving the this compound, purge all aqueous solvents (e.g., water, buffers) with an inert gas like nitrogen or argon for at least 15-30 minutes to remove dissolved oxygen. 2. Work in an Inert Atmosphere: If possible, prepare the solution in a glove box or under a continuous stream of inert gas. 3. Add Antioxidants: Consider the addition of antioxidants to the formulation. Common choices include ascorbic acid (0.01-0.1%), sodium metabisulfite (B1197395) (0.01-0.1%), or butylated hydroxytoluene (BHT) (0.01-0.05%). The compatibility and effectiveness of the chosen antioxidant should be validated for your specific application.[1] |
| Photodegradation | 1. Protect from Light: Prepare and store the solution in amber-colored vials or wrap clear vials with aluminum foil to protect them from light.[2] 2. Minimize Light Exposure: During experimental procedures, minimize the exposure of the solution to ambient and direct light sources. |
| pH-Related Degradation | 1. Control pH: Ensure the pH of the solution is maintained within a stable range. For many amine-containing compounds, a slightly acidic pH (e.g., 4-6) can improve stability. Use appropriate buffer systems (e.g., citrate, acetate, phosphate) to maintain the desired pH.[3] 2. Verify Buffer Compatibility: Ensure the chosen buffer system does not catalyze degradation. |
Problem: Precipitate forms in the this compound solution upon storage.
| Potential Cause | Recommended Action |
| Formation of Insoluble Degradation Products | 1. Characterize the Precipitate: If possible, isolate and analyze the precipitate to identify the degradation product(s). This information is crucial for understanding the degradation pathway. 2. Optimize Storage Conditions: Store the solution at lower temperatures (e.g., 2-8°C or -20°C) to slow down the degradation rate. Note that solutions should ideally be used fresh.[4] |
| Change in pH | 1. Monitor pH: Regularly check the pH of the solution during storage. A significant change in pH can indicate degradation and lead to precipitation. 2. Use a Suitable Buffer: Employ a buffer with sufficient capacity to maintain the pH throughout the intended storage period. |
| Exceeding Solubility Limit | 1. Verify Concentration: Ensure the concentration of this compound does not exceed its solubility in the chosen solvent system at the storage temperature. |
Problem: Loss of potency or inconsistent experimental results are observed over time.
| Potential Cause | Recommended Action |
| Chemical Degradation (Hydrolysis, Oxidation) | 1. Prepare Fresh Solutions: Due to its inherent instability in aqueous solutions, it is highly recommended to prepare this compound solutions fresh on the day of use.[4] 2. Conduct Stability Studies: If short-term storage is necessary, perform a stability study under your specific experimental conditions (e.g., temperature, pH, light exposure) to determine the acceptable use period. Quantify the amount of this compound remaining at different time points using a validated analytical method like HPLC. |
| Adsorption to Container Surfaces | 1. Use Low-Binding Containers: Utilize polypropylene (B1209903) or other low-protein-binding tubes and containers to minimize loss of the compound due to adsorption. 2. Consider Silanization: For glass containers, silanization can help to reduce surface adsorption. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: Based on the chemical structure of this compound (a cyclic amino acid derivative), the primary degradation pathways are likely to be hydrolysis of the carboxylic acid group and oxidation of the amine and the double bond within the tetrahydropyridine (B1245486) ring. These processes can be accelerated by factors such as pH, temperature, light, and the presence of oxidizing agents.[5]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is soluble in water.[6] For stock solutions, use high-purity, deoxygenated water or a suitable buffer system. The choice of solvent will depend on the specific requirements of your experiment.
Q3: How should I store aqueous solutions of this compound?
A3: For optimal results, it is strongly recommended to prepare solutions fresh on the day of use.[4] If short-term storage is unavoidable, solutions should be stored at -20°C for up to one month, protected from light.[4] Before use, thaw the solution and ensure any precipitate is redissolved.[4]
Q4: What are the ideal pH and buffer conditions for stabilizing this compound solutions?
A4: While specific studies on this compound are limited, for compounds with similar functional groups, a slightly acidic pH range of 4-6 often provides the best stability against hydrolysis.[3] Common buffers used in this range include citrate, acetate, and phosphate (B84403) buffers. It is crucial to perform a compatibility study to ensure the chosen buffer does not accelerate degradation.
Q5: Are there any excipients that can help stabilize this compound in solution?
A5: Yes, several types of excipients can potentially enhance stability:
-
Antioxidants: Ascorbic acid, sodium metabisulfite, and BHT can mitigate oxidative degradation.[1]
-
Chelating Agents: EDTA can be used to chelate metal ions that can catalyze oxidation.
-
Cryoprotectants/Lyoprotectants: For long-term storage, lyophilization (freeze-drying) is a viable option. Sugars like sucrose (B13894) or trehalose, and polyols like mannitol, can be used as cryoprotectants to stabilize the compound during the lyophilization process and in the dried state.
Q6: How can I monitor the degradation of this compound?
A6: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the most common technique.[4][7] This method should be capable of separating the intact this compound from its degradation products, allowing for accurate quantification of the remaining active compound.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
Caption: Workflow for a forced degradation study of this compound.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.
Caption: A logical workflow for developing a stability-indicating HPLC method.
Signaling Pathways and Logical Relationships
Degradation Pathway of this compound (Hypothetical)
The following diagram illustrates a hypothetical degradation pathway for this compound based on its chemical structure and common degradation reactions for similar compounds.
Caption: Hypothetical degradation pathways of this compound.
Troubleshooting Logic for Solution Instability
This diagram provides a logical approach to troubleshooting the instability of this compound solutions.
References
- 1. Effect of buffer and antioxidant on stability of a mercaptopurine suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sciencescholar.us [sciencescholar.us]
Common experimental problems with Isoguvacine Hydrochloride and solutions
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Isoguvacine Hydrochloride in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and key pharmacological data.
Troubleshooting Guide & FAQs
This section provides solutions to common experimental problems encountered when working with this compound.
Q1: Why am I observing lower than expected potency or efficacy of this compound in my in vitro assay?
A1: Several factors can contribute to reduced potency or efficacy. Consider the following troubleshooting steps:
-
Solution Preparation and Storage: this compound solutions can be unstable. It is recommended to prepare solutions fresh for each experiment.[1][2] If storage is necessary, aliquot and store at -20°C for up to one month.[2] Avoid repeated freeze-thaw cycles.[3] Before use, ensure the solution is fully equilibrated to room temperature and that no precipitation is visible.[2]
-
Compound Purity: Verify the purity of your this compound lot. Impurities can interfere with its binding to the GABA-A receptor.
-
Assay Conditions:
-
pH: Ensure the pH of your buffer is stable and within the optimal range for GABA-A receptor binding (typically around 7.4).
-
Ionic Strength: The ionic composition of the buffer can influence ligand binding. Maintain consistent and appropriate ionic strength across experiments.
-
-
Receptor Subtype Specificity: Isoguvacine exhibits different potencies at various GABA-A receptor subunit combinations.[3] The cell line or tissue preparation you are using may express receptor subtypes for which Isoguvacine has lower affinity.
-
Cell Health: In cell-based assays, ensure the cells are healthy and viable. Poor cell health can lead to a general decrease in receptor expression and signaling.
Q2: I am seeing high variability in my electrophysiology recordings with this compound. What are the possible causes?
A2: Variability in electrophysiology data can be frustrating. Here are some potential sources and solutions:
-
Pipette Drift: Ensure your recording pipette is stable and securely held. Any drift can alter the cell's seal and recording quality.
-
Solution Exchange: Incomplete or slow solution exchange can lead to inconsistent drug application. Verify that your perfusion system is working optimally to ensure rapid and complete application of the Isoguvacine solution.
-
Receptor Desensitization: Prolonged exposure to agonists like Isoguvacine can cause GABA-A receptor desensitization, leading to a diminished response over time. Keep application times consistent and as brief as possible to elicit a clear response.
-
Cell Viability: As with in vitro assays, the health of the neurons or slices is critical. Ensure proper oxygenation and perfusion of your preparation.
Q3: My this compound solution appears to have precipitated. What should I do?
A3: this compound has good solubility in water (up to 100 mM).[4] However, precipitation can occur under certain conditions.
-
Solvent and Concentration: While soluble in water, using other solvents or creating highly concentrated stock solutions in buffers with different pH or salt concentrations might lead to precipitation.[3]
-
Sonication: If you encounter solubility issues, sonication is recommended to aid dissolution.[3]
-
Storage: If a stored solution shows precipitation upon thawing, gently warm it to room temperature and vortex or sonicate to redissolve the compound before use.[2] Always visually inspect for complete dissolution.
Q4: Are there any known off-target effects of this compound I should be aware of?
A4: Isoguvacine is known to be a selective GABA-A receptor agonist.[4] However, at high concentrations, the possibility of interactions with other receptors or transporters cannot be entirely ruled out. For instance, some studies have investigated its interaction with GABA transporters.[5] It has also been shown to have a much weaker affinity for GABA-C receptors.[6][7] It is always good practice to include appropriate controls in your experiments to rule out potential off-target effects, such as using a specific GABA-A receptor antagonist like bicuculline.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to facilitate experimental design and data comparison.
| Parameter | Value | Species | Preparation | Reference(s) |
| Binding Affinity (Ki) | 55 nM | Rat | Synaptic cortical membranes | |
| Potency (EC50/IC50) | 5.6 µM (IC50) | - | - | [2] |
| 13 µM (EC50) | Rat | α1β2γ2S receptors (FLIPR assay) | ||
| 4.5 µM (EC50) | Rat | α2β2γ2S receptors (FLIPR assay) | ||
| 5.6 µM (EC50) | Rat | α3β2γ2S receptors (FLIPR assay) | ||
| 0.78 µM (EC50) | Rat | α5β2γ2S receptors (FLIPR assay) | ||
| 3.1 µM (EC50) | Rat | ρ1 receptors (FLIPR assay) |
| Solvent | Maximum Concentration | Notes | Reference(s) |
| Water | 100 mM | - | [4] |
| DMSO | 20 mg/mL (122.25 mM) | Sonication is recommended. | [3] |
| H2O | 90 mg/mL (550.12 mM) | Sonication is recommended. | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of a test compound for the GABA-A receptor by measuring its ability to displace a radiolabeled ligand (e.g., [3H]muscimol).
Materials:
-
Rat brain tissue (e.g., cortex or cerebellum)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [3H]muscimol
-
Unlabeled this compound
-
Non-specific binding control: High concentration of unlabeled GABA
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation + [3H]muscimol + buffer.
-
Non-specific Binding: Membrane preparation + [3H]muscimol + high concentration of unlabeled GABA.
-
Competitive Binding: Membrane preparation + [3H]muscimol + varying concentrations of this compound.
-
-
Incubate the plate at 4°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.[8]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Electrophysiology (Whole-Cell Patch-Clamp)
Objective: To measure the effect of this compound on neuronal ion channel currents.
Materials:
-
Cultured neurons or acute brain slices
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2
-
Internal pipette solution
-
Patch pipettes (3-5 MΩ)
-
Micromanipulator
-
Amplifier and data acquisition system
-
Perfusion system
-
This compound solution in aCSF
Procedure:
-
Preparation:
-
Prepare brain slices or cultured neurons according to standard laboratory protocols.
-
Continuously perfuse the recording chamber with oxygenated aCSF.
-
-
Patching:
-
Using a micromanipulator, approach a neuron with a patch pipette filled with internal solution.
-
Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane and achieve whole-cell configuration.
-
-
Recording:
-
Record baseline neuronal activity (e.g., holding current in voltage-clamp or membrane potential in current-clamp).
-
Apply this compound at the desired concentration through the perfusion system.
-
Record the change in current or voltage in response to the drug application.
-
Wash out the drug with aCSF to observe the reversal of the effect.
-
-
Data Analysis:
-
Measure the amplitude and kinetics of the Isoguvacine-induced current or the change in membrane potential.
-
Construct a dose-response curve by applying different concentrations of this compound and plotting the response.
-
Visualizations
GABA-A Receptor Signaling Pathway
Caption: Agonist binding to the GABA-A receptor and subsequent neuronal inhibition.
This compound Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. This compound | GABAA receptor agonist | Hello Bio [hellobio.com]
- 3. This compound | GABA Receptor | TargetMol [targetmol.com]
- 4. This compound | GABAA Receptors | Tocris Bioscience [tocris.com]
- 5. Isoguvacine binding, uptake, and release: relation to the GABA system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Design and in vitro pharmacology of a selective gamma-aminobutyric acidC receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
How to ensure stability of Isoguvacine Hydrochloride during experiments
Welcome to the technical support center for Isoguvacine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability of this compound during experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
| Problem | Possible Cause | Solution |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound in solution. | Prepare fresh solutions for each experiment. If storage is necessary, aliquot and store at -20°C for no longer than one month.[1] Avoid repeated freeze-thaw cycles. Ensure the solution is brought to room temperature and any precipitate is fully dissolved before use.[1] |
| Instability in basic solutions. | This compound is more stable in neutral and acidic solutions. In basic solutions, the free amine group is susceptible to oxidation. Whenever possible, maintain the pH of your experimental buffer in the neutral to acidic range. | |
| Precipitate forms in the solution upon storage or thawing. | Poor solubility or concentration exceeding solubility limits at lower temperatures. | This compound is soluble in water up to 100 mM.[1][2] If a precipitate is observed after storage at -20°C, gently warm the solution to room temperature and vortex or sonicate to ensure complete dissolution before use.[1] |
| Discoloration of the solid compound or solution. | Potential degradation due to improper storage or contamination. | Store the solid compound at room temperature in a tightly sealed container, protected from light and moisture.[1][2] Discard any solid or solution that shows signs of discoloration, as this may indicate degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is stable at room temperature.[1][2] It should be stored in a tightly sealed container to protect it from moisture.
Q2: How should I prepare and store this compound solutions?
A2: It is highly recommended to prepare this compound solutions fresh on the day of use.[1] The compound is soluble in water.[1][2] If you need to store the solution, it should be aliquoted into tightly sealed vials and stored at -20°C for up to one month.[1] Before use, allow the solution to equilibrate to room temperature and ensure any precipitate has redissolved.[1]
Q3: What is the stability of this compound in different types of solutions?
A3: this compound is known to be stable in neutral and acidic solutions. However, in basic (alkaline) solutions, the free amine group can be easily oxidized, leading to degradation of the compound. Therefore, it is crucial to consider the pH of your buffers and experimental media.
Q4: Can I ship this compound at ambient temperatures?
A4: Yes, this compound is stable for shipping at ambient temperatures.[1] Upon receipt, you should follow the recommended storage instructions.
Quantitative Stability Data Summary
| Condition | Stability Summary | Source |
| pH | Stable in neutral and acidic solutions. Prone to oxidation in basic solutions. | |
| Temperature (Solid) | Stable at room temperature. | [1][2] |
| Temperature (Solution) | Recommended for immediate use. Can be stored at -20°C for up to one month. | [1] |
| Light | While specific photostability studies are not available, it is good laboratory practice to protect solutions from prolonged exposure to light. | General Precaution |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution for In Vitro Assays
This protocol provides a general guideline for preparing a stock solution of this compound to maintain its stability for use in cellular or tissue-based assays.
Materials:
-
This compound powder
-
Sterile, high-purity water (e.g., Milli-Q or equivalent) or a suitable neutral/acidic buffer (e.g., PBS pH 7.4, HEPES-buffered saline)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibration: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Calculation: Calculate the required mass of this compound to prepare your desired stock concentration (e.g., 100 mM). The molecular weight of this compound is 163.60 g/mol .
-
Weighing: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile water or buffer to the tube.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a brief sonication to aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.
-
Use or Storage:
-
Immediate Use: It is highly recommended to use the solution immediately after preparation for optimal results.
-
Short-Term Storage: If immediate use is not possible, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes. Store these aliquots at -20°C for a maximum of one month.
-
-
Thawing: When ready to use a stored aliquot, thaw it at room temperature. Before use, vortex the solution to ensure homogeneity and that any precipitate that may have formed is redissolved. Avoid repeated freeze-thaw cycles.
Visualizations
Hypothetical Degradation Pathway of Isoguvacine
Since specific degradation products of Isoguvacine have not been detailed in the literature, the following diagram illustrates a hypothetical degradation pathway based on the known susceptibility of the free amine to oxidation in basic conditions. This is a theoretical representation and should be confirmed by experimental data.
Caption: Hypothetical oxidation pathway of Isoguvacine in basic conditions.
Experimental Workflow for Ensuring this compound Stability
The following workflow diagram outlines the key steps to ensure the stability of this compound throughout an experiment.
Caption: Recommended workflow for handling this compound solutions.
References
Troubleshooting unexpected results in Isoguvacine Hydrochloride studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isoguvacine Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective agonist for the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3][4] Its primary mechanism of action is to bind to and activate GABA-A receptors, which are ligand-gated chloride ion channels.[5][6] This activation increases chloride conductance, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[5][6]
Q2: What are the key differences between Isoguvacine and other GABA-A receptor agonists like GABA and Muscimol?
While all three are GABA-A receptor agonists, they exhibit different potencies and binding kinetics. Isoguvacine is generally less potent than GABA and Muscimol.[3] Kinetic data suggest that Isoguvacine may have two different binding affinities.[2] The specific binding of Isoguvacine can be displaced by GABA, muscimol, and the competitive antagonist bicuculline, but not by the non-competitive channel blocker picrotoxin.[2][4]
Q3: How should I prepare and store this compound solutions?
-
Solubility: this compound is soluble in water up to 100 mM.[1][3] It is also soluble in DMSO.[4] For in vivo studies, formulations with DMSO, PEG300, and Tween 80 in saline can be used, though sonication may be required to achieve complete dissolution.[4]
-
Preparation: For aqueous stock solutions, it is recommended to prepare them fresh on the day of use.[2][3] If you need to use water as the solvent for a stock solution that will be used for cell culture, it should be sterile-filtered through a 0.22 µm filter before use.[2]
-
Storage: Solid this compound should be stored at room temperature.[1] Prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[2] For short-term storage (up to one month), solutions can be stored at -20°C.[2][3] For longer-term storage (up to six months), -80°C is recommended.[2]
Q4: What are the known receptor subtype selectivities of Isoguvacine?
This compound has been shown to activate several GABA-A receptor subtypes, including those containing α1β2γ2S, α2β2γ2S, α3β2γ2S, α5β2γ2S, and ρ1 subunits.[4] However, detailed quantitative data on its binding affinity (Ki) and potency (EC50/IC50) across a wide range of specific receptor subunit combinations can be limited and may vary between studies.
Troubleshooting Unexpected Results
This section addresses common issues that may arise during experiments with this compound.
Issue 1: Lower than expected or no observable inhibitory effect.
| Possible Cause | Suggested Solution |
| Compound Degradation: Isoguvacine solutions, particularly in aqueous buffers, may not be stable over long periods. | Prepare fresh solutions for each experiment.[2][3] If storing solutions, aliquot and store at -20°C for up to a month or -80°C for longer periods.[2] |
| Incorrect Concentration: Errors in calculation or dilution can lead to a final concentration that is too low to elicit a response. | Double-check all calculations for molarity and dilutions. Consider the molecular weight of this compound (163.6 g/mol ).[1] |
| Receptor Desensitization: Prolonged exposure to a high concentration of an agonist can lead to receptor desensitization, reducing the response to subsequent applications. | Use the lowest effective concentration and minimize the duration of application. Incorporate washout periods between applications. |
| Low Receptor Expression: The cells or tissue preparation may have low expression levels of GABA-A receptors. | Confirm GABA-A receptor expression using techniques like Western blotting or immunohistochemistry. Consider using a positive control, such as GABA or muscimol, to validate the responsiveness of the preparation. |
| pH of Solution: The pH of the experimental buffer can influence the charge state of the compound and its interaction with the receptor. | Ensure the pH of your buffer is within the optimal range for GABA-A receptor function (typically around 7.4). |
Issue 2: Biphasic or excitatory effects observed, especially in developing neuronal systems.
| Possible Cause | Suggested Solution |
| Depolarizing GABA Response in Immature Neurons: In embryonic and early postnatal neurons, the intracellular chloride concentration is high, causing the GABA-A receptor reversal potential to be more depolarized than the resting membrane potential. This results in an excitatory, depolarizing response to GABA-A agonists. | Be aware of the developmental stage of your neuronal preparation. This excitatory effect is a physiological phenomenon and not necessarily an artifact. |
| Biphasic Network Effects: In developing hippocampal networks, Isoguvacine can initially increase the frequency of giant depolarizing potentials (GDPs) before suppressing them. | This biphasic effect on network activity is a documented phenomenon and should be considered when interpreting results from developing circuits. |
Issue 3: Variability in results between experiments.
| Possible Cause | Suggested Solution |
| Inconsistent Solution Preparation: Differences in solvent, sonication, or storage can affect the compound's activity. | Standardize the solution preparation protocol, including solvent, sonication time (if used), and storage conditions.[2][4] |
| Partial Agonism at Benzodiazepine (B76468) Site: Isoguvacine has been reported to act as a partial agonist at the benzodiazepine binding site on the GABA-A receptor, which could modulate the receptor's response to GABA in a complex manner. | Be aware of this potential modulatory effect, especially if benzodiazepines or other allosteric modulators are present in your experimental system. |
| Differences in GABA-A Receptor Subunit Composition: The specific subunit composition of GABA-A receptors can vary between cell types and brain regions, influencing the potency and efficacy of Isoguvacine. | Characterize the GABA-A receptor subunit expression in your model system if possible. Be cautious when comparing results across different preparations. |
Quantitative Data Summary
The following table summarizes key quantitative data for GABA-A receptor agonists. Note that these values can vary depending on the experimental conditions and receptor subtype.
| Agonist | Parameter | Value | Receptor Subtype / System |
| Isoguvacine | IC50 | 5.6 µM | Selective GABA-A receptor agonist[3] |
| GABA | EC50 | 2.94 µM | hiPSC-derived neurons[7] |
| Muscimol | EC50 | 2.04 µM | hiPSC-derived neurons[7] |
Detailed Experimental Protocols
1. Radioligand Binding Assay for Ki Determination
Objective: To determine the inhibition constant (Ki) of this compound by measuring its ability to displace a radiolabeled ligand from GABA-A receptors in a brain membrane preparation.
Materials:
-
Rat or mouse brain tissue (e.g., cortex, cerebellum)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]muscimol or [³H]GABA
-
Unlabeled this compound
-
Non-specific binding control: High concentration of unlabeled GABA
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Protocol:
-
Prepare brain membranes by homogenizing the tissue in ice-cold homogenization buffer and performing differential centrifugation to isolate the membrane fraction.
-
Resuspend the membrane pellet in fresh, ice-cold buffer.
-
Set up assay tubes containing the membrane preparation, a fixed concentration of the radioligand (e.g., 8 nM [³H]Isoguvacine), and varying concentrations of unlabeled this compound.[2]
-
Include tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled GABA).
-
Incubate the tubes at 4°C for a specified time (e.g., 10 minutes).[2]
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of this compound.
-
Determine the IC50 value (the concentration of Isoguvacine that inhibits 50% of specific radioligand binding) from a competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
2. Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of this compound on GABA-A receptor-mediated currents in cultured neurons or brain slices.
Materials:
-
Cultured neurons or acute brain slices
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass pipettes
-
Artificial cerebrospinal fluid (aCSF) for brain slices or extracellular solution for cultured cells
-
Intracellular pipette solution (e.g., CsCl-based to isolate chloride currents)
-
This compound stock solution
Protocol:
-
Prepare the neuronal preparation (cultured cells or brain slices) and place it in the recording chamber, continuously perfused with oxygenated aCSF or extracellular solution.
-
Pull patch pipettes to a resistance of 3-10 MΩ and fill with the intracellular solution.
-
Under visual guidance (e.g., DIC microscopy), approach a neuron with the patch pipette while applying positive pressure.
-
Form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV or -70 mV.
-
Establish a stable baseline recording.
-
Apply this compound at various concentrations to the perfusion system and record the resulting changes in holding current.
-
To determine the EC50, apply increasing concentrations of Isoguvacine and measure the peak current response at each concentration.
-
Plot the concentration-response curve and fit it with a sigmoidal function to determine the EC50.
-
Ensure adequate washout periods between drug applications to allow for recovery from potential receptor desensitization.
Visualizations
GABA-A Receptor Signaling Pathway
Caption: Simplified signaling pathway of GABA-A receptor activation by Isoguvacine.
Experimental Workflow for Electrophysiology
Caption: General experimental workflow for a patch-clamp study with Isoguvacine.
Troubleshooting Logic for Unexpected Results
Caption: A logical flowchart for troubleshooting common issues in Isoguvacine studies.
References
- 1. This compound | GABAA Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | GABAA receptor agonist | Hello Bio [hellobio.com]
- 4. This compound | GABA Receptor | TargetMol [targetmol.com]
- 5. GABAA receptor - Wikipedia [en.wikipedia.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
Adjusting Isoguvacine Hydrochloride concentration for different neuronal populations
Welcome to the technical support center for Isoguvacine Hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this selective GABAA receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the γ-aminobutyric acid type A (GABAA) receptor. Its primary mechanism of action is to bind to and activate GABAA receptors, which are ligand-gated ion channels. This activation leads to an influx of chloride ions (Cl⁻) into the neuron, causing hyperpolarization of the cell membrane and resulting in an inhibitory effect on neuronal excitability. In some developmental stages or specific neuronal types, GABAergic transmission can be depolarizing due to a higher intracellular chloride concentration.
Q2: What are the common experimental applications of this compound?
This compound is widely used in neuroscience research to:
-
Investigate the function and pharmacology of GABAA receptors.
-
Study inhibitory neurotransmission in various brain regions.
-
Characterize the role of GABAergic signaling in physiological and pathological processes, such as epilepsy.[1]
-
Differentiate between GABAA and GABAB receptor-mediated responses.
-
Explore the impact of GABAA receptor activation on neuronal firing patterns and network activity.[2]
Q3: How does the GABAA receptor subunit composition affect the response to Isoguvacine?
The sensitivity of GABAA receptors to Isoguvacine can vary depending on their subunit composition. Different combinations of α, β, and γ subunits create GABAA receptor subtypes with distinct pharmacological properties. For example, the presence of different alpha subunits can influence the affinity and efficacy of agonists. This diversity underlies the differential responses of various neuronal populations to Isoguvacine.
Troubleshooting Guide
Issue 1: High variability in neuronal responses to Isoguvacine application.
-
Potential Cause 1: Differences in GABAA Receptor Subunit Composition.
-
Explanation: As mentioned in the FAQs, different neuronal populations express different combinations of GABAA receptor subunits, leading to varied sensitivity to Isoguvacine.
-
Solution: It is crucial to determine the optimal concentration for each specific neuronal population through a dose-response curve. Start with a low concentration (e.g., 1 µM) and incrementally increase it to find the desired effect.
-
-
Potential Cause 2: Fluctuation in Intracellular Chloride Concentration.
-
Explanation: The response to GABAA receptor activation is highly dependent on the intracellular chloride concentration ([Cl⁻]i). Changes in [Cl⁻]i, which can occur during development or due to experimental conditions, can alter the magnitude and even the polarity of the response (from hyperpolarizing to depolarizing).[3]
-
Solution: Use perforated patch-clamp techniques (e.g., with gramicidin (B1672133) or amphotericin B) to maintain the endogenous [Cl⁻]i. If using conventional whole-cell patch-clamp, be aware that the pipette solution will dialyze the cell and clamp the [Cl⁻]i at the concentration present in the pipette.
-
-
Potential Cause 3: Inconsistent Drug Application.
-
Explanation: The method of drug application (e.g., bath application vs. local puffing) can significantly impact the concentration of Isoguvacine reaching the neuron and the timing of the response.
-
Solution: For precise and rapid application, use a fast perfusion system or a picospritzer for local application. Ensure consistent placement of the application pipette and pressure for puff application. For bath application, allow sufficient time for the drug to equilibrate in the recording chamber.
-
Issue 2: The response to Isoguvacine diminishes over time, even with continuous application (Receptor Desensitization).
-
Potential Cause: GABAA Receptor Desensitization.
-
Explanation: Prolonged exposure to agonists like Isoguvacine can cause GABAA receptors to enter a desensitized state, where they are no longer responsive to the agonist. This is a common phenomenon for ligand-gated ion channels.[4][5][6]
-
Solution 1: Pulsatile Application: Apply Isoguvacine in brief pulses rather than continuously. This allows the receptors time to recover from desensitization between applications.
-
Solution 2: Use the Minimum Effective Concentration: Determine the lowest concentration of Isoguvacine that produces the desired effect to minimize desensitization.
-
Solution 3: Monitor Conductance Changes: The decay in current during agonist application can be due to both receptor desensitization and changes in the chloride driving force.[7] To isolate desensitization, it is helpful to measure the underlying conductance changes using voltage ramps or steps.
-
Issue 3: No observable response to Isoguvacine application.
-
Potential Cause 1: Inactive Compound.
-
Explanation: Improper storage or handling of this compound can lead to degradation of the compound.
-
Solution: Store this compound as recommended by the manufacturer, typically desiccated at room temperature or frozen in solution. Prepare fresh stock solutions regularly and aliquot to avoid repeated freeze-thaw cycles.
-
-
Potential Cause 2: Low GABAA Receptor Expression.
-
Explanation: The neuronal population under investigation may have a very low density of GABAA receptors on their surface.
-
Solution: Verify the expression of GABAA receptors in your preparation using techniques like immunohistochemistry or Western blotting. Consider using a different neuronal population known to have robust GABAergic responses.
-
-
Potential Cause 3: Technical Issues with the Recording Setup.
-
Explanation: A clogged application pipette, a poor giga-seal in patch-clamp experiments, or issues with the perfusion system can prevent the drug from reaching the neuron.
-
Solution: Check the application pipette for blockages. Ensure a stable, high-resistance seal in patch-clamp recordings. Verify that the perfusion system is functioning correctly and that the solution is flowing at the intended rate.
-
Data Presentation: this compound Concentrations for Different Neuronal Populations
The optimal concentration of this compound can vary significantly between different neuronal types and experimental preparations. The following table summarizes concentrations reported in the literature. It is strongly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
| Neuronal Population | Preparation | Concentration | Observed Effect | Reference |
| Cerebellar Purkinje Cells | Acute Slices | 10 µM | Abolishes spiking activity | [1] |
| Neonatal Hippocampal CA3 Pyramidal Neurons | Acute Slices | Not specified | Biphasic: initial increase in Giant Depolarizing Potentials (GDPs) frequency, followed by desynchronization. | [2] |
| Sensorimotor Cortical Pyramidal Neurons | Acute Slices | Not specified | Augmentation of depolarization and increase in intracellular Ca²⁺ post-stimulation. | [8] |
| Substantia Nigra pars compacta Dopaminergic Neurons | Acutely Isolated Neurons | 20 µM | Induced inward currents. | [9] |
| Peripheral Somatosensory Neurons (recombinant receptors) | Chloride Flux Assay | EC₅₀: 18.7-19.7 µM | Activation of α1β3γ2- and α2β3γ2-containing GABAARs. | [10] |
Experimental Protocols
Protocol 1: Determining the Dose-Response Relationship of Isoguvacine in Brain Slices using Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the effective concentration range of this compound on a specific neuronal population in acute brain slices.
Materials:
-
This compound
-
Standard artificial cerebrospinal fluid (aCSF)
-
Intracellular solution for patch-clamp recording
-
Vibratome or tissue chopper for slicing
-
Electrophysiology rig with amplifier, micromanipulator, and perfusion system
-
Glass capillaries for pulling patch pipettes
Methodology:
-
Slice Preparation:
-
Anesthetize and decapitate the animal according to approved institutional protocols.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) cutting solution (e.g., a high-sucrose or NMDG-based aCSF).
-
Cut 250-350 µm thick slices of the desired brain region using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.
-
-
Electrophysiology Recording:
-
Transfer a slice to the recording chamber under the microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Visually identify the target neuron using differential interference contrast (DIC) or infrared microscopy.
-
Obtain a whole-cell patch-clamp recording from the target neuron with a glass pipette (3-6 MΩ) filled with the appropriate intracellular solution.
-
Record baseline neuronal activity (e.g., holding current in voltage-clamp or membrane potential in current-clamp) for a stable period (5-10 minutes).
-
-
Isoguvacine Application:
-
Prepare a series of Isoguvacine concentrations in aCSF (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM).
-
Apply the lowest concentration of Isoguvacine via bath perfusion.
-
Record the response until it reaches a steady state.
-
Wash out the drug with control aCSF until the neuronal activity returns to baseline.
-
Sequentially apply increasing concentrations of Isoguvacine, with a washout period between each application.
-
-
Data Analysis:
-
Measure the change in holding current (in voltage-clamp) or membrane potential (in current-clamp) for each concentration.
-
Normalize the responses to the maximal response observed.
-
Plot the normalized response against the logarithm of the Isoguvacine concentration.
-
Fit the data with a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal effect).
-
Visualizations
Caption: Signaling pathway of this compound at the GABAA receptor.
Caption: Workflow for determining the dose-response of Isoguvacine.
Caption: Logical workflow for troubleshooting common experimental issues.
References
- 1. Maturation of GABAergic Transmission in Cerebellar Purkinje Cells Is Sex Dependent and Altered in the Valproate Model of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GABA - Wikipedia [en.wikipedia.org]
- 4. Desensitization of GABA-activated currents and channels in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular and Regulatory Mechanisms of Desensitization and Resensitization of GABAA Receptors with a Special Reference to Propofol/Barbiturate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Slow Desensitization Regulates the Availability of Synaptic GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. Columnar distribution of activity dependent gabaergic depolarization in sensorimotor cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting peripheral somatosensory neurons to improve tactile-related phenotypes in ASD models - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of Isoguvacine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Isoguvacine Hydrochloride during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective agonist for the GABAA (gamma-aminobutyric acid type A) receptor.[1] Its primary mechanism of action is to bind to and activate GABAA receptors, which are ligand-gated chloride ion channels. This activation leads to an influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and resulting in an inhibitory effect on neurotransmission. Isoguvacine mimics the effect of the endogenous neurotransmitter GABA.[2]
Q2: What are the known off-target effects of this compound?
While Isoguvacine is considered a specific GABAA receptor agonist, it is not entirely selective. Its primary off-target effects are associated with its interactions with other GABA receptor subtypes. Notably, Isoguvacine has been shown to have some affinity for GABAC (also known as GABAA-ρ) receptors.[3] It is reported to be a partial agonist at GABA-ρ2 receptors.[3] Additionally, while its affinity for GABAB receptors is very low (Ki > 10000 nM), this interaction might be relevant at very high concentrations.[4]
Q3: How can I minimize the off-target effects of Isoguvacine in my experiments?
Minimizing off-target effects is crucial for obtaining reliable experimental data. Here are several strategies:
-
Dose-Response Optimization: Use the lowest effective concentration of Isoguvacine that elicits the desired on-target effect. A thorough dose-response curve should be established for your specific experimental model to identify the optimal concentration range.
-
Use of Selective Antagonists: To confirm that the observed effects are mediated by GABAA receptors, use a selective GABAA receptor antagonist, such as bicuculline (B1666979). The ability of the antagonist to block the effects of Isoguvacine provides evidence for on-target action.
-
Subtype-Specific Expression Systems: When possible, use cell lines or expression systems that selectively express the GABAA receptor subtype of interest. This can help to isolate the effects of Isoguvacine on a specific target.
-
Control Experiments: Always include appropriate control groups in your experimental design. This includes vehicle controls and, if possible, a positive control with a well-characterized GABAA agonist.
-
Peripherally-Restricted Analogs: If studying peripheral effects, consider using or designing analogs of Isoguvacine that have limited ability to cross the blood-brain barrier. This can help to avoid central nervous system-mediated off-target effects.
Q4: What are some common issues encountered when working with this compound and how can I troubleshoot them?
Please refer to the Troubleshooting Guides section below for detailed information on specific experimental issues.
Data Presentation
Table 1: Comparative Pharmacological Data of Isoguvacine and other GABA Receptor Agonists
| Compound | Receptor Subtype | Ki (nM) | EC50 (µM) | Efficacy |
| Isoguvacine | Native (rat brain) | - | 5.6 (IC50) | Agonist |
| α1β3 | - | ~10 | - | |
| α1β3γ2 | - | - | - | |
| GABA-ρ1 | - | - | Partial Agonist | |
| GABA-ρ2 | - | - | Partial Agonist | |
| GABAB (human, cloned) | >10000 | - | Very Low Affinity | |
| GABA | α1β2γ2 | - | 22.1 | Full Agonist |
| α2β3γ2 | - | 210 | Full Agonist | |
| α4β3δ | - | 5.7 | Full Agonist | |
| α5β3γ2 | - | 10.4 | Full Agonist | |
| Muscimol | Native (rat brain) | 2-4 | 0.02-0.2 | Potent Agonist |
Note: Ki and EC50 values can vary depending on the experimental conditions and the specific receptor subunit composition. Data is compiled from multiple sources and should be interpreted with caution.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Ki of Isoguvacine
Objective: To determine the binding affinity (Ki) of Isoguvacine for GABAA receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Rat or mouse brain tissue (e.g., cortex or cerebellum)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [3H]Muscimol or [3H]Gabazine)
-
Unlabeled this compound
-
Scintillation fluid and counter
-
Glass fiber filters
-
Filtration apparatus
Methodology:
-
Membrane Preparation: Homogenize brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer.
-
Binding Assay: In a series of tubes, add a fixed concentration of the radioligand, the membrane preparation, and varying concentrations of unlabeled Isoguvacine. For total binding, omit unlabeled Isoguvacine. For non-specific binding, add a high concentration of unlabeled GABA.
-
Incubation: Incubate the tubes at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Isoguvacine concentration. Determine the IC50 value (the concentration of Isoguvacine that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Electrophysiological Assessment of Isoguvacine Activity and Selectivity
Objective: To functionally characterize the agonist activity of Isoguvacine and its selectivity for GABAA receptors using two-electrode voltage clamp (TEVC) recording in Xenopus oocytes or patch-clamp in cultured neurons.
Materials:
-
Xenopus laevis oocytes or cultured neurons
-
Expression vectors for GABAA receptor subunits
-
cRNA synthesis kit (for oocytes)
-
Electrophysiology rig with amplifier, electrodes, and perfusion system
-
Recording solutions (e.g., frog Ringer's solution for oocytes, artificial cerebrospinal fluid for neurons)
-
This compound
-
Selective antagonists (e.g., bicuculline for GABAA, TPMPA for GABAC)
Methodology:
-
Receptor Expression: Inject Xenopus oocytes with cRNA encoding the desired GABAA receptor subunits or transfect cultured neurons with the corresponding expression vectors.
-
Electrophysiological Recording:
-
TEVC in Oocytes: Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current). Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Patch-Clamp in Neurons: Obtain a whole-cell patch-clamp recording from a transfected neuron.
-
-
Drug Application: Perfuse the recording chamber with the recording solution. Apply increasing concentrations of Isoguvacine to the cell and record the resulting current responses.
-
Data Acquisition: Record the peak current amplitude at each concentration.
-
Selectivity Assessment: To confirm the involvement of GABAA receptors, co-apply Isoguvacine with a selective GABAA antagonist (e.g., bicuculline). A reduction or block of the Isoguvacine-induced current indicates GABAA receptor mediation. To test for off-target effects on GABAC receptors, use a selective GABAC antagonist (e.g., TPMPA).
-
Data Analysis: Plot the normalized current response against the logarithm of the Isoguvacine concentration to generate a dose-response curve. Fit the data to a sigmoidal function to determine the EC50 (the concentration that elicits a half-maximal response) and the Hill coefficient.
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
| Possible Cause | Troubleshooting Step |
| Inconsistent drug concentration | Prepare fresh stock solutions of this compound for each experiment. Ensure complete dissolution. |
| Cell health and viability | Monitor cell health regularly. Use cells within a consistent passage number range. Ensure proper culture conditions. |
| Receptor desensitization | Allow for sufficient washout periods between drug applications in electrophysiology experiments to allow receptors to recover from desensitization. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate drug dilutions. |
Issue 2: Apparent Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Isoguvacine concentration is too high | Perform a careful dose-response analysis to determine the lowest effective concentration. |
| Activation of other GABA receptor subtypes | Use selective antagonists for GABAA (e.g., bicuculline) and GABAC (e.g., TPMPA) receptors to dissect the contribution of each receptor type to the observed effect. |
| Non-specific binding in binding assays | Optimize the washing steps in your binding assay to reduce non-specific binding. Include a high concentration of a known ligand (e.g., GABA) to define non-specific binding accurately. |
| Cell line expresses multiple receptor subtypes | If possible, use a cell line with a more defined receptor expression profile or use molecular techniques (e.g., siRNA) to knockdown the expression of potential off-target receptors. |
Issue 3: Low or No Response to Isoguvacine
| Possible Cause | Troubleshooting Step |
| Degraded Isoguvacine solution | Prepare fresh solutions of this compound. Store stock solutions appropriately as recommended by the manufacturer. |
| Low receptor expression | Verify receptor expression levels using techniques like Western blotting or qPCR. Optimize transfection or cRNA injection protocols. |
| Incorrect pH of solutions | Ensure all buffers and solutions are at the correct physiological pH. |
| Presence of an antagonist | Check for any potential antagonists in the experimental system or media. |
Mandatory Visualizations
Caption: Signaling pathway of this compound at the GABA-A receptor.
Caption: Experimental workflow for characterizing Isoguvacine and its off-target effects.
Caption: Logical relationship for troubleshooting off-target effects of Isoguvacine.
References
Isoguvacine Hydrochloride storage conditions to maintain potency.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage and handling of Isoguvacine (B1206775) Hydrochloride to maintain its potency. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed protocols for potency assessment.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid Isoguvacine Hydrochloride?
A1: To ensure long-term stability and maintain potency, solid this compound should be stored under specific conditions. While some suppliers suggest room temperature storage, the consensus for optimal long-term preservation is at -20°C.[1][2] At -20°C, the compound has been shown to be stable for at least four years.[2] For shipping purposes, this compound is stable at ambient temperatures.[3]
Q2: How should I store this compound solutions?
A2: Prepared solutions of this compound are significantly less stable than the solid form. It is highly recommended to prepare solutions on the day of use.[3] If storage is necessary, solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months.[3][4] Before use, frozen solutions should be equilibrated to room temperature, and it is crucial to ensure that no precipitate is present.[3]
Q3: What solvents can be used to dissolve this compound?
A3: this compound is soluble in water, with a solubility of up to 100 mM.[3][5] It is also soluble in DMSO.[1][2]
Q4: What are the primary signs of this compound degradation?
A4: Visual signs of degradation in the solid form can include discoloration or changes in crystallinity. For solutions, the presence of precipitates that do not redissolve upon warming to room temperature can indicate degradation or solubility issues. A decrease in the expected biological activity in your experiments is the most definitive sign of potency loss.
Q5: Is this compound sensitive to light or pH?
Storage Condition Summary
| Form | Storage Temperature | Duration | Reference(s) |
| Solid | Room Temperature | Short-term | [3][7] |
| -20°C | ≥ 4 years | [1][2] | |
| Solution | Use on the same day | Recommended | [3] |
| -20°C | Up to 1 month | [3][4] | |
| -80°C | Up to 6 months | [4] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Reduced or no biological effect | - Degraded this compound: Improper storage of solid or solution. - Incorrect Concentration: Calculation or dilution error. - Assay System Issue: Problems with cells, tissues, or other reagents. | - Verify storage conditions and age of the compound/solution. - Prepare a fresh solution from a new stock of solid this compound. - Recalculate all concentrations and dilutions. - Run positive controls for your assay system to ensure its functionality. |
| Precipitate in solution | - Low Solubility: Exceeded solubility limit in the chosen solvent. - Degradation: Compound has degraded, leading to less soluble products. - Improper Dissolution: Compound was not fully dissolved initially. | - Ensure the concentration is within the solubility limits for the solvent. - Gentle warming and vortexing may help dissolve the precipitate. If it persists, it may indicate degradation. - Prepare a fresh solution, ensuring complete dissolution. |
| Inconsistent results between experiments | - Freeze-Thaw Cycles: Repeated freezing and thawing of the stock solution. - Pipetting Errors: Inaccurate measurement of volumes. - Variability in Assay Conditions: Inconsistent incubation times, temperatures, or cell densities. | - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Calibrate and use appropriate pipettes for the volumes being measured. - Standardize all assay parameters and document them meticulously for each experiment. |
Experimental Protocols
Potency Assessment via GABAA Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the potency of this compound by measuring its ability to displace a radiolabeled ligand (e.g., [³H]muscimol) from GABAA receptors in rat brain membranes.
Materials:
-
Rat brain tissue (e.g., cortex or cerebellum)
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]muscimol (specific activity ~10-30 Ci/mmol)
-
Unlabeled this compound (test compound)
-
Non-specific binding control: Unlabeled GABA (gamma-aminobutyric acid)
-
Scintillation cocktail
-
Glass-fiber filters
-
Cell harvester and liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brains in 20 volumes (w/v) of ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.
-
Resuspend the pellet in ice-cold deionized water and homogenize.
-
Centrifuge at 140,000 x g for 30 minutes at 4°C.
-
Repeat the wash and centrifugation steps three more times with Binding Buffer.
-
Resuspend the final pellet in Binding Buffer to a protein concentration of 0.1-0.2 mg/mL. The protein concentration can be determined using a standard protein assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and various concentrations of this compound.
-
Total Binding: Add 5 nM [³H]muscimol to the tubes containing the membrane preparation.
-
Non-specific Binding: Add 5 nM [³H]muscimol and a high concentration of unlabeled GABA (e.g., 10 µM) to the tubes containing the membrane preparation.
-
Competition Binding: Add 5 nM [³H]muscimol and varying concentrations of this compound to the tubes containing the membrane preparation.
-
Incubate the tubes at 4°C for 45 minutes.
-
Terminate the binding reaction by rapid vacuum filtration through glass-fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Binding Buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Visualizations
Caption: Signaling pathway of GABA and the action of Isoguvacine as a GABAA receptor agonist.
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. PDSP - GABA [kidbdev.med.unc.edu]
- 2. forced degradation study: Topics by Science.gov [science.gov]
- 3. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. ijrpp.com [ijrpp.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Isoguvacine Hydrochloride versus GABA: A Comparative Analysis of Potency and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Isoguvacine Hydrochloride and the endogenous neurotransmitter γ-aminobutyric acid (GABA), focusing on their potency and efficacy as agonists for GABA receptors. The information presented herein is compiled from various scientific studies and is intended to serve as a valuable resource for researchers in neuroscience and drug development.
Executive Summary
Both GABA and this compound are agonists at GABA receptors, primarily acting on the ionotropic GABA-A receptors. While GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system, Isoguvacine, a synthetic analog, serves as a valuable pharmacological tool for studying the GABAergic system. Experimental data indicates that GABA generally exhibits higher potency and efficacy as a full agonist across a range of GABA-A receptor subtypes. In contrast, Isoguvacine is often characterized as a partial agonist, displaying lower potency and efficacy in many instances.[1] Their distinct pharmacological profiles make them suitable for different research applications, with GABA being the standard for studying endogenous receptor function and Isoguvacine being useful for probing specific aspects of receptor binding and activation.
Data Presentation: Potency and Efficacy Comparison
The following tables summarize the available quantitative data for the potency (EC₅₀/IC₅₀) and binding affinity (Kᵢ) of GABA and this compound at various GABA receptor subtypes. It is important to note that these values can vary depending on the specific experimental conditions, including the receptor subunit composition and the assay used.
Table 1: Potency (EC₅₀/IC₅₀) of GABA and this compound at GABA Receptors
| Compound | Receptor Subtype | EC₅₀ / IC₅₀ (µM) | Efficacy |
| GABA | α1β3γ2 | 2.1 | Full Agonist |
| α2β3γ2 | 13.4 | Full Agonist | |
| α3β3γ2 | 12.5 | Full Agonist | |
| α4β3γ2 | 2.1 | Full Agonist | |
| α5β3γ2 | 1.4 | Full Agonist | |
| α6β3γ2 | 0.17 | Full Agonist | |
| This compound | Native (rat brain) | 5.6 (IC₅₀) | Agonist |
| GABA-ρ1 | - | Lower Efficacy than GABA | |
| GABA-ρ2 | - | Lower Potency and Efficacy than GABA[1] |
Table 2: Binding Affinity (Kᵢ) of GABA and this compound at GABA-A Receptors
| Compound | Receptor Preparation | Radioligand | Kᵢ (nM) |
| GABA | Rat Brain Membranes | [³H]-Muscimol | Various reported values, typically in the low nanomolar range |
| This compound | Rat Forebrain Membranes | [³H]-Isoguvacine | Various reported values, generally indicating lower affinity than GABA[2] |
Experimental Protocols
Radioligand Binding Assay (for Kᵢ Determination)
This protocol provides a generalized procedure for determining the binding affinity of a compound for GABA-A receptors using a radiolabeled ligand such as [³H]-GABA or [³H]-muscimol.
Objective: To determine the inhibition constant (Kᵢ) of a test compound (e.g., Isoguvacine) by measuring its ability to displace a specific radioligand from GABA-A receptors in a brain membrane preparation.
Materials:
-
Rat or mouse brain tissue (e.g., cerebral cortex, cerebellum)
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: e.g., [³H]-GABA or [³H]-Muscimol (specific activity ~10-30 Ci/mmol)
-
Unlabeled Test Compounds: this compound, GABA
-
Non-specific Binding Control: A high concentration of unlabeled GABA (e.g., 1-10 mM)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen brain tissue in 20 volumes of ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 100,000 x g for 30 minutes at 4°C to pellet the crude synaptic membranes.
-
Wash the pellet by resuspension in Binding Buffer and recentrifugation three times to remove endogenous GABA.
-
Resuspend the final pellet in Binding Buffer to a protein concentration of 0.1-0.2 mg/mL.[3]
-
-
Binding Assay:
-
In triplicate, set up assay tubes containing:
-
Membrane suspension (100-200 µg protein)
-
Radioligand (e.g., 5 nM [³H]-Muscimol)[3]
-
Binding Buffer to a final volume of 500 µL
-
For total binding: Add buffer.
-
For non-specific binding: Add a saturating concentration of unlabeled GABA.
-
For competition binding: Add varying concentrations of the test compound (Isoguvacine).
-
-
Incubate the tubes at 4°C for 45 minutes.[3]
-
-
Termination and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters three times with ice-cold Binding Buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition experiments, plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology (for EC₅₀ and Efficacy Determination)
This protocol outlines a general procedure for recording GABA-A receptor-mediated currents in cultured neurons or brain slices to determine the potency (EC₅₀) and efficacy of agonists.
Objective: To measure the dose-dependent activation of GABA-A receptor currents by GABA and Isoguvacine to determine their EC₅₀ values and maximal responses.
Materials:
-
Cultured neurons or acute brain slices
-
Artificial cerebrospinal fluid (aCSF)
-
Internal pipette solution (containing a physiological concentration of Cl⁻)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Perfusion system
-
GABA and this compound stock solutions
Procedure:
-
Preparation:
-
Prepare and maintain cultured neurons or acute brain slices according to standard laboratory protocols.
-
Place the preparation in a recording chamber on the stage of an upright or inverted microscope and continuously perfuse with oxygenated aCSF.
-
-
Whole-Cell Recording:
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the internal solution.
-
Under visual guidance, approach a neuron with the patch pipette and form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV or -70 mV.
-
-
Drug Application:
-
Prepare a series of dilutions of GABA and Isoguvacine in aCSF.
-
Apply the different concentrations of the agonists to the recorded cell using a rapid perfusion system. Ensure complete solution exchange around the cell.
-
Apply each concentration for a sufficient duration to reach a peak current response, followed by a washout period with aCSF to allow the receptors to recover.
-
-
Data Acquisition and Analysis:
-
Record the membrane currents during agonist application.
-
Measure the peak amplitude of the inward current (at negative holding potentials) elicited by each agonist concentration.
-
Normalize the current responses to the maximal response elicited by a saturating concentration of GABA.
-
Plot the normalized responses against the logarithm of the agonist concentration.
-
Fit the data with a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) and the maximal response (efficacy).
-
Mandatory Visualization
References
A Comparative Analysis of Isoguvacine Hydrochloride and Muscimol for Researchers
A deep dive into two potent GABA-A receptor agonists, this guide offers a comprehensive comparison of Isoguvacine (B1206775) Hydrochloride and muscimol (B1676869). Tailored for researchers, scientists, and drug development professionals, this document provides a detailed examination of their chemical properties, pharmacological profiles, and functional activities, supported by experimental data and methodologies.
Introduction: Unveiling Two Key GABAergic Modulators
Isoguvacine Hydrochloride and muscimol are both potent agonists of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] Their ability to modulate GABAergic neurotransmission has made them invaluable tools in neuroscience research for dissecting the complexities of inhibitory signaling and exploring potential therapeutic avenues for neurological and psychiatric disorders. Despite their shared target, these two compounds exhibit distinct pharmacological profiles, necessitating a detailed comparative analysis to guide their effective application in research and drug development.
Chemical and Pharmacological Profiles
Chemical Structure
Isoguvacine and muscimol are structurally related to the endogenous neurotransmitter GABA, which accounts for their ability to bind to and activate GABA-A receptors.
-
This compound: A synthetic GABA analog, isoguvacine is the hydrochloride salt of 1,2,3,6-tetrahydro-4-pyridinecarboxylic acid. Its rigid structure provides a specific conformation for receptor interaction.
-
Muscimol: A naturally occurring psychoactive isoxazole (B147169) alkaloid found in Amanita muscaria and related mushrooms.[1] It is a structural analog of GABA, with the carboxyl group of GABA replaced by a 3-hydroxyisoxazole moiety.
Mechanism of Action
Both this compound and muscimol act as agonists at the orthosteric binding site of the GABA-A receptor, the same site where GABA binds.[1] Activation of the GABA-A receptor, a ligand-gated ion channel, leads to an influx of chloride ions into the neuron. This influx hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus exerting an inhibitory effect on neurotransmission.
Quantitative Comparison of Biological Activity
The following table summarizes the available quantitative data on the binding affinity and functional potency of this compound and muscimol. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Parameter | This compound | Muscimol | Receptor Subtype / Tissue | Reference |
| Binding Affinity (Ki) | Data not available in direct comparison | ~4.3 nM | Native GABA-A (rat brain) | [2] |
| Functional Potency (EC50/IC50) | ~2.5 µM (EC50) | ~0.4 µM (EC50) | GABA-ρ2 | [3] |
| Molar Potency Ratio vs. GABA = 0.23 | Molar Potency Ratio vs. GABA = 5.08 | GABA Receptor (rat sympathetic ganglia) | [4] | |
| ~5.6 µM (IC50) | Data not available in direct comparison | Native GABA-A (rat brain) | [5] |
Note: Lower Ki and EC50/IC50 values indicate higher binding affinity and potency, respectively. The molar potency ratio indicates the compound's potency relative to GABA.
Experimental Protocols
Radioligand Binding Assay for GABA-A Receptors
This protocol is used to determine the binding affinity (Ki) of a test compound for the GABA-A receptor by measuring its ability to displace a radiolabeled ligand, such as [³H]muscimol.
Materials:
-
Rat or mouse brain tissue (e.g., cerebral cortex)
-
Homogenization buffer (e.g., 0.32 M sucrose, pH 7.4)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand: [³H]muscimol
-
Unlabeled test compounds (Isoguvacine HCl, muscimol)
-
Non-specific binding control (e.g., 1 mM GABA)
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times with binding buffer through repeated centrifugation and resuspension.
-
-
Binding Assay:
-
Incubate the prepared membranes with a fixed concentration of [³H]muscimol and varying concentrations of the unlabeled test compound (Isoguvacine HCl or muscimol).
-
For determining non-specific binding, incubate membranes with [³H]muscimol in the presence of a high concentration of unlabeled GABA.
-
Incubate the mixture at 4°C for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiological Recording of GABA-A Receptor Currents
This protocol measures the functional effects of agonists on GABA-A receptors by recording the ion currents they evoke in neurons using the whole-cell patch-clamp technique.
Materials:
-
Cultured neurons or acute brain slices
-
External recording solution (e.g., artificial cerebrospinal fluid)
-
Internal pipette solution (containing a high concentration of chloride)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
-
Glass micropipettes
-
Test compounds (Isoguvacine HCl, muscimol)
Procedure:
-
Preparation:
-
Prepare cultured neurons or acute brain slices containing the neurons of interest.
-
Place the preparation in a recording chamber on the stage of a microscope and perfuse with external recording solution.
-
-
Patch-Clamp Recording:
-
Fabricate glass micropipettes with a tip resistance of 3-5 MΩ and fill with the internal pipette solution.
-
Under visual guidance, approach a neuron with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane.
-
Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the entire neuron.
-
Clamp the neuron's membrane potential at a holding potential (e.g., -60 mV).
-
-
Drug Application:
-
Apply the test compounds (Isoguvacine HCl or muscimol) at various concentrations to the neuron via the perfusion system.
-
Record the inward chloride currents evoked by the application of the agonists.
-
-
Data Analysis:
-
Measure the peak amplitude of the evoked currents at each concentration.
-
Plot the current amplitude against the logarithm of the agonist concentration to generate a dose-response curve.
-
Fit the curve with a sigmoidal function to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
-
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the GABA-A receptor signaling pathway and a typical experimental workflow for comparing GABA-A receptor agonists.
GABA-A Receptor Signaling Pathway
Comparative Experimental Workflow
In Vivo Effects: A Glimpse into Systemic Actions
While in vitro studies provide valuable insights into the molecular interactions of these compounds, in vivo studies are crucial for understanding their overall physiological and behavioral effects.
-
Muscimol: Due to its ability to cross the blood-brain barrier, muscimol exerts potent central nervous system effects. It is known to induce sedative, hypnotic, and anticonvulsant effects.[6][7] At higher doses, it can cause dissociative and hallucinogenic experiences.
-
This compound: In contrast to muscimol, isoguvacine is a highly polar molecule and does not readily cross the blood-brain barrier. Consequently, systemic administration of isoguvacine has limited central effects. However, when administered directly into the brain, it produces inhibitory effects consistent with GABA-A receptor activation.
Conclusion: Choosing the Right Tool for the Job
This compound and muscimol are both powerful agonists of the GABA-A receptor, yet their distinct properties make them suitable for different research applications.
-
Muscimol is the preferred choice for in vivo studies aiming to investigate the systemic effects of potent GABA-A receptor activation, such as sedation, anticonvulsant activity, and behavioral changes. Its high affinity, particularly for δ-subunit-containing extrasynaptic GABA-A receptors, makes it a valuable tool for studying tonic inhibition.[2]
-
This compound is an ideal tool for in vitro studies, such as receptor binding assays and electrophysiology on isolated cells or brain slices, where direct application to the target tissue is possible. Its limited ability to cross the blood-brain barrier makes it less suitable for systemic in vivo studies of central effects but offers an advantage when studying peripheral GABA-A receptors or when central effects are undesirable.
Ultimately, the selection between this compound and muscimol will depend on the specific research question, the experimental model, and the desired outcome. This comparative guide provides the necessary data and methodological insights to aid researchers in making an informed decision for their future investigations into the intricate world of GABAergic neurotransmission.
References
- 1. Muscimol - Wikipedia [en.wikipedia.org]
- 2. Extrasynaptic δ‐GABAA receptors are high‐affinity muscimol receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoguvacine, isonipecotic acid, muscimol and N-methyl isoguvacine on the GABA receptor in rat sympathetic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Anticonvulsant effects of muscimol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticonvulsant and behavioral effects of muscimol in immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoguvacine Hydrochloride: A Comparative Guide to Neurotransmitter Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the neurotransmitter receptor cross-reactivity profile of Isoguvacine (B1206775) Hydrochloride. As a well-established selective agonist for the γ-aminobutyric acid type A (GABAᴀ) receptor, understanding its interaction with other neurotransmitter systems is crucial for accurate experimental design and interpretation of results. This document offers a comparative overview, detailed experimental methodologies for assessing cross-reactivity, and visual representations of key signaling pathways and workflows.
Overview of Isoguvacine Hydrochloride
Isoguvacine is a potent and selective agonist for the GABAᴀ receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2][3] Its chemical structure is analogous to GABA, allowing it to bind to and activate the GABAᴀ receptor, leading to an influx of chloride ions and hyperpolarization of the neuron. This inhibitory effect makes isoguvacine a valuable tool in neuroscience research for studying GABAergic transmission and its role in various physiological and pathological processes. Isoguvacine has been shown to activate several GABAᴀ receptor subunit combinations, including α1β2γ2S, α2β2γ2S, α3β2γ2S, α5β2γ2S, and ρ1 subunits.[4]
While isoguvacine is highly selective for the GABAᴀ receptor, a thorough understanding of its potential off-target effects is essential for the precise interpretation of experimental data. Cross-reactivity with other neurotransmitter receptors, even at lower affinities, can lead to confounding results and misinterpretation of the compound's mechanism of action. This guide addresses the known interactions of isoguvacine and provides the framework for evaluating its broader selectivity profile.
Comparative Analysis of Receptor Binding Profiles
Comprehensive public data on the cross-reactivity of this compound against a broad panel of non-GABAergic neurotransmitter receptors is limited. Such extensive screening is often conducted by specialized services like the NIMH Psychoactive Drug Screening Program (PDSP) or commercial vendors such as Eurofins SafetyScreen, and the results for specific compounds are not always publicly available.
However, based on available literature, this compound demonstrates high selectivity for GABA receptors. The following table summarizes the known binding affinities and functional activities of isoguvacine at GABA receptors and serves as a template for how a broader cross-reactivity panel would be presented.
Table 1: Receptor Binding and Functional Activity of this compound
| Receptor Family | Receptor Subtype | Assay Type | Ligand | Species | Value | Units | Reference |
| GABA | GABAᴀ | Functional Assay | Isoguvacine | Rat | 5.6 | IC₅₀ (µM) | [1] |
| GABA | GABAᴀ (α1β2γ2S) | Functional Assay | Isoguvacine | Human | Activates | - | [4] |
| GABA | GABAᴀ (α2β2γ2S) | Functional Assay | Isoguvacine | Human | Activates | - | [4] |
| GABA | GABAᴀ (α3β2γ2S) | Functional Assay | Isoguvacine | Human | Activates | - | [4] |
| GABA | GABAᴀ (α5β2γ2S) | Functional Assay | Isoguvacine | Human | Activates | - | [4] |
| GABA | GABAᴀ (ρ1) | Functional Assay | Isoguvacine | Human | Activates | - | [4] |
| GABA | GABA-ρ2 | Functional Assay | Isoguvacine | Human | Low Potency/Efficacy | - | [5] |
| Serotonin | 5-HT₁₋₇ Subtypes | Binding Assay | Isoguvacine | Human | Data Not Available | Kᵢ (nM) / % Inh | - |
| Dopamine | D₁-D₅ Subtypes | Binding Assay | Isoguvacine | Human | Data Not Available | Kᵢ (nM) / % Inh | - |
| Adrenergic | α₁, α₂, β Subtypes | Binding Assay | Isoguvacine | Human | Data Not Available | Kᵢ (nM) / % Inh | - |
| Muscarinic | M₁-M₅ Subtypes | Binding Assay | Isoguvacine | Human | Data Not Available | Kᵢ (nM) / % Inh | - |
| Nicotinic | α, β Subtypes | Binding Assay | Isoguvacine | Human | Data Not Available | Kᵢ (nM) / % Inh | - |
| Glutamate | NMDA, AMPA, Kainate | Binding Assay | Isoguvacine | Human | Data Not Available | Kᵢ (nM) / % Inh | - |
| Opioid | µ, δ, κ | Binding Assay | Isoguvacine | Human | Data Not Available | Kᵢ (nM) / % Inh | - |
Absence of data for non-GABAergic receptors highlights the need for comprehensive screening to fully characterize the selectivity profile of this compound.
Experimental Protocols for Cross-Reactivity Screening
To determine the cross-reactivity of a compound like this compound, a tiered approach involving initial binding assays followed by functional assays for any identified off-target interactions is recommended.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity and specificity.
Objective: To determine the binding affinity (Kᵢ) of this compound for a panel of neurotransmitter receptors.
Materials:
-
Membrane preparations from cells expressing the target receptor or from specific brain regions.
-
Radiolabeled ligand specific for the target receptor (e.g., [³H]-Prazosin for α₁-adrenergic receptors).
-
Unlabeled this compound.
-
Assay buffer specific to the receptor being tested.
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound. Prepare a solution of the radiolabeled ligand at a concentration close to its Kᴅ.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radiolabeled ligand, and either buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or varying concentrations of this compound.
-
Incubation: Incubate the plate at a specific temperature and for a duration sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Detection: After drying the filter plate, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of this compound and fit the data to a one-site competition model to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
Functional Assays
Functional assays are essential to determine whether the binding of a compound to a receptor results in a biological response (agonism, antagonism, or inverse agonism). The type of functional assay depends on the signaling pathway of the receptor.
3.2.1. G-Protein Coupled Receptors (GPCRs)
-
Gαs- and Gαi-Coupled Receptors (cAMP Assays):
-
Principle: Gαs-coupled receptors activate adenylyl cyclase, increasing intracellular cyclic AMP (cAMP), while Gαi-coupled receptors inhibit adenylyl cyclase, decreasing cAMP levels.
-
Procedure:
-
Plate cells expressing the target receptor in a 96- or 384-well plate.
-
For Gαi-coupled receptors, stimulate the cells with forskolin (B1673556) to induce a basal level of cAMP.
-
Add varying concentrations of this compound.
-
Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
For antagonist testing, pre-incubate the cells with this compound before adding a known agonist.
-
-
-
Gαq-Coupled Receptors (Calcium Flux Assays):
-
Principle: Gαq-coupled receptors activate phospholipase C, leading to the release of intracellular calcium (Ca²⁺).
-
Procedure:
-
Load cells expressing the target receptor with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Add varying concentrations of this compound.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
For antagonist testing, pre-incubate the cells with this compound before adding a known agonist.
-
-
3.2.2. Ligand-Gated Ion Channels (LGICs)
-
Membrane Potential Assays:
-
Principle: The opening of ligand-gated ion channels causes a change in the cell's membrane potential.
-
Procedure:
-
Load cells expressing the target ion channel with a membrane potential-sensitive fluorescent dye.
-
Establish a stable baseline fluorescence reading.
-
Add varying concentrations of this compound.
-
Measure the change in fluorescence intensity, which corresponds to changes in membrane potential (depolarization or hyperpolarization).
-
For antagonist testing, pre-incubate the cells with this compound before adding a known agonist.
-
-
Visualizing Signaling Pathways and Experimental Workflows
GABAA Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the GABAᴀ receptor, the primary target of this compound.
Caption: GABAA Receptor Signaling Pathway.
Experimental Workflow for Cross-Reactivity Screening
The following diagram outlines a typical workflow for assessing the cross-reactivity of a test compound.
Caption: Cross-Reactivity Screening Workflow.
Conclusion
This compound is a highly selective GABAᴀ receptor agonist and an invaluable tool for neuroscience research. While its primary target is well-characterized, a complete understanding of its pharmacological profile necessitates comprehensive cross-reactivity screening against a broad range of other neurotransmitter receptors. The experimental protocols and workflows detailed in this guide provide a robust framework for conducting such an evaluation. By systematically assessing both binding affinity and functional activity at off-target receptors, researchers can ensure the specificity of their experimental findings and contribute to a more complete understanding of the neuropharmacology of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. researchgate.net [researchgate.net]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Guide to Isoguvacine Hydrochloride and Other Synthetic GABA Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Isoguvacine (B1206775) Hydrochloride with other prominent synthetic GABA agonists, focusing on their performance, supported by experimental data. The objective is to offer a clear, data-driven resource for selecting the appropriate agonist for specific research and development needs.
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its receptors, particularly the GABAA receptors, are crucial targets for therapeutic intervention in a variety of neurological and psychiatric disorders. Synthetic GABA agonists are invaluable tools for studying the pharmacology of these receptors and for developing novel therapeutics. This guide focuses on a comparative analysis of Isoguvacine Hydrochloride against other well-characterized synthetic GABA agonists like Muscimol (B1676869) and Gaboxadol (B1217033).
Comparative Pharmacological Data
The following table summarizes the key pharmacological parameters of Isoguvacine, Muscimol, and Gaboxadol at GABAA receptors. These values, derived from various experimental studies, provide a quantitative basis for comparing their binding affinity, potency, and efficacy. It is important to note that these values can vary depending on the specific GABAA receptor subunit composition and the experimental conditions used.
| Compound | Receptor Subtype(s) | K_i_ (nM) | EC_50_ / IC_50_ (µM) | Efficacy (relative to GABA) | Key Characteristics |
| This compound | GABA_A_ | 260 - 400 | 1.0 - 5.6 | Partial Agonist | Potent, but generally considered a partial agonist compared to GABA and Muscimol.[1][2] Does not readily cross the blood-brain barrier.[3] |
| Muscimol | GABA_A_ (various subtypes) | 2 - 20 | 0.1 - 1.0 | Full or Super Agonist | A potent, high-efficacy agonist that readily crosses the blood-brain barrier.[4] Often used as a reference agonist in research.[5] |
| Gaboxadol (THIP) | GABA_A_ (extrasynaptic α4βδ) | 30 - 150 | 0.2 - 2.5 | Partial Agonist | Shows preference for extrasynaptic δ-subunit containing GABA_A_ receptors.[6][7] Has been investigated for its hypnotic properties. |
| GABA (endogenous agonist) | GABA_A_ | 100 - 1000 | 1 - 10 | Full Agonist (Reference) | The endogenous neurotransmitter, serves as the benchmark for agonist activity. |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are representative protocols for key assays used to characterize GABA agonists.
Radioligand Binding Assay: [³H]Muscimol Competition Binding
This assay is used to determine the binding affinity (K_i_) of a test compound for the GABAA receptor by measuring its ability to displace the radiolabeled agonist [³H]Muscimol.
Materials:
-
[³H]Muscimol (specific activity ~15-30 Ci/mmol)
-
Test compounds (e.g., Isoguvacine HCl, Gaboxadol)
-
Unlabeled GABA (for determining non-specific binding)
-
Rat brain membrane preparation (e.g., cortical or whole brain)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Assay Setup: In test tubes, combine the brain membrane preparation, [³H]Muscimol (at a concentration near its K_d_, e.g., 2-5 nM), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]Muscimol (IC_50_). Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of [³H]Muscimol and K_d_ is its dissociation constant.
Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is used to measure the functional properties (e.g., EC_50_ and efficacy) of GABA agonists on specific GABAA receptor subtypes expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2)
-
Two-electrode voltage clamp setup
-
Recording solution (e.g., ND96)
-
Agonist solutions of varying concentrations
Procedure:
-
Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject the oocytes with a mixture of cRNAs for the GABAA receptor subunits and incubate for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.
-
Agonist Application: Perfuse the oocyte with the recording solution. Apply the GABA agonist at various concentrations, starting from a low concentration and progressively increasing it.
-
Data Acquisition: Record the current responses evoked by the agonist application. The peak current amplitude is a measure of the receptor activation.
-
Data Analysis: Plot the peak current response as a function of the agonist concentration to generate a dose-response curve. Fit the curve with a sigmoidal function to determine the EC_50_ (the concentration that elicits a half-maximal response) and the maximum response (E_max_). The efficacy of a test agonist is often expressed as a percentage of the maximum response elicited by GABA.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and processes involved in GABAergic signaling and its investigation is essential for a comprehensive understanding.
Caption: GABAergic signaling pathway showing synthesis, release, and postsynaptic action of GABA and synthetic agonists.
Caption: Experimental workflows for characterizing GABA agonists using radioligand binding and electrophysiology.
In Vivo Effects and Pharmacokinetics
The therapeutic potential and research applicability of a GABA agonist are heavily influenced by its in vivo properties.
-
This compound: Due to its polar nature, isoguvacine does not readily cross the blood-brain barrier (BBB).[3] This limits its central effects when administered systemically and makes it a useful tool for studying peripheral GABAA receptors.
-
Muscimol: In contrast, muscimol is well-known to penetrate the BBB, leading to potent central effects such as sedation, ataxia, and, at higher doses, hallucinatory experiences.[4] Its in vivo effects are generally more pronounced and widespread than those of isoguvacine.
-
Gaboxadol: Gaboxadol also crosses the BBB and has been primarily investigated for its sedative-hypnotic effects. It has shown a unique profile of enhancing slow-wave sleep without the disruptive effects on sleep architecture seen with other hypnotics like benzodiazepines.
References
- 1. THIP and isoguvacine are partial agonists of GABA-stimulated benzodiazepine receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoguvacine, isonipecotic acid, muscimol and N-methyl isoguvacine on the GABA receptor in rat sympathetic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoguvacine and benzodiazepine derivatives for the treatment of tactile hypersensitivity and anxiety in autism spectrum disorders | Q-FASTR [qfastr.hms.harvard.edu]
- 4. Muscimol - Wikipedia [en.wikipedia.org]
- 5. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Comparing the discriminative stimulus effects of modulators of GABAA receptors containing α4-δ subunits with those of gaboxadol in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.utu.fi [research.utu.fi]
Decoding Specificity: A Comparative In Vitro Analysis of Isoguvacine Hydrochloride
For researchers, scientists, and drug development professionals navigating the complexities of GABAergic neurotransmission, the selection of a precise molecular tool is paramount. This guide provides an objective in vitro comparison of Isoguvacine Hydrochloride with other key GABAA receptor agonists, supported by experimental data to inform your research decisions.
This compound stands as a specific agonist for the γ-aminobutyric acid type A (GABAA) receptor, the primary mediator of fast inhibitory neurotransmission in the central nervous system. Its rigid structure offers a valuable pharmacological tool for probing receptor function. However, a nuanced understanding of its performance relative to other agonists is crucial for the accurate interpretation of experimental outcomes. This guide delves into the in vitro specificity of Isoguvacine, comparing its binding affinity and functional potency against the endogenous ligand GABA, as well as other widely used agonists such as Muscimol (B1676869) and Gaboxadol (THIP).
Comparative Analysis of GABAA Receptor Agonists
The in vitro activity of Isoguvacine and its counterparts is typically characterized by their binding affinity (Ki) and functional potency (EC50 or IC50). These parameters are critically dependent on the subunit composition of the pentameric GABAA receptor, which exhibits significant heterogeneity throughout the nervous system. The following tables summarize available data from studies on native and recombinant GABAA receptors.
Table 1: Comparative Binding Affinity (Ki, nM) of GABAA Receptor Agonists
| Compound | Receptor Subtype | Ki (nM) | Reference |
| Isoguvacine | Native (Rat Brain) | ~5,000 (IC50) | [1] |
| GABA | α1β3γ2 | 2,100 (EC50) | [2] |
| α2β3γ2 | 13,400 (EC50) | [2] | |
| α3β3γ2 | 12,500 (EC50) | [2] | |
| α5β3γ2 | 1,400 (EC50) | [2] | |
| α6β3γ2 | 170 (EC50) | [2] | |
| Muscimol | α1β3 | 180 (EC50) | [3] |
| α4β3δ | ~1.6 (KD) | [4] | |
| α6βδ | ~1 (KD) | [4] | |
| Gaboxadol (THIP) | α4β3δ | 30-50 (EC50) | [5] |
| α6β3δ | 30-50 (EC50) | [5] |
Note: Data is collated from multiple sources and experimental conditions may vary. KD and EC50/IC50 values are presented to approximate binding affinity where direct Ki values are unavailable.
Table 2: Comparative Functional Potency (EC50/IC50, µM) of GABAA Receptor Agonists
| Compound | Receptor Subtype/Preparation | EC50/IC50 (µM) | Reference |
| Isoguvacine | Native (Rat Brain) | 5.6 (IC50) | [1] |
| α1β3 | ~10 | [6] | |
| α1β3γ2 | ~10 | [6] | |
| GABA-ρ2 | >100 | [1] | |
| GABA | α1β2γ2 | 6.6 | [2] |
| α2β3γ2 | 13.4 | [2] | |
| α3β3γ2 | 12.5 | [2] | |
| α6β3γ2 | 0.17 | [2] | |
| Muscimol | α1β3 | 0.65 | [3] |
| α4β3δ | 0.001-0.002 | [4] | |
| Gaboxadol (THIP) | δ-GABAAR | 13 | [7][8] |
| α4β3δ | 0.03-0.05 | [5] |
In Vitro Specificity Profile
Isoguvacine is widely regarded as a specific GABAA receptor agonist.[7] Studies indicate it has low affinity for GABAB receptors and GABA uptake sites. While comprehensive screening against a broad panel of other neurotransmitter receptors is not extensively published in single reports, the existing literature supports its primary action at the GABAA receptor. In contrast, while also potent GABAA agonists, Muscimol and Gaboxadol exhibit a degree of selectivity for extrasynaptic, δ-subunit containing GABAA receptors, which mediate tonic inhibition.[4][9]
Experimental Protocols
Radioligand Binding Assay for GABAA Receptors
This protocol is adapted from established methods for determining the binding affinity of compounds for the GABAA receptor using [³H]muscimol as the radioligand.
Materials:
-
Rat or mouse brain tissue (e.g., cortex, cerebellum)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]muscimol (specific activity ~10-30 Ci/mmol)
-
Unlabeled Ligands: Isoguvacine HCl, GABA, Muscimol, Gaboxadol
-
Non-specific Binding Control: 1 mM GABA
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh Homogenization Buffer and repeat the centrifugation step.
-
The final pellet is resuspended in Binding Buffer to a protein concentration of 0.1-0.5 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Binding Buffer
-
Unlabeled ligand (Isoguvacine or competitor) at various concentrations
-
[³H]muscimol (final concentration ~1-2 nM)
-
Membrane preparation
-
-
For total binding, add Binding Buffer instead of unlabeled ligand.
-
For non-specific binding, add 1 mM GABA.
-
Incubate at 4°C for 30-60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters pre-soaked in Binding Buffer using a cell harvester.
-
Wash the filters three times with ice-cold Binding Buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Determine the IC50 value for each competitor by non-linear regression analysis of the competition binding curves.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the measurement of GABAA receptor-mediated currents in cultured neurons or HEK293 cells expressing specific GABAA receptor subunits.
Materials:
-
Cultured neurons or transfected HEK293 cells
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2 with CsOH)
-
Patch pipettes (3-5 MΩ resistance)
-
Patch-clamp amplifier and data acquisition system
-
Agonists: Isoguvacine HCl, GABA, Muscimol, Gaboxadol
Procedure:
-
Cell Preparation:
-
Plate cells on coverslips suitable for microscopy and electrophysiological recording.
-
Mount the coverslip in the recording chamber and perfuse with external solution.
-
-
Whole-Cell Recording:
-
Approach a cell with a patch pipette filled with internal solution.
-
Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
-
Agonist Application:
-
Apply agonists at various concentrations to the cell using a rapid perfusion system.
-
Record the inward chloride currents elicited by the agonist application.
-
-
Data Analysis:
-
Measure the peak amplitude of the current response for each agonist concentration.
-
Construct a dose-response curve by plotting the normalized peak current against the logarithm of the agonist concentration.
-
Fit the dose-response curve with the Hill equation to determine the EC50 and Hill coefficient.
-
Visualizing the Mechanism and Workflow
To further clarify the processes involved, the following diagrams illustrate the GABAA receptor signaling pathway and the experimental workflows.
Caption: GABAA Receptor Signaling Pathway.
Caption: In Vitro Experimental Workflows.
Conclusion
This compound serves as a highly specific agonist for GABAA receptors in vitro, making it a valuable tool for isolating the effects of direct GABAA receptor activation. Compared to the endogenous ligand GABA and other agonists like Muscimol and Gaboxadol, Isoguvacine generally exhibits lower potency. Muscimol and Gaboxadol, in particular, show a preference for extrasynaptic δ-subunit containing receptors, a feature that researchers should consider when selecting an agonist for studying tonic versus phasic inhibition. The choice of agonist should be guided by the specific GABAA receptor subtypes of interest and the desired potency profile for the intended in vitro application. The provided experimental protocols offer a starting point for the quantitative comparison of these and other GABAergic compounds in your own research.
References
- 1. Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABA Potency at GABAA Receptors Found in Synaptic and Extrasynaptic Zones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Muscimol as an ionotropic GABA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extrasynaptic δ‐GABAA receptors are high‐affinity muscimol receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gaboxadol, a selective extrasynaptic GABA(A) agonist, does not generalise to other sleep-enhancing drugs: a rat drug discrimination study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potency of GABA at human recombinant GABA(A) receptors expressed in Xenopus oocytes: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. GABA Potency at GABA(A) Receptors Found in Synaptic and Extrasynaptic Zones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular basis for the high THIP/gaboxadol sensitivity of extrasynaptic GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isoguvacine Hydrochloride and Other GABA-A Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Isoguvacine Hydrochloride with other key γ-aminobutyric acid (GABA) receptor agonists, including the endogenous ligand GABA, Muscimol (B1676869), and Gaboxadol (B1217033). The information presented herein is intended to assist researchers in selecting the most appropriate agonist for their specific experimental needs by providing a detailed analysis of their dose-response relationships, supported by experimental data and detailed protocols.
Introduction to GABA-A Receptors and Their Agonists
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its primary effects are mediated through the GABA-A receptor, a ligand-gated ion channel. Upon activation, the GABA-A receptor chloride channel opens, leading to an influx of chloride ions and hyperpolarization of the neuron, thus reducing its excitability. This mechanism is a critical target for a wide array of therapeutic agents, including anxiolytics, sedatives, and anticonvulsants.
GABA-A receptor agonists are compounds that bind to and activate these receptors, mimicking the inhibitory effects of GABA. These molecules are indispensable tools in neuroscience for elucidating the physiological and pathological roles of the GABAergic system. This guide focuses on the comparative analysis of this compound, a potent and selective GABA-A agonist, against other well-characterized agonists.
Comparative Dose-Response Analysis
The potency and efficacy of GABA-A receptor agonists are typically characterized by their half-maximal effective concentration (EC50) and the maximal response they elicit. The following tables summarize the dose-response data for this compound and its alternatives from electrophysiological studies. It is crucial to note that the EC50 values are highly dependent on the specific subunit composition of the GABA-A receptor and the experimental system used.
| Agonist | GABA-A Receptor Subunit Composition | Experimental System | EC50 (µM) | Reference |
| Isoguvacine | α1β3γ2 | Whole-cell patch clamp (HEK293 cells) | ~10 | [1] |
| Isoguvacine | ρ2 | Two-Electrode Voltage Clamp (Xenopus oocytes) | - | [2] |
| GABA | α1β3γ2 | Whole-cell patch clamp (HEK293 cells) | 2.1 | [3] |
| GABA | α2β3γ2 | Whole-cell patch clamp (HEK293 cells) | 13.4 | [3] |
| GABA | α1β2γ2S | Two-Electrode Voltage Clamp (Xenopus oocytes) | 0.43 | [4] |
| Muscimol | α1β3 | Two-Electrode Voltage Clamp (Xenopus oocytes) | 0.65 | [5] |
| Muscimol | α4β3δ | Recombinant expression | 0.001-0.002 | [6] |
| Muscimol | Human Cortical Neurons | Whole-cell patch clamp | 182 | [7] |
| Gaboxadol (THIP) | α1β2γ2S | Sf9 cells | 154 | [8] |
| Gaboxadol (THIP) | α4β3δ | Recombinant expression | 0.03-0.05 | [9] |
| Gaboxadol (THIP) | α4δβ3 | Recombinant expression | 6.3 | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the dose-response analysis of GABA-A receptor agonists.
Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus Oocytes
This electrophysiological technique is a robust method for expressing and characterizing ion channels, including GABA-A receptors, in a controlled environment.[11][12][13][14]
Objective: To determine the concentration-response relationship and EC50 value of a GABA-A receptor agonist.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2S)
-
Microinjection setup
-
TEVC amplifier and data acquisition system
-
Recording chamber and perfusion system
-
Recording solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5
-
Agonist solutions of varying concentrations
Procedure:
-
Oocyte Preparation and Injection:
-
Oocytes are surgically removed from a female Xenopus laevis frog.
-
The oocytes are defolliculated, typically using collagenase treatment.
-
A nanoliter volume of cRNA solution containing the GABA-A receptor subunit transcripts is injected into each oocyte.
-
Injected oocytes are incubated for 2-7 days at 16-18°C to allow for receptor expression.
-
-
Recording Setup:
-
An oocyte is placed in the recording chamber and continuously perfused with the recording solution.
-
The oocyte is impaled with two microelectrodes filled with a conducting solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current.
-
The membrane potential is clamped to a holding potential of -60 mV to -80 mV.
-
-
Agonist Application:
-
A stable baseline current is established.
-
The agonist is applied at various concentrations to the oocyte via the perfusion system. The activation of GABA-A receptors will result in an inward chloride current.
-
Each agonist concentration is applied until a peak response is observed, followed by a washout period with the recording solution to allow the current to return to baseline.
-
-
Data Acquisition and Analysis:
-
The current responses to each agonist concentration are recorded.
-
The peak current response at each concentration is normalized to the maximal response.
-
The normalized data is plotted against the logarithm of the agonist concentration.
-
The resulting data points are fitted to a sigmoidal dose-response curve (e.g., the Hill equation) to determine the EC50 value and the Hill coefficient.
-
Whole-Cell Patch-Clamp Recording in Mammalian Cells
This technique allows for the recording of ionic currents from the entire cell membrane, providing high-resolution data on ion channel function.[15][16]
Objective: To characterize the dose-response relationship of a GABA-A receptor agonist in a mammalian cell expression system.
Materials:
-
Mammalian cell line (e.g., HEK293, CHO) stably or transiently transfected with the desired GABA-A receptor subunits.
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulators and microscope.
-
Borosilicate glass capillaries for pulling micropipettes.
-
Extracellular solution (in mM): 138 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 5.6 glucose, pH 7.4.
-
Intracellular solution (in mM): 140 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2.
-
Agonist solutions of varying concentrations.
Procedure:
-
Cell Preparation:
-
Cells expressing the GABA-A receptors are plated on coverslips.
-
-
Pipette Preparation and Seal Formation:
-
Micropipettes are pulled from borosilicate glass capillaries and filled with the intracellular solution.
-
The pipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (GΩ seal).
-
-
Whole-Cell Configuration:
-
A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
-
Agonist Application and Data Recording:
-
Agonist-containing solutions are applied to the cell using a rapid perfusion system.
-
The inward chloride currents elicited by different agonist concentrations are recorded.
-
A washout period is included between applications to ensure the receptors return to their resting state.
-
-
Data Analysis:
-
The peak current amplitudes are measured for each agonist concentration.
-
The data is normalized, plotted, and fitted to a dose-response curve as described for the TEVC method to determine the EC50 and Hill slope.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the GABA-A receptor signaling pathway and a typical experimental workflow for dose-response curve analysis.
References
- 1. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. HPLC-Based Activity Profiling Approach for the Discovery of GABAA Receptor Ligands using an Automated Two Microelectrode Voltage Clamp Assay on Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extrasynaptic δ‐GABAA receptors are high‐affinity muscimol receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HPLC-based activity profiling approach for the discovery of GABAA receptor ligands using an automated two microelectrode voltage clamp assay on Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. GABAA Receptor α and γ Subunits Shape Synaptic Currents via Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GABAA receptor - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 15. Comparing the discriminative stimulus effects of modulators of GABAA receptors containing α4-δ subunits with those of gaboxadol in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A patch clamp study of gamma-aminobutyric acid (GABA)-induced macroscopic currents in rat melanotrophs in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings: A Comparative Guide to Isoguvacine Hydrochloride in GABAergic Research
For researchers, scientists, and drug development professionals, the rigorous validation of experimental findings is a cornerstone of scientific advancement. This guide provides a comprehensive comparison of Isoguvacine Hydrochloride, a selective GABAA receptor agonist, with other key alternatives. By presenting supporting experimental data, detailed methodologies, and clear visual representations of signaling pathways and workflows, this document serves as a practical resource for replicating and expanding upon published research in the field of GABAergic neurotransmission.
This compound is a valuable pharmacological tool for investigating the function of GABAA receptors, the primary mediators of fast inhibitory neurotransmission in the central nervous system.[1][2] Its rigid structure makes it a specific agonist at the GABA binding site, allowing for the targeted activation of these receptors.[3] This guide will compare the performance of this compound with the endogenous ligand, GABA, and another widely used potent agonist, Muscimol (B1676869).
Comparative Pharmacological Data
| Compound | Receptor Subtype | Ki (nM) | EC50 (µM) | Efficacy |
| Isoguvacine | α1β3γ2 | - | ~10[6] | Partial Agonist[7] |
| GABA-ρ2 | - | - | Low efficacy and potency[8] | |
| GABA | α1β2γ2 | - | 22.1 | Full Agonist |
| α2β3γ2 | - | 0.21 | Full Agonist | |
| α5β3γ2 | - | 10.4 | Full Agonist | |
| α4β3δ | - | 5.7 | Full Agonist | |
| Muscimol | Native (Bovine Brain) | ~10 (High affinity) | - | Potent Agonist[6] |
| δ-subunit containing | ~1-1.6[9] | ~0.001-0.002[9] | Potent Agonist[9] | |
| GABA-ρ2 | - | - | Most potent and efficacious partial agonist[8] |
Experimental Protocols
To ensure the reproducibility of published findings, detailed and standardized experimental protocols are essential. Below are methodologies for two key experiments commonly used to characterize GABAA receptor agonists.
Radioligand Binding Assay for Determining Ki
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound (e.g., Isoguvacine) by measuring its ability to displace a radiolabeled ligand (e.g., [3H]muscimol) from GABAA receptors in a brain membrane preparation.
Materials:
-
Rat or mouse brain tissue (e.g., cerebral cortex)
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [3H]muscimol (specific activity ~10-30 Ci/mmol)
-
Unlabeled Ligands: this compound, GABA, Muscimol
-
Non-specific binding control: 10 mM GABA
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue in 20 volumes of ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.
-
Resuspend the pellet in Binding Buffer and repeat the centrifugation step three times.
-
The final pellet is resuspended in Binding Buffer to a protein concentration of 0.1-0.2 mg/mL.
-
-
Binding Assay:
-
In triplicate, add the following to microcentrifuge tubes:
-
Total Binding: 100 µL membrane preparation, 50 µL [3H]muscimol (final concentration ~5 nM), and 50 µL Binding Buffer.
-
Non-specific Binding: 100 µL membrane preparation, 50 µL [3H]muscimol, and 50 µL of 10 mM GABA.
-
Displacement: 100 µL membrane preparation, 50 µL [3H]muscimol, and 50 µL of increasing concentrations of the test compound (e.g., Isoguvacine).
-
-
Incubate the tubes at 4°C for 45 minutes.
-
Terminate the reaction by rapid filtration over glass fiber filters, followed by three washes with ice-cold Binding Buffer.
-
Place the filters in scintillation vials with scintillation fluid and quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) for Determining EC50
This protocol outlines the use of the two-electrode voltage clamp technique on Xenopus laevis oocytes expressing recombinant GABAA receptors to determine the concentration-response relationship and EC50 of an agonist.[10][11][12]
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2)
-
Microinjection setup
-
TEVC amplifier and data acquisition system
-
Recording chamber and perfusion system
-
Recording solution (e.g., ND96)
-
Agonist solutions (Isoguvacine, GABA, Muscimol) at various concentrations
Procedure:
-
Oocyte Preparation and Injection:
-
Surgically remove oocytes from a female Xenopus laevis.
-
Treat with collagenase to defolliculate the oocytes.
-
Inject oocytes with cRNA encoding the GABAA receptor subunits.
-
Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Apply the agonist solutions at increasing concentrations through the perfusion system.
-
Record the resulting inward chloride currents.
-
-
Data Analysis:
-
Measure the peak current amplitude for each agonist concentration.
-
Normalize the current responses to the maximum response.
-
Plot the normalized current against the log concentration of the agonist.
-
Fit the data with a Hill equation to determine the EC50 and Hill slope.
-
Visualizing Key Processes
To further aid in the understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: GABAA Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Two-Electrode Voltage Clamp Workflow.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microscopic kinetics and energetics distinguish GABA(A) receptor agonists from antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences in agonist/antagonist binding affinity and receptor transduction using recombinant human gamma-aminobutyric acid type A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Kinetics of [3H]muscimol binding to the GABAA receptor in bovine brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GABAA receptor populations bind agonists and antagonists differentially and with opposite affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extrasynaptic δ‐GABAA receptors are high‐affinity muscimol receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 11. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 12. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Isoguvacine Hydrochloride: A Guide for Laboratory Professionals
Isoguvacine hydrochloride, a selective GABAA agonist used in neuroscience research, requires careful handling and disposal to ensure the safety of laboratory personnel and the environment. As a chemical classified to cause skin and eye irritation, and potential respiratory irritation, adherence to proper disposal protocols is paramount.[1][2] This guide provides essential, step-by-step information for the safe and compliant disposal of this compound in a laboratory setting.
Hazard Identification and Classification
Before disposal, it is crucial to understand the hazards associated with this compound. According to safety data sheets (SDS), this compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The primary directive for disposal, as stated in the SDS, is to "Dispose of contents/container in accordance with local regulation".[1] This underscores the importance of being familiar with and adhering to the specific waste disposal regulations applicable to your institution and region.
Step-by-Step Disposal Procedure
The disposal of this compound should be treated as a hazardous waste process. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4]
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[5] If there is a risk of dust or aerosol generation, a dust respirator should be used.
-
Waste Segregation: It is critical to segregate chemical waste to prevent incompatible materials from mixing, which could lead to violent reactions or the release of toxic gases.[6] this compound waste should be collected separately from other waste streams. Do not mix it with non-hazardous waste.[4]
-
Container Selection and Labeling:
-
Use a container that is chemically compatible with this compound.[3] The original container is often a suitable choice.[7]
-
The container must be in good condition, with a secure, leak-proof lid.[3]
-
Label the container clearly with "Hazardous Waste" and the full chemical name, "this compound." Include any other information required by your institution's hazardous waste program.
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Disposal Request and Pickup:
Spill and Contaminated Material Disposal
In the event of a spill, all materials used for cleanup, such as absorbent pads, should also be treated as hazardous waste.[4] These materials must be collected in a sealed container, labeled appropriately, and disposed of through the hazardous waste program.[4] Contaminated clothing should be removed and washed before reuse.[1]
Regulatory Framework
The disposal of chemical waste from laboratories is governed by stringent regulations. In the United States, the primary federal regulation is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[3][8] Research institutions must also comply with state and local regulations, which may be more stringent than federal laws.
Logical Flow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
This procedural guidance is intended to provide a framework for the safe disposal of this compound. It is imperative for all laboratory personnel to receive training on their institution's specific hazardous waste management procedures and to consult with their EHS department for any questions or clarification.[4]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. danielshealth.com [danielshealth.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. gmpsop.com [gmpsop.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. rxdestroyer.com [rxdestroyer.com]
Essential Safety and Logistics for Handling Isoguvacine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Isoguvacine Hydrochloride, a selective GABAA receptor agonist.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance. It is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.
Hazard Classifications:
-
Serious Eye Damage/Eye Irritation: Category 2A[1]
-
Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[1][2]
Hazard Statements:
A comprehensive summary of recommended PPE is provided in the table below.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Hand Protection | Protective gloves (e.g., nitrile rubber). | To prevent skin contact and irritation.[1] |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be required in situations with a higher risk of splashing.[1][3] | To protect eyes from dust and splashes, preventing serious irritation.[1] |
| Skin and Body Protection | Protective clothing, such as a lab coat. For larger quantities or increased exposure risk, an impervious gown is recommended.[3] | To prevent skin contact and contamination of personal clothing. |
| Respiratory Protection | A NIOSH/MSHA approved dust respirator (e.g., N95) should be used when handling the powder form, especially if ventilation is inadequate.[2] | To prevent inhalation of dust particles, which can cause respiratory irritation.[1][2] |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is essential to minimize risks associated with handling this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Handling the Compound:
-
Avoid direct contact with the skin and eyes.[1]
-
When handling the solid form, avoid generating dust.[3]
-
If weighing the powder, do so in a containment booth or a fume hood to minimize dust dispersion.
-
For preparing solutions, add the solid to the solvent slowly to prevent splashing. This compound is soluble in water (up to 100 mM) and DMSO.[4][5]
-
-
After Handling:
Storage:
-
Solid Form: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Some suppliers recommend storage at room temperature, while others suggest refrigeration.[4]
-
Solutions: Prepare solutions on the day of use if possible. If storage is necessary, store solutions at -20°C for up to one month.[4]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Procedure:
-
Waste Collection:
-
Collect all waste material, including unused compound and contaminated disposables (e.g., gloves, wipes), in a clearly labeled, sealed container.
-
-
Regulatory Compliance:
-
Dispose of the waste in accordance with all applicable local, state, and federal regulations.[1] This typically involves sending the waste to an approved hazardous waste disposal facility.
-
-
Method of Disposal:
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₆H₉NO₂ · HCl |
| Molecular Weight | 163.60 g/mol [2] |
| Appearance | Solid[1] |
| Melting Point | 297°C[1] |
| Solubility | Water (100 mM), DMSO (20 mg/mL)[4][5] |
| Storage Temperature | Room temperature or refrigerated[4] |
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Isoguvacine solid 68547-97-7 [sigmaaldrich.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. This compound | GABAA receptor agonist | Hello Bio [hellobio.com]
- 5. This compound | GABA Receptor | TargetMol [targetmol.com]
- 6. fishersci.com [fishersci.com]
- 7. health.qld.gov.au [health.qld.gov.au]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
